molecular formula C3H6N2S B1671646 Ethylenethiourea CAS No. 96-45-7

Ethylenethiourea

Cat. No.: B1671646
CAS No.: 96-45-7
M. Wt: 102.16 g/mol
InChI Key: PDQAZBWRQCGBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene Thiourea can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC) and The National Toxicology Program. It can cause developmental toxicity according to an independent committee of scientific and health experts.
Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992)
Ethylenethiourea is a member of imidazolidines.
Ethylene thiourea is used in the rubber industry and in the production of some fungicides. No information is available on the acute (short-term) or chronic (long-term) effects of ethylene thiourea in humans. In rodents chronically exposed to ethylene thiourea in their diet, effects on the thyroid have been observed. Ethylene thiourea has been shown to be a potent teratogen (causes birth defects) in rats orally or dermally exposed. A study of female workers occupationally exposed to ethylene thiourea did not report an increased incidence of thyroid cancer. In a study by the National Toxicology Program (NTP), an increased incidence of thyroid tumors in rats, and thyroid, liver, and pituitary gland tumors in mice exposed to ethylene thiourea were noted. EPA has classified ethylene thiourea as a Group B2, probable human carcinogen.
Ethylene Thiourea is a greenish, crystalline compound with a faint amine smell and emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition. Ethylene thiourea is mainly used as an accelerator in the production of rubber, and in the manufacture of ethylene bisdithiocarbamate pesticides. This substance is teratogenic in animals and is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)
This compound is an organosulfur compound. It is an example of an N-substituted thiourea. This compound is be synthesized by treating ethylenediamine with carbon disulfide.
A degradation product of ethylenebis(dithiocarbamate) fungicides. It has been found to be carcinogenic and to cause THYROID hyperplasia.
See also: Thiourea (broader).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQAZBWRQCGBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2S
Record name ETHYLENE THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020601
Record name 4,5-Dihydro-2-mercaptoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992), Dry Powder; Other Solid, White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]; [NIOSH], WHITE CRYSTALS OR POWDER., White to pale-green, crystalline solid with a faint, amine odor., White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]
Record name ETHYLENE THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Imidazolidinethione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/768
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene thiourea
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0276.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

446 to 595 °F at 760 mmHg (NIOSH, 2023), 446-595 °F
Record name ETHYLENE THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/768
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene thiourea
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0276.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

486 °F (NTP, 1992), 486 °F, 252 °C
Record name ETHYLENE THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/768
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene thiourea
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0276.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

>15.3 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 64 °F (NTP, 1992), Soluble in ethanol; slightly soluble in dimethyl sulfoxide; insoluble in ethyl ether, benzene, chloroform, Moderately soluble in methanol, ethanol, ethylene glycol, pyridine; insoluble in acetone, ether, chloroform, benzene, ligroin, Soluble in ethanol; insoluble in ethyl ether and benzene., Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha., 2 g/100 mL water at 30 °C; 9 g/100 mL water at 60 °C; 44 g/100 mL water at 90 °C, Solubility in water, g/100ml at 30 °C: 2 (moderate), (86 °F): 2%
Record name SID8139920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ETHYLENE THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene thiourea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethylene thiourea
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0276.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

Density (at 20 °C): 1,26-1,28 g/cm³
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 0.00000202 [mmHg], Vapor pressure, Pa at 25 °C: 133, 16 mmHg
Record name ETHYLENE THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/768
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene thiourea
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0276.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Needles, prisms from alcohol or amyl alcohol, White to pale-green crystals

CAS No.

96-45-7
Record name ETHYLENE THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylenethiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinethione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,5-Dihydro-2-mercaptoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazolidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-MERCAPTOIMIDAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FOJ4N18S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethylene thiourea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/768
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

397 to 399 °F (NTP, 1992), 203 °C, ETHYLENE THIOUREA (ETU) IS AVAILABLE IN USA AS WHITE CRYSTALS OR FINELY-GROUND POWDER WITH A MELTING POINT OF 192 °C. IT IS ALSO AVAILABLE IN USA & JAPAN AS A WHITE POWDER WITH A MELTING POINT ABOVE 195 °C. IT IS AVAILABLE IN USA AS WHITE POWDER CONSISTING OF 80% DISPERSION OF ETU IN OIL., 194 °C, 392 °F
Record name ETHYLENE THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene thiourea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-MERCAPTOIMIDAZOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/768
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene thiourea
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0276.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Synthesis of Ethylenethiourea from Ethylenediamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of ethylenethiourea from ethylenediamine (B42938), a critical process for producing this widely used industrial chemical. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis pathway and workflow.

Introduction

This compound (ETU), chemically known as 2-imidazolidinethione, is a heterocyclic organic compound with the formula C₃H₆N₂S.[1] It serves as a vital accelerator in the vulcanization of neoprene and polyacrylate rubbers.[2] Additionally, ETU is a known metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, such as Maneb and Zineb.[3] The primary and most established method for synthesizing this compound involves the reaction of ethylenediamine with carbon disulfide.[1] This process is valued for its simplicity and relatively high yields.[4]

Reaction Mechanism

The synthesis of this compound from ethylenediamine and carbon disulfide proceeds through a two-step mechanism. Initially, the nucleophilic amine groups of ethylenediamine attack the electrophilic carbon of carbon disulfide. This addition reaction forms N-(β-aminoethyl)dithiocarbamic acid as an intermediate.[5] Subsequently, upon heating, this intermediate undergoes intramolecular cyclization, eliminating a molecule of hydrogen sulfide (B99878) to yield the stable five-membered ring structure of this compound.[4][5] The addition of an acid, such as hydrochloric acid, can facilitate the final cyclization step.[6]

Experimental Protocol

The following experimental protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[6]

3.1. Materials and Equipment

  • Ethylenediamine (92%)

  • Carbon disulfide

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • Acetone (B3395972)

  • 2-liter round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Water bath

  • Ice bath

  • Büchner funnel and suction flask

  • Stirring apparatus (optional but recommended)[4]

3.2. Procedure

  • In a 2-liter round-bottomed flask, combine 120 g (1.83 moles) of 92% ethylenediamine, 300 ml of 95% ethanol, and 300 ml of water.[6]

  • Attach a reflux condenser to the flask. Place 121 ml of carbon disulfide in a separatory funnel and attach it to the top of the condenser.[6]

  • Add approximately 15-20 ml of carbon disulfide to the flask and shake to initiate the reaction. A vigorous exothermic reaction should commence, and cooling may be necessary.[6]

  • Once the reaction has started, place the flask in a water bath maintained at 60°C.[6]

  • Add the remaining carbon disulfide dropwise over approximately 2 hours, maintaining a gentle reflux.[6]

  • After the addition is complete, raise the water bath temperature to 100°C and reflux the mixture for 1 hour.[6]

  • Add 15 ml of concentrated hydrochloric acid to the mixture and continue to reflux for 9-10 hours. This extended heating is crucial for the cyclization of the intermediate and to minimize impurities.[4][6] Hydrogen sulfide gas is evolved during this step, so the reaction should be conducted in a well-ventilated fume hood.[4]

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.[6]

  • Collect the white crystals of this compound by suction filtration using a Büchner funnel.[6]

  • Wash the crystals with 200-300 ml of cold acetone to remove any soluble impurities.[6]

  • Dry the product. The resulting this compound is of sufficient purity for most applications.[6]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from ethylenediamine.

ParameterValueReference
Molar Mass102.16 g/mol [1]
Melting Point197–198 °C[6]
Yield83–89%[6]
Purity (HPLC)>98.0%[7]
Solubility in Water2% (30 °C)[1]

Visualizations

5.1. Synthesis Pathway

The following diagram illustrates the chemical reaction pathway for the synthesis of this compound from ethylenediamine and carbon disulfide.

G Synthesis Pathway of this compound Ethylenediamine Ethylenediamine Intermediate N-(β-aminoethyl)dithiocarbamic acid Ethylenediamine->Intermediate + CS₂ CarbonDisulfide Carbon Disulfide CarbonDisulfide->Intermediate This compound This compound Intermediate->this compound Δ, H⁺ H2S Hydrogen Sulfide Intermediate->H2S Elimination G Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Mix Ethylenediamine, Ethanol, and Water B Add Carbon Disulfide (Initial Portion) A->B C Heat to 60°C B->C D Add Remaining Carbon Disulfide C->D E Reflux at 100°C D->E F Add HCl and Reflux for 9-10h E->F G Cool in Ice Bath F->G H Filter Crystals G->H I Wash with Acetone H->I J Dry Product I->J

References

An In-depth Technical Guide to Ethylenethiourea: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenethiourea (ETU), systematically known as Imidazolidine-2-thione, is an organosulfur compound with significant industrial applications, primarily as a vulcanization accelerator in the production of polychloroprene (neoprene) and other rubbers.[1] It is also a known degradation product and metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1] This guide provides a comprehensive overview of the chemical properties of this compound and the key experimental methodologies for its structure elucidation.

Chemical Properties of this compound

This compound is a white to pale-green crystalline solid with a faint amine-like odor.[2] Its core structure consists of a five-membered ring containing two nitrogen atoms and a sulfur atom. The quantitative chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name Imidazolidine-2-thione[1]
Synonyms 1,3-Ethylene-2-thiourea, N,N'-Ethylenethiourea, 2-Mercaptoimidazoline[1]
Molecular Formula C₃H₆N₂S[1]
Molecular Weight 102.16 g/mol [1]
Appearance White to pale-green crystalline solid[2]
Odor Faint, amine-like[2]
Melting Point 203 °C[1]
Boiling Point Decomposes before boiling[1]
Solubility Soluble in hot water; slightly soluble in cold water, methanol, ethanol (B145695).[2]

Structure Elucidation of this compound

The definitive determination of the chemical structure of this compound relies on a combination of spectroscopic and crystallographic techniques. The logical workflow for its structure elucidation is outlined below.

Ethylenethiourea_Structure_Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis from Ethylenediamine (B42938) and Carbon Disulfide Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS XRay X-ray Crystallography (3D Structure) Purification->XRay Structure Final Structure Elucidation FTIR->Structure NMR->Structure MS->Structure XRay->Structure

Caption: Workflow for the structure elucidation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and structural characterization of this compound are provided below.

Synthesis of this compound

This compound is synthesized by the reaction of ethylenediamine with carbon disulfide.[1]

Materials:

Procedure:

  • A solution of ethylisothiocyanate (derived from ethylenediamine and carbon disulfide) in dichloromethane is prepared.[3]

  • This solution is added dropwise to a suspension of the appropriate amine in dichloromethane.[3]

  • The reaction mixture is stirred at room temperature for a specified period.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a DMSO/water mixture, to yield crystalline this compound.[3]

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[4] Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.[4]

  • Expected Absorptions:

    • N-H stretching: A sharp and strong absorption band in the region of 3011–3335 cm⁻¹.[4]

    • C=S stretching: A strong intensity band in the 1213–1284 cm⁻¹ range.[4]

¹H and ¹³C NMR spectroscopy are employed to determine the connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

  • ¹H NMR Data Acquisition:

    • The ¹H NMR spectrum is recorded on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz).

    • Expected Signals: Protons of the ethylene (B1197577) bridge will appear as a singlet or a multiplet, and the N-H protons will also give a characteristic signal.[4]

  • ¹³C NMR Data Acquisition:

    • The ¹³C NMR spectrum is recorded, typically with proton decoupling.

    • Expected Signals: A signal for the C=S carbon is expected around 180.2 ppm.[4] The carbons of the ethylene bridge will also show a characteristic signal.[4]

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.

Methodology:

  • Ionization Method: Electrospray ionization (ESI) is a common method for analyzing thiourea (B124793) derivatives.[4]

  • Data Acquisition: The mass spectrum is recorded, and the molecular ion peak ([M+H]⁺) is identified.

  • Expected Result: The mass spectrum will show a prominent peak corresponding to the molecular weight of this compound (102.16 g/mol ).[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent.[3]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using least-squares procedures.[3] The positions of all non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.[3]

  • Structural Information: This technique provides precise bond lengths, bond angles, and the overall molecular conformation, confirming the cyclic structure of this compound. For a derivative, 1-ethyl-3-(3-methoxyphenyl) thiourea, X-ray crystallography revealed a monoclinic crystal system with the space group P2₁/n.[4]

Conclusion

The structural elucidation of this compound is a systematic process that combines synthesis, purification, and a suite of powerful analytical techniques. FT-IR, NMR, and mass spectrometry provide crucial information about the functional groups, atomic connectivity, and molecular weight, respectively. Ultimately, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the study and application of this important industrial chemical.

References

Ethylenethiourea (CAS No. 96-45-7): A Comprehensive Physicochemical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Ethylenethiourea (ETU), a compound of significant interest in industrial and toxicological research. This document adheres to stringent data presentation and visualization requirements, offering a comprehensive resource for professionals in research, drug development, and materials science. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key mechanistic pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear and concise understanding of complex processes.

Physicochemical Data of this compound

This compound (ETU), with the CAS number 96-45-7, is a white to pale-green crystalline solid with a faint amine-like odor.[1] Its core physicochemical properties have been determined through various standardized experimental protocols and are summarized below.

General and Physical Properties
PropertyValueSource(s)
Molecular FormulaC₃H₆N₂S[2]
Molecular Weight102.16 g/mol [2]
AppearanceWhite to pale-green crystalline solid[1]
OdorFaint, amine-like[1]
Density1.41-1.45 g/cm³[3]
Thermal Properties
PropertyValueSource(s)
Melting Point196-204 °C[2][4]
Boiling Point~240 °C at 1010 hPa[4]
Flash Point252 °C[4]
Solubility and Partitioning
PropertyValueSource(s)
Water Solubility19 g/L at 20 °C[4]
Solubility in Other SolventsVery soluble in hot water; slightly soluble in cold water, methanol, ethanol, ethylene (B1197577) glycol, pyridine, acetic acid, and naphtha; insoluble in acetone, ether, chloroform, and benzene.[4]
LogP (Octanol-Water Partition Coefficient)-0.67 at 20 °C[5]
pKa15.01 ± 0.20 (Predicted)[3]
Vapor Properties
PropertyValueSource(s)
Vapor Pressure<1 hPa at 25 °C[4]

Experimental Protocols

The determination of the physicochemical properties of this compound is conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data accuracy, reproducibility, and international acceptance.

Melting Point/Melting Range (OECD 102)

The melting point of this compound is determined using the capillary method as outlined in OECD Guideline 102.

Methodology:

  • A small, powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

  • The capillary tube is placed in a heated block or liquid bath apparatus alongside a calibrated thermometer.

  • The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely molten is recorded as the melting range.[6][7] Differential Scanning Calorimetry (DSC) can also be employed for a more precise determination.[2]

Boiling Point (OECD 103)

The boiling point is determined following OECD Guideline 103, which is suitable for liquids and low-melting solids.

Methodology:

  • Methods such as ebulliometry, the dynamic method, or distillation are used.[8]

  • For substances like this compound that are solid at room temperature, photocell detection or thermal analysis methods (Differential Thermal Analysis or Differential Scanning Calorimetry) are appropriate for determining both melting and boiling points.[8]

  • The temperature at which the vapor pressure of the substance equals the atmospheric pressure is recorded as the boiling point.

Water Solubility (OECD 105)

The water solubility of this compound is determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[9]

Methodology:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.[10]

  • The solution is then filtered or centrifuged to remove undissolved solid.

  • The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]

Vapor Pressure (OECD 104)

The vapor pressure of this compound is determined according to OECD Guideline 104. Given its low volatility, methods like the effusion method (Knudsen cell) or the gas saturation method are appropriate.[11][12]

Methodology (Knudsen Effusion Method):

  • A sample of this compound is placed in a Knudsen cell, which has a small orifice.

  • The cell is heated to a specific temperature under vacuum.

  • The rate of mass loss of the substance effusing through the orifice is measured.

  • The vapor pressure is calculated from the rate of mass loss and the dimensions of the orifice.[13]

Partition Coefficient (n-octanol/water), HPLC Method (OECD 117)

The LogP value of this compound is determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.

Methodology:

  • A reverse-phase HPLC system with a C18 column is used.[14]

  • A series of reference compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.

  • This compound is then injected under the same isocratic conditions.[14]

  • The retention time of this compound is measured, and its LogP value is determined by interpolation from the calibration curve.[14]

Dissociation Constant in Water (OECD 112)

The pKa of this compound can be determined using methods described in OECD Guideline 112, such as the titration method.

Methodology (Titration Method):

  • A known concentration of this compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[15][16]

Signaling Pathways and Experimental Workflows

Mechanism of Thyroid Peroxidase Inhibition by this compound

This compound is a known endocrine disruptor that exerts its toxic effects primarily by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[17][18] This inhibition leads to a disruption of thyroid hormone homeostasis. The simplified signaling pathway of TPO inhibition by ETU is depicted below.

TPO_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Substrate Iodine Iodine (I₂) TPO->Iodine Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->TPO Co-substrate Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT_DIT Monoiodotyrosine (MIT) Diodotyrosine (DIT) Thyroglobulin->MIT_DIT Organification T3_T4 Thyroid Hormones (T₃, T₄) MIT_DIT->T3_T4 Coupling ETU This compound (ETU) ETU->Inhibition Inhibition->TPO Inhibition

Caption: Mechanism of Thyroid Peroxidase Inhibition by this compound.

The inhibition of TPO by ETU occurs in the presence of iodide and involves the oxidative metabolism of ETU.[18] This prevents the oxidation of iodide to iodine, a critical step for the subsequent iodination of tyrosine residues on thyroglobulin, ultimately leading to a decrease in the production of thyroid hormones T3 and T4.[19]

Experimental Workflow for Evaluating Vulcanization Acceleration

This compound is widely used as a vulcanization accelerator for halogenated polymers such as polychloroprene (neoprene) rubber.[1][20] A typical experimental workflow to evaluate its efficacy is outlined below.

Vulcanization_Workflow cluster_compounding 1. Compounding cluster_curing 2. Curing cluster_testing 3. Physical Property Testing A Polychloroprene Rubber Mixer Internal Mixer / Two-Roll Mill A->Mixer B Zinc Oxide (Activator) B->Mixer C Magnesium Oxide (Acid Acceptor) C->Mixer D This compound (Accelerator) D->Mixer E Other Additives (e.g., Fillers, Plasticizers) E->Mixer F Uncured Rubber Compound Mixer->F G Rheometer (e.g., Oscillating Disc Rheometer) F->G Cure Characteristics Measurement (Scorch Time, Cure Time, Torque) H Vulcanized Rubber Sheet G->H Press Curing (Defined Temperature and Time) I Tensile Strength Elongation at Break Modulus H->I J Hardness (Shore A) H->J K Compression Set H->K L Aging Resistance H->L

Caption: Experimental Workflow for Evaluating this compound in Rubber Vulcanization.

This workflow begins with the compounding of polychloroprene rubber with ETU and other essential ingredients like zinc oxide and magnesium oxide.[20] The curing characteristics are then determined using a rheometer, which provides data on scorch time, cure time, and the extent of cross-linking. Finally, the vulcanized rubber is tested for its key physical properties to assess the effectiveness of the vulcanization process.

References

An In-depth Technical Guide on the Mechanism of Action of Ethylenethiourea in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Chemical Professionals

Abstract: Ethylenethiourea (ETU), also known as 2-imidazolidinethione, is a highly effective and widely utilized ultra-accelerator in the vulcanization of specific synthetic rubbers, most notably polychloroprene (CR, Neoprene) and other halogenated polymers.[1][2] Its mechanism of action is distinct from conventional sulfur vulcanization systems used for diene rubbers. ETU facilitates the formation of robust, heat-resistant cross-links, leading to vulcanizates with superior mechanical properties, including high tensile strength, excellent heat resistance, and low compression set.[3][4] However, its use is under scrutiny due to significant health and environmental concerns, classifying it as a Substance of Very High Concern (SVHC).[5][6] This guide provides a detailed technical overview of ETU's core mechanism of action, the role of associated additives, methods for characterizing its performance, and the experimental protocols used in its evaluation.

Core Mechanism of Action in Polychloroprene (CR)

Unlike natural rubber, which is typically vulcanized with sulfur, the vulcanization of polychloroprene is primarily based on the reactivity of its chlorine atoms, which are present in small quantities due to 1,2-addition during polymerization. The process is driven by metal oxides and accelerated by compounds like ETU.[7]

The primary role of ETU is to act as a potent nucleophile that facilitates the cross-linking reaction between polymer chains. The mechanism relies on the presence of halogen atoms in the polymer backbone.[6]

Key Steps:

  • Activation: The process is initiated by heat. The ETU molecule, in conjunction with a metal oxide activator like zinc oxide (ZnO), becomes reactive.[8]

  • Nucleophilic Substitution: The highly reactive thiourea (B124793) groups of ETU perform a nucleophilic attack on the allylic chlorine atoms present on the polychloroprene backbone.[6]

  • Cross-link Formation: This substitution reaction results in the formation of strong, covalent diurathane cross-links between adjacent polymer chains, creating a stable, three-dimensional network.[6] This is described as a bis-alkylation mechanism.[8]

This mechanism is highly efficient, leading to a rapid and complete cure, which is critical for industrial manufacturing processes.[1][3]

ETU_Mechanism cluster_inputs Inputs Polymer Polychloroprene Chain (with Allylic Chlorine) Crosslink Diurathane Cross-link Formation Polymer->Crosslink ETU This compound (ETU) Intermediate Reactive Intermediate ETU->Intermediate ZnO Zinc Oxide (ZnO) Activator ZnO->Intermediate Activates ETU Heat Heat Heat->Intermediate Initiates Reaction Intermediate->Crosslink Nucleophilic Substitution Vulcanizate Cross-linked Polychloroprene Network Crosslink->Vulcanizate Results in

Figure 1: Simplified reaction pathway for ETU-accelerated vulcanization of polychloroprene.
Role of Key Additives

The vulcanization system for polychloroprene using ETU is incomplete without specific inorganic compounds that serve critical functions:

  • Zinc Oxide (ZnO): Acts as the primary activator for ETU, enhancing its efficiency and speeding up the vulcanization process.[6][8] It works synergistically with ETU to facilitate the cross-linking mechanism.[8]

  • Magnesium Oxide (MgO): Functions as an acid acceptor. During the vulcanization process and the service life of the rubber, acidic byproducts (like hydrogen chloride) can be generated. MgO neutralizes these byproducts, preventing them from interfering with the cure reaction and degrading the final properties of the rubber.[6][7]

Certain materials are incompatible with this system. Sulfur, for instance, interferes with the thiourea cross-linking mechanism and can lead to incomplete curing.[6] Similarly, acidic fillers like untreated silica (B1680970) can neutralize ETU and must be avoided or surface-treated.[6]

Data Presentation: Impact on Cure Characteristics

The effectiveness of an accelerator is quantified by its impact on the vulcanization kinetics. These are typically measured using a rheometer, which tracks the change in torque (stiffness) of the rubber compound over time at a constant temperature.

The following table presents illustrative data comparing a hypothetical polychloroprene compound accelerated with ETU to one with a slower, conventional accelerator system. This data exemplifies the typical performance enhancements provided by ETU.

ParameterSymbolConventional SystemETU-Accelerated SystemUnitSignificance
Minimum TorqueML1.21.1dN·mIndicates the viscosity of the uncured compound.
Maximum TorqueMH12.515.0dN·mCorrelates with cross-link density and stiffness of the cured rubber.
Scorch Timets24.52.0minTime to the onset of vulcanization; a measure of processing safety.
Optimum Cure Timetc9015.05.5minTime to reach 90% of maximum torque; indicates the speed of vulcanization.
Cure Rate IndexCRI9.528.6min-1Represents the rate of the vulcanization reaction (100 / (tc90 - ts2)).

Experimental Protocols

Detailed characterization of the vulcanization process and the final material properties is essential. The following sections describe the standard methodologies used in the industry.

Protocol: Determination of Cure Characteristics via Rheometry

This protocol outlines the use of an Oscillating Die Rheometer (ODR) or Moving Die Rheometer (MDR) to analyze the vulcanization kinetics of an ETU-accelerated rubber compound.

Objective: To determine key vulcanization parameters, including scorch time (ts2), optimum cure time (tc90), and torque values (ML, MH).

Apparatus:

  • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

  • Two-roll mill for compounding

  • Analytical balance

  • Sample cutter

Procedure:

  • Compounding: Prepare the rubber compound by mixing polychloroprene with the cure package (ETU, ZnO, MgO) and other ingredients (fillers, plasticizers) on a two-roll mill according to a specified formulation.

  • Sample Preparation: Take a sample of the uncured compound (typically 5-6 grams) and shape it into a pre-form.

  • Rheometer Setup: Set the rheometer to the desired vulcanization temperature (e.g., 160°C). Calibrate the instrument as per manufacturer guidelines.

  • Test Execution: Place the sample in the rheometer's sealed, heated die cavity. Start the test. The instrument's oscillating rotor or die measures the torque required to oscillate, which increases as cross-linking proceeds.

  • Data Acquisition: The test runs for a predetermined time, sufficient to observe the full curing curve (initial viscosity, curing, and plateau or reversion). Torque values are plotted against time.

  • Analysis: From the resulting rheometric curve, determine ML (minimum torque), MH (maximum torque), ts2 (time for torque to rise 2 units above ML), and tc90 (time to reach 90% of the difference between MH and ML).[9]

Rheometry_Workflow start Start: Rubber Formulation compounding 1. Compounding (Two-Roll Mill) start->compounding sampling 2. Sample Preparation (Uncured Compound) compounding->sampling rheometer 3. Rheometer Analysis (MDR/ODR at Temp T) sampling->rheometer data 4. Data Acquisition (Torque vs. Time Curve) rheometer->data analysis 5. Parameter Extraction data->analysis end End: Cure Characteristics (ts2, t90, MH, ML) analysis->end

Figure 2: Experimental workflow for determining rubber cure characteristics.
Protocol: Measurement of Cross-link Density via Swelling Test

This method provides a quantitative measure of the cross-link density of the vulcanized rubber, which is directly related to its mechanical performance.[10]

Objective: To estimate the cross-link density of an ETU-vulcanized sample using the equilibrium swelling method and the Flory-Rehner equation.[11]

Apparatus:

  • Vulcanized rubber sample

  • Analytical balance (accurate to 0.1 mg)

  • Vials with airtight lids

  • Suitable solvent (e.g., Toluene for non-polar rubbers)

  • Drying oven

Procedure:

  • Sample Preparation: Cut a small piece of the vulcanized rubber (approx. 0.2-0.3 g). Record its initial dry weight (Wi).

  • Immersion: Place the sample in a vial and completely immerse it in a suitable solvent (e.g., toluene). Seal the vial to prevent solvent evaporation.[12]

  • Equilibrium Swelling: Allow the sample to swell at room temperature for an extended period (typically 24-72 hours) until it reaches equilibrium (its weight no longer increases).[12]

  • Weighing the Swollen Sample: Quickly remove the swollen sample from the vial, blot the surface gently to remove excess solvent, and immediately weigh it (Ws).

  • Drying: Place the swollen sample in a vacuum oven at a moderate temperature (e.g., 60-70°C) until all the solvent has evaporated and the weight is constant.

  • Weighing the Dried Sample: Record the final dry weight of the sample (Wd). This weight may differ slightly from the initial weight if any soluble components were extracted.

  • Calculation: Use the weights to calculate the volume fraction of rubber in the swollen gel (Vr). Vr is then used in the Flory-Rehner equation to calculate the cross-link density (ν). The equation requires knowledge of the solvent's molar volume and the Flory-Huggins polymer-solvent interaction parameter.[13]

Swelling_Test_Workflow start Start: Cured Vulcanizate step1 1. Cut & Weigh Initial Dry Sample (Wi) start->step1 step2 2. Immerse in Solvent (24-72 hours) step1->step2 step3 3. Weigh Swollen Sample (Ws) step2->step3 step4 4. Dry Sample in Vacuum Oven step3->step4 step5 5. Weigh Final Dry Sample (Wd) step4->step5 step6 6. Calculate Volume Fraction (Vr) step5->step6 step7 7. Apply Flory-Rehner Equation step6->step7 end End: Cross-link Density (ν) step7->end

Figure 3: Experimental workflow for measuring cross-link density.

Conclusion

This compound is a highly effective accelerator for the vulcanization of polychloroprene and other halogenated elastomers. Its mechanism, centered on a nucleophilic substitution reaction with chlorine sites on the polymer backbone, is facilitated by activators like zinc oxide. This process creates a dense network of thermally stable cross-links, imparting superior heat resistance, low compression set, and robust mechanical properties to the final product.[3][4] The characterization of its performance relies on established experimental protocols such as rheometry and swelling tests to quantify its effect on cure kinetics and cross-link density. Despite its performance advantages, the significant toxicity of ETU necessitates stringent handling protocols and drives ongoing research into safer, alternative accelerator systems.[5][14]

References

Toxicological profile of ethylenethiourea in rodent models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile of Ethylenethiourea in Rodent Models

Introduction

This compound (ETU), or 2-imidazolidinethione, is a heterocyclic organic compound primarily used as a vulcanization accelerator in the production of polychloroprene (neoprene) and other elastomers.[1][2] It is also a significant contaminant, metabolite, and environmental degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb (B1675947) and maneb.[1][3][4] Due to its presence as a residue in agricultural products and its formation during cooking, there is potential for human exposure.[1]

In rodent models, ETU has demonstrated a range of toxicological effects, most notably on the thyroid gland. It is a known goitrogen, carcinogen, and a potent teratogen, particularly in rats.[1][5] The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen, based on sufficient evidence of carcinogenicity in animal studies.[1] This technical guide provides a comprehensive overview of the toxicological profile of ETU in rodent models, detailing its mechanism of action, and summarizing key findings from acute, chronic, carcinogenicity, reproductive, and genotoxicity studies.

Mechanism of Action: Thyroid Toxicity

The primary mechanism of ETU's toxicity is the inhibition of thyroid peroxidase (TPX), a key enzyme in the synthesis of thyroid hormones.[6][7] TPX catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). ETU's inhibition of TPX occurs in the presence of iodide ions and involves its own oxidative metabolism.[6] This disruption leads to a decrease in circulating T3 and T4 levels.

The reduction in thyroid hormones triggers a compensatory feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis. The pituitary gland increases its secretion of thyroid-stimulating hormone (TSH), which leads to chronic stimulation of the thyroid gland. This sustained stimulation can result in thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of adenomas and carcinomas.[4][8]

ETU_Thyroid_Pathway cluster_pituitary Pituitary Gland cluster_thyroid Thyroid Follicular Cell TSH TSH Secretion TPX Thyroid Peroxidase (TPX) TSH->TPX Stimulation (+) Chronic_Effects Chronic Stimulation: - Hyperplasia - Hypertrophy - Tumors TSH->Chronic_Effects Iodide Iodide (I-) Iodide->TPX substrate Thyroglobulin Thyroglobulin (Tg) TPX->Thyroglobulin iodination & coupling T3_T4 Thyroid Hormones (T3/T4) Thyroglobulin->T3_T4 synthesis Bloodstream Circulating T3/T4 T3_T4->Bloodstream release ETU This compound (ETU) ETU->TPX Inhibition Bloodstream->TSH Negative Feedback Hypothalamus Hypothalamus (TRH) Bloodstream->Hypothalamus Negative Feedback Hypothalamus->TSH TRH (+)

Caption: Mechanism of ETU-induced thyroid toxicity via inhibition of thyroid peroxidase.

Acute Toxicity

ETU exhibits moderate acute toxicity following oral administration in rodent models.

SpeciesStrainSexRoute of AdministrationLD50 (mg/kg bw)Reference
RatNot specifiedM/FOral545[9]
RatNot specifiedM/FOral900[9]
MouseNot specifiedM/FOral200 (enzyme increase)[9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

  • Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used. Animals are acclimated for at least 5 days.

  • Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance is administered orally in a single dose by gavage. A default dose progression factor of 3.2 is typically used.

  • Procedure: Dosing is performed sequentially in single animals. The first animal receives a dose one step below the best preliminary estimate of the LD50. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.

  • Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for up to 14 days post-dosing.

  • Endpoint: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

Subchronic and Chronic Toxicity

Repeated exposure to ETU in the diet primarily targets the thyroid gland, with effects observed at concentrations as low as 17 mg/kg of diet in long-term studies.

SpeciesStrainDurationRouteNOAEL (ppm)LOAEL (ppm)Effects Observed at LOAELReference
RatNot specified90 daysDiet25125Altered thyroid function (increased TSH), thyroid hyperplasia.[10]
RatOsborne-Mendel120 daysDiet50100Increased thyroid:body weight ratio, decreased iodine uptake.[11]
RatCharles River12 monthsDiet-125 (females)Decreased body weight, altered iodine uptake.[11]
RatNot specified24 monthsDiet5 (males)17 (males)Increased incidence of thyroid tumors.[11]
RatSprague-Dawley8 monthsWater50500Alterations in hepatic cell morphology (increased SER, decreased RER).[12]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

  • Test Animals: At least 20 animals (10 males, 10 females) per group, typically rats.

  • Dose Levels: A control group and at least three dose levels are used. The highest dose should induce toxic effects but not death or severe suffering.

  • Administration: The test substance is administered daily for 90 days, typically via the diet, drinking water, or gavage.

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Detailed clinical observations, body weight, food/water consumption.

    • Prior to study and at termination: Ophthalmoscopy, hematology, and clinical biochemistry (including T3, T4, TSH).

  • Pathology: At termination, all animals undergo a full gross necropsy. Organ weights (including thyroid, liver, pituitary) are recorded. Histopathological examination is performed on all organs from the control and high-dose groups, with target organs examined in all dose groups.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Carcinogenicity

Long-term bioassays in both rats and mice have provided sufficient evidence of ETU's carcinogenicity. The primary target organ is the thyroid gland in both species, with the liver and pituitary gland also being targets in mice.[3][13][14]

SpeciesStrainExposure DurationRouteTarget OrgansTumor TypesReference
RatF344/N2 yearsDietThyroid GlandFollicular-cell carcinoma[3][14]
MouseB6C3F12 yearsDietThyroid Gland, Liver, Pituitary Gland (females)Follicular-cell carcinoma (thyroid), Hepatocellular carcinoma (liver), Adenoma of the pars distalis (pituitary)[3][13][14]

Experimental Protocol: Carcinogenicity Bioassay (NTP TR-388 Model)

This protocol outlines a study design to assess carcinogenicity, including the effects of exposure during different life stages.[2]

Carcinogenicity_Workflow cluster_perinatal Perinatal Exposure Groups cluster_groups F1 Exposure Regimens start Study Start: F0 Generation (Parents) breeding Breeding start->breeding gestation Gestation & Lactation breeding->gestation ETU in diet for F0 dams weaning Weaning of F1 Pups gestation->weaning adult_exp Adult Exposure (e.g., 2 years) weaning->adult_exp F1 pups assigned to groups group1 Group 1: Perinatal Only weaning->group1 Control diet post-weaning group2 Group 2: Adult Only weaning->group2 ETU diet post-weaning group3 Group 3: Perinatal + Adult weaning->group3 ETU diet post-weaning group4 Group 4: Control weaning->group4 Control diet throughout termination Study Termination necropsy Gross Necropsy & Organ Weight termination->necropsy histopath Histopathology necropsy->histopath group1->termination group2->termination group3->termination group4->termination

Caption: Workflow for a carcinogenicity bioassay with varied exposure windows.

Reproductive and Developmental Toxicity

ETU is a potent teratogen in rats, causing severe developmental abnormalities, but is less potent in other rodent species like mice.[1][5][15] The primary effects are on the central nervous system.

SpeciesStrainDoses (mg/kg/day)Gestation Days of ExposureKey Developmental EffectsReference
RatSprague-Dawley15, 25, 356-20Cranial meningocele, severe hind limb talipes, short/kinky tails. Reduced fetal body weight at the highest dose.[11][16]
RatNot specified>10Not specifiedNeuroteratogen inducing communicating hydrocephalus.[5]
RabbitNot specified807-20Increased resorptions, decreased brain weight.[11][17]
MouseCD-1100, 2007-16Not clearly teratogenic at doses non-toxic to the dam.[11][15]
HamsterGolden75, 150, 3005-10Not teratogenic.[11]

Experimental Protocol: Developmental Toxicity Study (OECD TG 414)

Developmental_Toxicity_Workflow start Select Pregnant Dams (e.g., Gestation Day 0) acclimation Acclimation Period start->acclimation dosing Daily Dosing During Organogenesis (e.g., GD 6-20 for rats) acclimation->dosing observation Maternal Observations: - Clinical Signs - Body Weight - Food Consumption dosing->observation termination Termination (1 day prior to term) dosing->termination exam_dam Maternal Examination: - C-Section - Uterine Contents (implants, resorptions) termination->exam_dam exam_fetus Fetal Examination: - Body Weight & Sex - External Malformations termination->exam_fetus endpoint Data Analysis: Malformation & Variation Incidence exam_dam->endpoint fetal_processing Fetal Processing exam_fetus->fetal_processing visceral_exam Visceral Examination (e.g., Bouin's fixed) fetal_processing->visceral_exam skeletal_exam Skeletal Examination (e.g., Alizarin Red S stain) fetal_processing->skeletal_exam visceral_exam->endpoint skeletal_exam->endpoint

Caption: Workflow for a standard developmental toxicity study in rodents.

Genotoxicity

The genotoxic potential of ETU is a subject of debate. While many authorities have concluded that ETU is not a mammalian genotoxin, some studies show evidence of weak genotoxic activity.[18][19] It is generally considered that the carcinogenic effects of ETU, particularly on the thyroid, are due to a non-genotoxic, threshold-based mechanism related to hormonal disruption.[18]

Assay TypeSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)Salmonella typhimurium TA1535Without S9Weakly positive at high concentrations (>1000 µ g/plate )[19]
Chromosomal AberrationsCultured Mammalian CellsWith/Without S9Positive[19]
Dominant Lethal MutationMouseIn vivoNegative / Suggestive Positive (conflicting reports)[19][20]
Micronucleus TestMouseIn vivoNegative[20]
Sister Chromatid ExchangeMouseIn vivoNegative[20]
Unscheduled DNA Synthesis (UDS)Rodent CellsIn vitroNegative[20]

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

  • Test Animals: Groups of mice or rats of a single sex (or both if relevant) are used.

  • Dose Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels plus a vehicle and positive control (e.g., ethylnitrosourea) are used.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final treatment (e.g., 24 and 48 hours).

  • Slide Preparation: Smears are prepared, fixed, and stained (e.g., with Giemsa) to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).

  • Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

Conclusion

The toxicological profile of this compound in rodent models is well-characterized. Its primary mode of action is the disruption of thyroid hormone synthesis through the inhibition of thyroid peroxidase, which leads to chronic thyroid stimulation and, ultimately, neoplasia in rats and mice. This goitrogenic and carcinogenic activity is considered to operate via a non-genotoxic, threshold-based mechanism. Furthermore, ETU is a potent developmental toxicant in rats, inducing severe central nervous system defects. Its acute toxicity is moderate, and its genotoxic potential is considered weak and not a primary driver of its carcinogenicity. This comprehensive data set from rodent studies is critical for assessing the potential risks of human exposure to ETU.

References

Ethylenethiourea's Inhibition of Thyroid Peroxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenethiourea (ETU), a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, is a well-established inhibitor of thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis. This disruption of TPO activity can lead to hypothyroidism and, in chronic exposure scenarios, thyroid tumors in rodents. This technical guide provides an in-depth analysis of the mechanism of ETU's inhibitory action, quantitative data on its potency, detailed experimental protocols for assessing TPO inhibition, and a visual representation of the affected signaling pathways. Understanding these core aspects is critical for toxicological assessment, drug development, and regulatory decision-making.

Mechanism of Thyroid Peroxidase Inhibition by this compound

This compound's inhibitory effect on thyroid peroxidase is distinct and reversible. The core mechanism involves the following key points:

  • Iodide-Dependent Inhibition: ETU's inhibition of TPO-catalyzed reactions is contingent upon the presence of iodide ions.[1][2]

  • Oxidative Metabolism: In the presence of iodide, TPO metabolizes ETU into imidazoline (B1206853) and bisulfite ions. This oxidative metabolism is concomitant with the inhibition of the enzyme.[1][2]

  • Reversible Action: The inhibition of TPO by ETU is a reversible process. Once ETU is consumed in the reaction, the enzyme's activity is restored. This is in contrast to some other thiourea (B124793) derivatives that cause irreversible "suicide inactivation" of TPO.[1][2]

  • No Covalent Binding: ETU does not covalently bind to the prosthetic heme group of the TPO enzyme, which further supports the reversible nature of its inhibitory action.[1][2]

This mechanism suggests that low-level or intermittent exposure to ETU might have minimal long-term effects on thyroid hormone production, as the enzyme can recover its function. However, chronic exposure can lead to sustained inhibition and subsequent adverse health effects.

Quantitative Analysis of this compound's Inhibitory Potency

The potency of ETU as a TPO inhibitor has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of Thyroid Peroxidase by this compound

ParameterValueCell Line/SystemReference
Inhibition of Oxidative Activity50 µmol/LChinese hamster ovary cells transfected with human TPO[3]
Blockade of Iodinating Activity5 µmol/LChinese hamster ovary cells transfected with human TPO[3]

Table 2: In Vivo Effects of this compound on Thyroid Function in Rodents

SpeciesETU DoseDurationKey FindingsReference
Rat5, 17, 60, 200 mg/kg diet24 monthsIncreased incidence of thyroid tumors in males and females.[3]
Rat75, 100, 150 ppm diet7 weeksDecreased mean T4 blood levels in the 150 ppm group.
MouseNot specifiedNot specifiedIncreased incidence of thyroid, liver, and pituitary gland tumors.[4]

Experimental Protocols

Accurate assessment of TPO inhibition by compounds like ETU is crucial. The following are detailed methodologies for two common in vitro TPO activity assays.

Amplex® UltraRed Thyroid Peroxidase Assay

This is a sensitive, fluorescence-based assay suitable for high-throughput screening.

Materials:

  • Thyroid peroxidase (e.g., from rat thyroid microsomes or recombinant human TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compound (this compound) and controls (e.g., Methimazole)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Amplex® UltraRed in DMSO.

    • Prepare a working solution of H₂O₂ in potassium phosphate buffer.

    • Prepare a working solution of TPO in potassium phosphate buffer.

    • Prepare serial dilutions of ETU and control compounds in DMSO.

  • Assay Protocol:

    • Add the test compound dilutions to the wells of the microplate.

    • Add the TPO working solution to each well.

    • Incubate at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂ to each well.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (excitation ~560 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the ETU concentration to determine the IC50 value.

Guaiacol (B22219) Oxidation Assay

This is a classic colorimetric assay for peroxidase activity.

Materials:

  • Thyroid peroxidase

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffer (e.g., phosphate buffer)

  • Test compound (this compound)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of guaiacol in the assay buffer.

    • Prepare a working solution of H₂O₂ in the assay buffer.

    • Prepare a working solution of TPO in the assay buffer.

    • Prepare serial dilutions of ETU in the assay buffer.

  • Assay Protocol:

    • In a cuvette, combine the assay buffer, guaiacol solution, TPO solution, and the test compound.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of tetraguaiacol formation.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each ETU concentration.

    • Plot the reaction rate against the ETU concentration to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the impact of ETU.

Thyroid Hormone Synthesis Pathway and ETU's Point of Inhibition

The following diagram illustrates the key steps in thyroid hormone synthesis within a thyroid follicular cell and highlights the inhibitory action of this compound on Thyroid Peroxidase.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicle Lumen I_blood Iodide (I⁻) NIS NIS I_blood->NIS Uptake I_cell Iodide (I⁻) NIS->I_cell TPO Thyroid Peroxidase (TPO) I_cell->TPO Transport TG_synthesis Thyroglobulin (Tg) Synthesis TG_vesicle Tg Vesicle TG_synthesis->TG_vesicle Exocytosis TG_lumen Thyroglobulin (Tg) TG_vesicle->TG_lumen Exocytosis I2 Iodine (I₂) TPO->I2 Oxidation T3_T4_Tg T₃ & T₄ on Tg TPO->T3_T4_Tg Coupling H2O2 H₂O₂ H2O2->TPO MIT_DIT MIT & DIT on Tg I2->MIT_DIT Iodination TG_lumen->MIT_DIT MIT_DIT->T3_T4_Tg ETU This compound (ETU) ETU->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the inhibitory action of ETU.

Experimental Workflow for In Vitro TPO Inhibition Assay

This diagram outlines the logical steps involved in conducting an in vitro experiment to assess the inhibitory potential of a compound on TPO activity.

TPO_Inhibition_Workflow prep 1. Reagent Preparation (TPO, Substrate, H₂O₂, ETU) plate 2. Plate Setup (Test compound, Controls) prep->plate preincubation 3. Pre-incubation (Enzyme-Inhibitor Interaction) plate->preincubation reaction 4. Reaction Initiation (Add Substrate/H₂O₂) preincubation->reaction incubation 5. Incubation reaction->incubation measurement 6. Signal Measurement (Fluorescence/Absorbance) incubation->measurement analysis 7. Data Analysis (IC₅₀ Determination) measurement->analysis

Caption: General workflow for an in vitro TPO inhibition assay.

Conclusion

This compound poses a significant risk to thyroid health through its potent and specific inhibition of thyroid peroxidase. The reversible, iodide-dependent mechanism of action provides a basis for understanding its toxicokinetics and the potential for recovery after acute exposure. However, the quantitative data from both in vitro and in vivo studies underscore the compound's ability to disrupt thyroid hormone homeostasis, leading to adverse outcomes with chronic exposure. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess the TPO-inhibiting potential of ETU and other suspect compounds, contributing to improved risk assessment and the development of safer alternatives.

References

An In-Depth Technical Guide to the Genotoxicity of Ethylenethiourea and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic potential of ethylenethiourea (ETU), a primary metabolite of the ethylenebisdithiocarbamate (EBDC) fungicides. This document summarizes key quantitative data from pivotal studies, details the experimental protocols for the principal genotoxicity assays, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

This compound (ETU) is recognized as a weak genotoxic agent. While not a potent mutagen, it has demonstrated the ability to induce gene mutations and structural chromosomal alterations in various testing systems. The most consistent evidence of its mutagenic activity comes from the bacterial reverse mutation assay (Ames test), particularly in Salmonella typhimurium strain TA1535, without the need for metabolic activation, especially at high concentrations.[1] In contrast, its genotoxicity in mammalian systems has produced conflicting results.

ETU is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[2] However, its carcinogenic effects, primarily targeting the thyroid, liver, and pituitary gland in rodents, are largely considered to be mediated through a non-genotoxic mechanism involving disruption of thyroid hormone homeostasis.[2][3][4][5][6]

The primary metabolites of ETU include 2-imidazolin-2-yl sulfenate and ethyleneurea. There is a notable lack of comprehensive genotoxicity data available for these metabolites, representing a significant data gap in the overall risk assessment of EBDC fungicides.

This guide will delve into the quantitative findings from key genotoxicity assays, provide detailed methodologies for their execution, and present visual representations of relevant biological pathways and experimental procedures.

Metabolism of this compound

ETU is formed through the degradation and metabolism of EBDC fungicides, such as mancozeb (B1675947) and maneb. In biological systems, ETU is further metabolized. The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of 2-imidazolin-2-yl sulfenate. Another identified metabolite is ethyleneurea.

EBDC EBDC Fungicides (e.g., Mancozeb, Maneb) ETU This compound (ETU) EBDC->ETU Degradation/ Metabolism Metabolite1 2-imidazolin-2-yl sulfenate (Major Metabolite) ETU->Metabolite1 Oxidation Metabolite2 Ethyleneurea (EU) (Minor Metabolite) ETU->Metabolite2

Figure 1: Simplified metabolic pathway of EBDC fungicides to ETU and its major metabolites.

Genotoxicity Assessment

The genotoxic potential of ETU has been evaluated using a battery of in vitro and in vivo assays. The core assays for assessing genotoxicity include the Ames test, the micronucleus assay, and the comet assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Quantitative Data

ETU has been shown to be a weak mutagen in the Ames test. Positive results are most consistently observed in the Salmonella typhimurium strain TA1535, which is sensitive to base-pair substitution mutagens. This effect is typically seen at high concentrations (generally above 1000 µ g/plate ) and does not require metabolic activation (in the absence of S9 mix).[1]

StrainMetabolic Activation (S9)Concentration (µ g/plate )ResultReference
S. typhimurium TA1535Absent>1000Weakly Positive[Dearfield, 1994][1]
Other strainsWith and WithoutVariousGenerally Negative[Dearfield, 1994][1]

Experimental Protocol: Ames Test

  • Bacterial Strains: Histidine-requiring (his⁻) auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is conducted both in the presence and absence of a liver homogenate fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites. The S9 mix is typically derived from rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Exposure: A mixture of the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his⁺), which are able to grow in the histidine-deficient medium, are counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis bact Bacterial Culture (his- strain) mix Mix bacteria, test compound, and S9/buffer in top agar bact->mix test_comp Test Compound (various concentrations) test_comp->mix s9 S9 Mix (or buffer) s9->mix plate Pour onto minimal glucose agar plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant (his+) colonies incubate->count analyze Analyze for dose-dependent increase vs. control count->analyze start Select Animal Model (e.g., mouse, rat) dose Administer Test Substance (multiple dose levels) start->dose collect Collect Bone Marrow (24 & 48h post-dose) dose->collect prepare Prepare Bone Marrow Smears on microscope slides collect->prepare stain Stain Slides (e.g., Giemsa) prepare->stain score Microscopic Analysis: Score Micronucleated PCEs (e.g., 2000 PCEs/animal) stain->score analyze Statistical Analysis: Compare treated vs. control groups score->analyze end Determine Genotoxic Potential analyze->end cell_prep Prepare Single-Cell Suspension embed Embed Cells in Low-Melting-Point Agarose on a Slide cell_prep->embed lyse Lyse Cells to Form Nucleoids embed->lyse unwind Unwind DNA in Alkaline Buffer lyse->unwind electrophoresis Perform Electrophoresis unwind->electrophoresis stain Neutralize and Stain DNA electrophoresis->stain visualize Visualize Comets with Fluorescence Microscopy stain->visualize analyze Quantify DNA Damage (e.g., % DNA in Tail) visualize->analyze cluster_sensors Sensor Kinases cluster_transducers Transducer Kinases cluster_outcomes Cellular Outcomes ETU This compound (ETU) DNA_Damage DNA Damage (e.g., Base Adducts, Strand Breaks) ETU->DNA_Damage ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 Chk1 Chk1 ATR->Chk1 Chk2->p53 CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest Chk1->p53 Chk1->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

References

Ethylenethiourea: A Technical Review of its Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenethiourea (ETU), a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, has been the subject of extensive toxicological evaluation. This technical guide synthesizes the current understanding of ETU's carcinogenic potential, with a focus on its classification by major regulatory and research agencies, the underlying mechanisms of action, and the quantitative evidence from pivotal animal studies. The data presented herein are intended to inform researchers, scientists, and drug development professionals engaged in risk assessment and the development of safer alternatives.

Carcinogenicity Classification

This compound is classified as a probable or reasonably anticipated human carcinogen by several key international and national agencies based on sufficient evidence from animal studies.

  • International Agency for Research on Cancer (IARC): Initially classified ETU as Group 2B, "possibly carcinogenic to humans," it was later re-evaluated and is now in Group 3, "not classifiable as to its carcinogenicity to humans"[1]. This reclassification reflects the strong evidence for a non-genotoxic mode of action that may not be relevant to humans at low exposure levels[2].

  • U.S. National Toxicology Program (NTP): Lists this compound as "reasonably anticipated to be a human carcinogen" based on sufficient evidence of carcinogenicity from studies in experimental animals[2].

  • U.S. Environmental Protection Agency (EPA): Classifies this compound as a Group B2 "probable human carcinogen"[3][4].

Mechanism of Carcinogenic Action: Disruption of the Hypothalamic-Pituitary-Thyroid Axis

The carcinogenic effects of this compound are not believed to stem from direct interaction with DNA (i.e., it is non-genotoxic)[5]. Instead, the primary mechanism involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis through the inhibition of the enzyme thyroid peroxidase (TPO)[6][7][8]. TPO is a critical enzyme in the synthesis of thyroid hormones[6].

The inhibition of TPO by ETU leads to a cascade of events:

  • Reduced Thyroid Hormone Synthesis: ETU interferes with the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroxine (T4) and triiodothyronine (T3)[7].

  • Decreased Circulating Thyroid Hormones: The reduction in hormone synthesis results in lower levels of T4 and T3 in the bloodstream.

  • Increased TSH Secretion: The pituitary gland, sensing the low levels of thyroid hormones, increases its secretion of thyroid-stimulating hormone (TSH) in a compensatory effort.

  • Thyroid Gland Hyperplasia and Hypertrophy: Chronic overstimulation of the thyroid gland by elevated TSH levels leads to an increase in the number (hyperplasia) and size (hypertrophy) of thyroid follicular cells.

  • Tumor Formation: Prolonged cellular proliferation increases the probability of spontaneous mutations, ultimately leading to the development of thyroid tumors[1].

The following diagram illustrates this signaling pathway:

ETU_Mechanism cluster_Systemic Systemic Circulation cluster_Thyroid Thyroid Gland cluster_Pituitary Pituitary Gland ETU This compound (ETU) TPO Thyroid Peroxidase (TPO) ETU->TPO Inhibits T4_T3 Decreased T4 & T3 Pituitary Pituitary T4_T3->Pituitary Negative Feedback TSH Increased TSH Hyperplasia Follicular Cell Hyperplasia/Hypertrophy TSH->Hyperplasia Stimulates Hormone_Synthesis Thyroid Hormone Synthesis TPO->Hormone_Synthesis Catalyzes Tumor Thyroid Tumors Hyperplasia->Tumor Leads to Pituitary->TSH Secretes

Figure 1: Signaling pathway of this compound-induced thyroid tumorigenesis.

Quantitative Data from Animal Carcinogenicity Studies

The evidence for ETU's carcinogenicity is primarily derived from long-term oral exposure studies in rats and mice. The following tables summarize the key findings from studies conducted by the National Toxicology Program (NTP).

Carcinogenicity in F344/N Rats

Table 1: Incidence of Thyroid Gland Follicular Cell Tumors in F344/N Rats Exposed to this compound in Feed for 2 Years

Exposure Group (ppm)Male Rats (Incidence)Female Rats (Incidence)
Adult Exposure Only
0 (Control)1/50 (2%)1/50 (2%)
253/50 (6%)2/50 (4%)
8320/50 (40%)15/50 (30%)
25045/50 (90%)38/50 (76%)
Perinatal and Adult Exposure
0/0 (Control)1/50 (2%)1/50 (2%)
0/8320/50 (40%)15/50 (30%)
0/25045/50 (90%)38/50 (76%)
90/25046/49 (94%)42/50 (84%)

Data sourced from NTP Technical Report 388[9].

Carcinogenicity in B6C3F1 Mice

Table 2: Incidence of Thyroid Gland, Pituitary Gland, and Liver Tumors in B6C3F1 Mice Exposed to this compound in Feed for 2 Years (Adult Exposure)

Exposure Group (ppm)Tumor TypeMale Mice (Incidence)Female Mice (Incidence)
0 (Control) Thyroid Follicular Cell0/49 (0%)1/50 (2%)
Pituitary Pars Distalis5/48 (10%)12/50 (24%)
Hepatocellular15/50 (30%)4/50 (8%)
100 Thyroid Follicular Cell2/50 (4%)3/50 (6%)
Pituitary Pars Distalis8/49 (16%)15/50 (30%)
Hepatocellular24/50 (48%)10/50 (20%)
330 Thyroid Follicular Cell10/50 (20%)18/50 (36%)
Pituitary Pars Distalis15/49 (31%)25/50 (50%)
Hepatocellular35/50 (70%)22/50 (44%)
1000 Thyroid Follicular Cell39/50 (78%)41/50 (82%)
Pituitary Pars Distalis19/48 (40%)30/50 (60%)
Hepatocellular42/50 (84%)33/50 (66%)

Data sourced from NTP Technical Report 388[9].

Experimental Protocols

The quantitative data presented above were generated from well-controlled, long-term animal bioassays. A generalized workflow for these studies is outlined below.

NTP Carcinogenicity Bioassay Workflow

The National Toxicology Program follows a standardized protocol for its two-year carcinogenicity studies. The key elements of the experimental design for the ETU studies are as follows:

  • Animal Model: Fischer 344/N rats and B6C3F1 mice are standard models used for carcinogenicity testing[9][10].

  • Exposure Route: this compound was administered in the feed to mimic a likely route of human exposure[9].

  • Dose Selection: Dose levels were determined from shorter, 13-week toxicity studies to identify the maximum tolerated dose (MTD) and other relevant concentrations[9].

  • Study Duration: The chronic exposure period was two years, which is the standard duration for rodent carcinogenicity bioassays[10].

  • Endpoints: The primary endpoint was the histopathological examination of all major tissues and organs for neoplastic and non-neoplastic lesions.

The following diagram provides a simplified representation of the experimental workflow for the NTP studies.

NTP_Workflow cluster_Setup Study Setup cluster_Exposure Exposure Phase cluster_Analysis Analysis Phase Animal_Selection Animal Selection (F344 Rats, B6C3F1 Mice) Dose_Selection Dose Range Finding (13-week study) Animal_Selection->Dose_Selection Group_Assignment Randomized Group Assignment Dose_Selection->Group_Assignment Chronic_Exposure 2-Year Chronic Exposure (ETU in feed) Group_Assignment->Chronic_Exposure Clinical_Obs Regular Clinical Observation (body weight, food consumption) Chronic_Exposure->Clinical_Obs Necropsy Terminal Necropsy Chronic_Exposure->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis Conclusion Carcinogenicity Conclusion Data_Analysis->Conclusion

Figure 2: Generalized workflow for the NTP 2-year carcinogenicity bioassay of this compound.

Conclusion

There is sufficient evidence from animal studies to conclude that this compound is a carcinogen in rodents, primarily targeting the thyroid gland, and also the liver and pituitary gland in mice[10]. The mechanism of action is well-understood to be non-genotoxic, involving the disruption of thyroid hormone homeostasis. While the evidence in humans is inadequate, the robust findings in animal models have led to its classification as a probable or reasonably anticipated human carcinogen by major health agencies. This information is critical for regulatory decision-making, for guiding the development of safer agricultural and industrial chemicals, and for informing risk assessment for exposed populations.

References

An In-depth Technical Guide on Early Studies of Ethylenethiourea (ETU) Teratogenicity in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the teratogenic effects of ethylenethiourea (ETU) in rats. ETU, a degradation product and metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, has been a subject of toxicological concern due to its potent developmental toxicity. This document synthesizes data from key early studies, presenting detailed experimental protocols, quantitative data on teratogenic outcomes, and visual representations of the proposed mechanisms of action.

Introduction to this compound and its Teratogenic Potential

This compound (ETU) is a potent teratogen in rats, capable of inducing severe congenital malformations at doses that do not cause observable maternal toxicity.[1] Early research identified the central nervous system (CNS) as a primary target of ETU's teratogenic action, with hydrocephalus being a hallmark malformation.[1][2] The teratogenic activity of ETU appears to be directly attributable to the parent compound rather than its metabolites.[1] Studies in various animal models, including rats, mice, hamsters, guinea pigs, and rabbits, have been conducted, with rats demonstrating particular sensitivity to the teratogenic effects of ETU.[1][3]

Quantitative Analysis of Teratogenic Effects

The following tables summarize the dose-dependent teratogenic effects of ETU in rats as reported in seminal early studies. These data highlight the relationship between dosage, timing of exposure, and the incidence and nature of the resulting malformations.

Table 1: Teratogenic Effects of ETU in Rats Following Gavage Administration

StudyRat StrainDosing Period (Gestation Day)Dose (mg/kg bw/day)Key Teratogenic Findings
Khera (1973)[4]Not Specified6-15 or 7-2010, 20, 40, 80Variety of malformations, minimal effects at 10 mg/kg.
Ruddick & Khera (1975)[4]Sprague-DawleySingle dose on day 12-15Not SpecifiedPeak incidence of defects. Hydranencephaly, hydronephrosis, subcutaneous edema observed with exposure as late as day 21.
Saillenfait et al. (1991)[4]Sprague-Dawley6-2015, 25, 35Reduced fetal body weight at 35 mg/kg. Cranial meningocele, meningorrhoea, severe hind limb talipes, short/kinky tails. Increased incidence of dilated brain ventricles and hydroureter at 25 and 35 mg/kg.
Lu and Khera (1978)[5]Not Specified7-154084-100% of fetuses malformed, regardless of maternal thyroid status.

Detailed Experimental Protocols

The methodologies employed in early ETU teratogenicity studies were crucial in establishing the compound's developmental toxicity profile. Below are detailed protocols from key experiments.

In Vivo Teratogenicity Study (Adapted from Khera, 1973 and Saillenfait et al., 1991)[4]
  • Animal Model: Pregnant Sprague-Dawley or Wistar rats.

  • Housing: Animals were housed individually in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water were provided ad libitum.

  • Mating: Females were caged with males overnight, and the presence of a vaginal plug or sperm in a vaginal smear the following morning was designated as gestation day 0.

  • Dose Preparation: this compound was suspended in a suitable vehicle, such as corn oil or distilled water, to achieve the desired concentrations.

  • Administration: The prepared ETU suspension was administered to pregnant rats by oral gavage once daily during the specified gestation period. A control group received the vehicle only.

  • Maternal Monitoring: Dams were observed daily for clinical signs of toxicity, and body weights were recorded throughout the gestation period.

  • Fetal Examination: On gestation day 20 or 21, pregnant females were euthanized by CO2 asphyxiation. The uteri were excised, and the number of implantation sites, resorptions, and live and dead fetuses were recorded. Fetuses were weighed, sexed, and examined for external malformations. A subset of fetuses was typically fixed for visceral and skeletal examinations.

    • Visceral Examination: Fetuses were fixed in Bouin's fluid or a similar fixative and examined for internal abnormalities using Wilson's slicing technique or a similar method.

    • Skeletal Examination: Fetuses were processed with potassium hydroxide (B78521) and stained with Alizarin Red S for visualization and examination of the skeleton.

In Vitro Whole Embryo Culture (Adapted from Daston et al., 1987)[2]
  • Embryo Explantation: Sprague-Dawley rat embryos were explanted on gestation day 10.

  • Culture Medium: Embryos were cultured in a suitable medium, often rat serum, supplemented with antibiotics.

  • ETU Exposure: this compound was added to the culture medium at various concentrations (e.g., 40-200 µg/ml).

  • Culture Conditions: Embryos were cultured for 48 hours in a roller bottle incubator at 37°C with a controlled gas atmosphere.

  • Embryo Assessment: After the culture period, embryos were evaluated for various endpoints, including:

    • Growth: Crown-rump length, protein content, and DNA content.

    • Differentiation: Somite number.

    • Morphology: Presence of abnormalities such as hydrocephalus, decreased mandibular and telencephalon size, abnormal dorsiflexion, and subectodermal blisters.

Proposed Mechanisms of Teratogenicity and Signaling Pathways

Early studies suggested that the teratogenic effects of ETU are not mediated through maternal thyroid dysfunction, although ETU is known to lower serum thyroxine concentrations.[5] The primary mechanism appears to be a direct effect on the developing embryo.

Direct Neurotoxicity and Altered Osmotic Balance

A key hypothesis emerging from early work is that ETU is a specific neuroteratogen.[1] The initial target is believed to be the primitive neuroblast, which undergoes necrosis.[1][6] This cellular damage is thought to be a critical initiating event leading to the development of hydrocephalus.[1]

In vitro studies provided further evidence for a direct embryotoxic effect, demonstrating that ETU can induce a dose-related inhibition of growth and differentiation in cultured rat embryos.[2] These studies also observed fluid accumulation in the brain (hydrocephalus) and other embryonic tissues, suggesting that ETU alters the osmotic environment of the embryo.[2] A lowered osmolality of the exocoelomic fluid was observed, which would drive water into the embryonic tissues, leading to edema and contributing to the formation of defects.[2]

ETU_Teratogenicity_Pathway ETU This compound (ETU) Exposure Embryo Developing Rat Embryo ETU->Embryo Direct Action Neuroblast Primitive Neuroblast Embryo->Neuroblast ECF Exocoelomic Fluid Embryo->ECF Necrosis Necrosis Neuroblast->Necrosis Hydrocephalus Hydrocephalus Necrosis->Hydrocephalus Contributes to Osmolality Decreased Osmolality ECF->Osmolality Fluid Fluid Accumulation (Edema) Osmolality->Fluid Fluid->Hydrocephalus Leads to Other_Malformations Other Malformations (Limb, Tail, Craniofacial) Fluid->Other_Malformations Leads to

Caption: Proposed mechanism of ETU-induced teratogenicity in rats.

Experimental and Logical Workflows

The investigation of ETU teratogenicity has followed a logical progression from in vivo observations to in vitro mechanistic studies.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies invivo_admin ETU Administration to Pregnant Rats (Gavage) maternal_obs Maternal Observation (Toxicity, Weight) invivo_admin->maternal_obs fetal_exam Fetal Examination (External, Visceral, Skeletal) invivo_admin->fetal_exam data_analysis Data Analysis and Dose-Response Characterization fetal_exam->data_analysis embryo_culture Whole Embryo Culture etu_exposure ETU Exposure in Culture embryo_culture->etu_exposure embryo_assessment Embryo Assessment (Growth, Differentiation, Morphology) etu_exposure->embryo_assessment embryo_assessment->data_analysis mechanism Hypothesis Generation: Mechanism of Action data_analysis->mechanism

Caption: Experimental workflow for investigating ETU teratogenicity.

Conclusion

Early studies on this compound teratogenicity in rats were instrumental in identifying its potent developmental toxicity, particularly its neuroteratogenic effects. The dose-dependent induction of malformations, with hydrocephalus as a prominent feature, has been well-documented. Methodologies involving both in vivo and in vitro models have elucidated that ETU likely exerts its teratogenic effects through direct action on the embryo, causing neuroblast necrosis and altering osmotic balance. This foundational research continues to be critical for risk assessment and regulatory decisions concerning EBDC fungicides and their metabolites.

References

Ethylenethiourea: A Comprehensive Technical Review of Sources, Exposure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenethiourea (ETU), a compound of significant toxicological concern, is primarily encountered as a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides and as a vulcanization accelerator in the rubber industry. Its classification as a probable human carcinogen and a potent teratogen necessitates a thorough understanding of its sources, the pathways of human exposure, and the analytical methodologies for its detection. This technical guide provides a comprehensive overview of ETU, consolidating quantitative data on its occurrence, detailing experimental protocols for its analysis, and visualizing key pathways to aid researchers, scientists, and drug development professionals in their understanding of this critical compound.

Principal Sources of this compound

This compound is not a naturally occurring substance; its presence in the environment and its potential for human exposure stem from two main anthropogenic activities.[1][2]

Ethylenebisdithiocarbamate (EBDC) Fungicides

The most significant source of widespread environmental contamination and human exposure to ETU is through the use of EBDC fungicides.[3][4][5] This class of fungicides, which includes mancozeb, maneb, and zineb, is extensively used in agriculture to protect a wide variety of crops.[6][7] ETU is formed through several processes:

  • Metabolism in Plants and Animals: EBDC fungicides are metabolized by treated plants and by animals that ingest contaminated feed, leading to the formation of ETU.[4][6][8]

  • Environmental Degradation: In the environment, EBDCs break down under the influence of moisture, oxygen, and microbial activity in soil and water to form ETU.[9][10] The persistence of ETU in the environment, particularly in water, is a significant concern due to its potential to contaminate groundwater.[9][10][11]

  • Food Processing and Storage: Residues of EBDC fungicides on agricultural commodities can be converted to ETU during storage and processing, especially with the application of heat during cooking or industrial processing.[3][4][6]

Industrial Applications

ETU is utilized in the rubber industry as an accelerator in the vulcanization process of polychloroprene (neoprene) and other elastomers.[6][11][12][13] This application can lead to occupational exposure for workers in rubber manufacturing and processing facilities.[3][6] It is also used in electroplating baths and as an intermediate in the production of antioxidants, dyes, pharmaceuticals, and synthetic resins.[3]

Potential Routes of Human Exposure

Human exposure to ETU can occur through various pathways, with the general population and occupationally exposed individuals facing different primary routes of contact.

Dietary Intake

The primary route of exposure for the general population is through the ingestion of food and water contaminated with ETU.[1][3] Residues of ETU have been detected in a variety of food products, particularly fruits and vegetables treated with EBDC fungicides.[3][6] The concentration of ETU in food can increase when EBDC-treated produce is cooked.[3]

Occupational Exposure

Workers in specific industries are at a higher risk of exposure to ETU.[6][14] Key occupational groups include:

  • Agricultural Workers: Farmers and pesticide applicators who handle and spray EBDC fungicides can be exposed through inhalation of spray mists and dermal contact.[6]

  • Rubber Industry Workers: Individuals involved in the manufacturing of rubber products where ETU is used as a vulcanization accelerator are at risk of exposure through inhalation of dust and dermal contact.[3][6]

Environmental Exposure

Contaminated drinking water is another potential route of exposure for the general population, as ETU's solubility in water allows it to leach into groundwater.[3][11]

Quantitative Data on this compound Levels

The following tables summarize the reported concentrations of ETU in various matrices, providing a quantitative overview of potential exposure levels.

Table 1: this compound Residues in Food Commodities

Food CommodityConcentration Range (mg/kg)Country/RegionReference
Apples0.018 - 0.044Not Specified[3][7]
Baby FoodsTraces - 0.06USA[6]
Beer0.026 - 0.07 ppmNot Specified[3]
CollardsUp to 0.276 ppmUSA[3]
Cucumbers (Greenhouse)At or below detection limit (<0.01)Not Specified[6]
Grape JuiceNot detected (<0.005)USA[6]
KaleInitially 0.6, decreasing to undetectable levels within 7 daysNot Specified[3]
Lamb's Lettuce0.367 ppmGermany[3][7]
Pears0.205 ppmGermany[3][7]
SpinachUp to 0.276 ppmUSA[3]
Spinach (canned, unwashed)71Not Specified[3][7]
Tomatoes (Greenhouse)At or below detection limit (<0.01)Not Specified[6]
Wine0.037 ppmNot Specified[3]
Wine5 - 10 µg/LItaly[6]
Various Raw & Processed Foods< 0.1 (in 82% of samples, LOD 0.001)USA[4][6]
Processed FoodsRarely exceed 0.1Not Specified[4]
Processed ProductsBelow detection limit (0.05)Canada (1975-1985)[4]
Fruit Juices and DrinksBelow 1 µg/kgCanada (1989-1990)[4]

Table 2: this compound in Environmental and Biological Samples

MatrixConcentrationLocation/PopulationReference
Environmental
Groundwater0.7 mg/L (in 1 of 183 wells)USA[3][7]
Human Biological Samples
Urine (General Population)Up to 61.4 µg/g of creatinineItaly[3]
Urine (General Population, 95th percentile)0.430 µg/mLUSA (NHANES 2007-2008)[3]
Urine (Potato-field workers, post-exposure)1.5 µg/LFinland[6]
Urine (Pine nursery workers, post-exposure)0.9 µg/LFinland[6]
Occupational Air Samples
Breathing Zone (Potato-field workers)0.14 µg/m³Finland[6]
Breathing Zone (Pine nursery workers)0.60 µg/m³Finland[6]
ETU Manufacturing Facility (Personal air samples)Up to 330 µg/m³Not Specified (1976)[3]
ETU Manufacturing Facility (Background levels)10 - 240 µg/m³Not Specified (1976)[3]

Experimental Protocols for this compound Analysis

Accurate determination of ETU levels is crucial for monitoring exposure and ensuring regulatory compliance. Various analytical methods have been developed, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common.

Gas Chromatography (GC) Method for Water Samples (EPA Method 509)

This method is designed for the determination of ETU in water.[15][16]

  • Sample Preparation:

    • Adjust the ionic strength and pH of a 50-mL water sample by adding ammonium (B1175870) chloride and potassium fluoride.[15][16]

    • Pour the sample onto a kieselguhr diatomaceous earth column.[15]

    • Elute the ETU from the column with 400 mL of methylene (B1212753) chloride.[15]

    • Add a free radical scavenger to the eluate.[15]

    • Concentrate the methylene chloride eluate to 5 mL after a solvent exchange with ethyl acetate.[15]

  • Instrumentation:

    • Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).[15][16]

    • Primary GC column for initial identification and a confirmation column for verification.[15][16]

  • Detection:

    • The separated ETU is measured using the NPD.[15]

    • Confirmation of tentative identifications is required using a second GC column or by gas chromatography/mass spectrometry (GC/MS).[15][16]

  • Quality Control:

    • Analysis of laboratory reagent blanks (LRB) to check for contamination.[15][16]

    • Use of quality control samples (QCS) from an external source to verify laboratory performance.[15][16]

High-Performance Liquid Chromatography (HPLC) Method for Biological Fluids

This method is suitable for the determination of ETU in biological samples like plasma and urine.[17]

  • Sample Preparation:

    • Extract ETU from the biological fluid (e.g., 500 µL plasma or 10 mL urine) with dichloromethane.[17]

  • Instrumentation:

    • HPLC system with a Lichrosorb RP8 (5 µm) column.[17]

    • UV detector set at 243 nm.[17]

  • Mobile Phase:

    • A mixture of hexane/isopropyl alcohol/ethyl alcohol (93:6:1 v/v) with the addition of 0.6 mL/L butylamine.[17]

  • Quantification:

    • Calibration curves are generated for ETU in the respective biological matrix.[17]

    • The lower limits of detection are reported as 20 ng/mL in plasma and 0.5 ng/mL in urine.[17]

HPLC-MS/MS Method for Food Samples

This method offers high sensitivity and selectivity for determining ETU in various food matrices.[18]

  • Sample Preparation:

    • Extract ETU from food commodities using methanol.[18]

    • Clean up the extract using an alumina (B75360) solid-phase extraction (SPE) column.[18]

  • Instrumentation:

    • High-performance liquid chromatography coupled with a tandem mass spectrometer (HPLC-MS/MS).[18]

  • Detection:

    • Mass spectrometry detection is operated in the positive ionization mode.[18]

    • Two precursor ion > product ion transitions are monitored in multi-reaction monitoring (MRM) mode for confirmation.[18]

  • Performance:

    • The method demonstrates good linearity with correlation coefficients >0.9950.[18]

    • Recoveries in various food matrices at spiked levels of 10, 50, and 100 ng/g are in the range of 71-121% with relative standard deviations (RSDs) not exceeding 25%.[18]

    • The limit of quantitation is estimated at 5 ng/g.[18]

HPLC Method for Technical and Formulated Products

This method is used for determining ETU in technical and formulated products containing EBDCs.[19]

  • Sample Preparation:

    • Extract ETU from the sample with methanol.[19]

    • Evaporate an aliquot of the methanolic solution to dryness.[19]

    • Dissolve the residue in water.[19]

    • Filter and dilute the solution as needed before injection.[19]

  • Instrumentation:

    • HPLC system with a Nucleosil C18 or Spherisorb ODS column.[19]

    • UV detector set at 233 nm.[19]

  • Mobile Phase:

    • Water containing tetrahydrofuran.[19]

Visualizing Key Pathways

The following diagrams, generated using the DOT language, illustrate the primary sources and exposure routes of ETU, as well as its metabolic pathway.

ETU_Sources_and_Exposure cluster_sources Sources of this compound cluster_formation Formation Pathways cluster_exposure Human Exposure Routes EBDC EBDC Fungicides (Mancozeb, Maneb, Zineb) Metabolism Metabolism (Plants & Animals) EBDC->Metabolism Degradation Environmental Degradation (Soil & Water) EBDC->Degradation Processing Food Processing & Cooking EBDC->Processing Rubber Rubber Industry (Vulcanization Accelerator) Inhalation Inhalation (Occupational Settings) Rubber->Inhalation Dermal Dermal Contact (Occupational Settings) Rubber->Dermal Ingestion Ingestion (Contaminated Food & Water) Metabolism->Ingestion Degradation->Ingestion Processing->Ingestion Human Human Population Ingestion->Human Inhalation->Human Dermal->Human

Caption: Sources and major routes of human exposure to this compound.

ETU_Metabolism ETU This compound (ETU) ETU_S_monoxide 2-Imidazolin-2-yl sulfenate (ETU-S-monoxide) ETU->ETU_S_monoxide Oxidation (Major in mice) EU Ethyleneurea (EU) ETU->EU Minor metabolite Imidazoline Imidazoline ETU->Imidazoline Imidazolone 4-Imidazolin-2-one (Imidazolone) ETU->Imidazolone S_Methyl_ETU S-Methyl this compound ETU->S_Methyl_ETU In cats Unchanged_ETU Unchanged ETU ETU->Unchanged_ETU Major excretion form Excretion Urinary Excretion ETU_S_monoxide->Excretion EU->Excretion Imidazoline->Excretion Imidazolone->Excretion S_Methyl_ETU->Excretion Unchanged_ETU->Excretion

Caption: Simplified metabolic pathway of this compound in mammals.

Toxicological Significance

This compound is of considerable toxicological concern due to its effects on the thyroid gland and its carcinogenic potential.[12][20][21][22] It has been shown to interfere with the function of thyroid peroxidase, leading to reduced production of thyroid hormones and subsequent increases in thyroid-stimulating hormone (TSH).[6] Chronic stimulation by TSH can lead to thyroid hyperplasia and the development of thyroid tumors in laboratory animals.[12][23] The U.S. Environmental Protection Agency (EPA) has classified ETU as a Group B2, probable human carcinogen.[12][13] Furthermore, ETU is a potent teratogen, capable of causing birth defects, particularly in the central nervous system of rats.[12][20]

Conclusion

This compound represents a significant potential health risk to both occupationally exposed populations and the general public. Its formation from widely used EBDC fungicides ensures its continued presence in the environment and the food chain. A thorough understanding of its sources, exposure routes, and toxicological profile is essential for risk assessment and the development of effective mitigation strategies. The analytical methods detailed in this guide provide the necessary tools for monitoring ETU levels in various matrices, which is critical for protecting human health. Continued research into the long-term health effects of low-level ETU exposure and the development of safer alternatives to EBDC fungicides and ETU in industrial applications are warranted.

References

The Role of Ethylenethiourea in Synthetic Rubber Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenethiourea (ETU), an organosulfur compound, has long been a cornerstone in the synthetic rubber industry, particularly as a highly effective vulcanization accelerator for polychloroprene (CR) and other halogenated elastomers. Its application facilitates the formation of a robust, cross-linked polymer network, imparting desirable properties such as high tensile strength, excellent heat resistance, and low compression set to the final rubber products. However, significant health and safety concerns, including its classification as a reproductive toxin and a potential carcinogen, have necessitated a deeper understanding of its function and spurred the development of safer alternatives. This technical guide provides an in-depth analysis of the role of ETU in synthetic rubber production, detailing its mechanism of action, presenting comparative performance data, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Introduction: The Function of this compound in Rubber Vulcanization

Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[1] this compound (C₃H₆N₂S) serves as an ultra-fast accelerator in this process, primarily for polychloroprene (neoprene) and other chlorinated or chlorosulfonated rubbers like epichlorohydrin (B41342) rubber.[2][3] Its primary function is to significantly reduce the time required for vulcanization, enabling faster production cycles and reduced energy consumption.[4]

ETU is not a vulcanizing agent itself but rather an accelerator that enhances the efficiency of the cross-linking process.[5] It is particularly effective in systems cured with metal oxides, such as zinc oxide (ZnO), where it participates in a synergistic mechanism to create a dense and stable cross-linked network.[6][7] This network structure is fundamental to the rubber's ability to resist degradation and maintain its physical properties when exposed to heat and other environmental stressors.[2] The resulting vulcanizates exhibit high tensile strength, good heat aging resistance, and low permanent compression deformation.[8][9]

Mechanism of Action in Polychloroprene Vulcanization

The vulcanization of polychloroprene with a combination of ETU and zinc oxide involves a complex series of chemical reactions. While the precise mechanism has been the subject of extensive research, it is generally understood to involve the following key steps:

  • Activation of Zinc Oxide: Zinc oxide, in the presence of stearic acid (a common processing aid), forms an activator complex.

  • Interaction with the Polymer Chain: The vulcanization of polychloroprene is distinct from other diene rubbers because the electronegative chlorine atom makes the double bond and the α-methylenic group less reactive towards sulfur.[10] Instead, the allylic chlorine atom, which can be formed by the rearrangement of the 1,2-isomer of polychloroprene, becomes the reactive site.[7][10] It is proposed that ZnO activates the polymer chain first.[11]

  • Cross-link Formation: ETU, with its reactive thiourea (B124793) groups, interacts with the activated polymer chain at the site of the chlorine atoms.[5] This results in the formation of strong, stable covalent cross-links between the polymer chains, with the sulfur atom from ETU bridging the chains.[7][11]

The synergistic action of ETU and ZnO is crucial for an efficient cure.[7] While ETU can cross-link polychloroprene on its own to some extent, the presence of ZnO significantly accelerates the process and improves the final properties of the vulcanizate.[7]

Health and Safety Concerns and the Search for Alternatives

Despite its effectiveness, the use of ETU is under increasing scrutiny due to significant health and safety concerns. It is classified as a Carcinogenic, Mutagenic, or toxic to Reproduction (CMR) substance and has been identified as a Substance of Very High Concern (SVHC) under the European Union's REACH regulations.[3][12] The U.S. Environmental Protection Agency (EPA) has classified ethylene (B1197577) thiourea as a Group B2, probable human carcinogen.[13]

The primary toxicological concern associated with ETU is its effect on the thyroid gland.[13] ETU inhibits the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones.[9] This inhibition can lead to a decrease in thyroid hormone levels, which can have a range of adverse health effects.

These concerns have driven the development of safer alternatives to ETU. One such alternative is SRM102, a novel accelerator designed to offer comparable performance to ETU without the associated health risks.[3][14]

Data Presentation: ETU vs. Safer Alternatives

The following tables summarize quantitative data comparing the performance of ETU with a safer alternative, SRM102, in a general-purpose polychloroprene masterbatch.[15]

Table 1: Cure Characteristics (Moving Die Rheometer at 160°C) [15]

PropertyETUSRM102
ML (Minimum Torque, lb.in)2.772.81
MH (Maximum Torque, lb.in)28.830.4
ts1 (Scorch Time, min)1:051:08
t90 (Optimum Cure Time, min)32:3733:32
Cure Rate (lb.in/min)6.02.8

Table 2: Mechanical Properties (Press cure at 170°C for 20 min) [15]

PropertyETUSRM102Target BS 2752 Specification
Hardness (IRHD)7476-
Tensile Strength (MPa)15.115.5> 13
Elongation at Break (%)233235> 200

Table 3: Heat Aging Properties (7 days at 70°C) [15]

PropertyETUSRM102Target BS 2752 Specification
Hardness Change (IRHD)+1+1+7 max
Tensile Strength Change (%)+13%-10%-12% max
Elongation at Break Change (%)-11%-11%-20% max

Table 4: Compression Set (24 hours at 70°C) [15]

PropertyETUSRM102Target BS 2752 Specification
Compression Set (%)1518< 25

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of vulcanization accelerators.

Cure Characteristics (ASTM D5289)

This method determines the vulcanization characteristics of a rubber compound using a moving die rheometer (MDR).

  • Apparatus: A moving die rheometer equipped with a temperature-controlled, sealed test cavity.

  • Procedure:

    • A sample of the uncured rubber compound is placed in the die cavity, which is heated to a specified vulcanization temperature (e.g., 160°C).

    • The lower die oscillates at a specified frequency and amplitude, imparting a cyclic shear strain to the sample.

    • The torque required to oscillate the die is measured as a function of time.

    • The resulting data is plotted as a cure curve, from which parameters such as minimum torque (ML), maximum torque (MH), scorch time (ts1), and optimum cure time (t90) are determined.[16][17]

Tensile Properties (ASTM D412)

This method measures the tensile strength and elongation of vulcanized rubber.

  • Apparatus: A universal testing machine (tensile tester) with appropriate grips and an extensometer.

  • Procedure:

    • Dumbbell-shaped test specimens are cut from a vulcanized rubber sheet.[6][18]

    • The initial cross-sectional area of the specimen is measured.

    • The specimen is mounted in the grips of the tensile tester.

    • The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.[6][18]

    • The force and elongation are recorded throughout the test.

    • Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.[18]

Compression Set (ASTM D395 - Method B)

This method measures the ability of a rubber material to retain its elastic properties after prolonged compression.

  • Apparatus: A compression device consisting of two parallel steel plates, spacers, and a clamping mechanism. An oven for elevated temperature testing.

  • Procedure:

    • Cylindrical test specimens are cut from a vulcanized rubber sheet.[19]

    • The initial thickness of the specimen is measured.

    • The specimen is placed between the plates of the compression device and compressed to a specified percentage of its original height (typically 25%) using spacers.[5]

    • The assembled device is placed in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).[5][19]

    • After the specified time, the device is removed from the oven and the specimen is removed from the device.

    • After a 30-minute recovery period at room temperature, the final thickness of the specimen is measured.[5][19]

    • Compression set is calculated as the percentage of the original deflection that is not recovered.[19]

Mandatory Visualizations

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis by this compound

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_inhibition Inhibition by this compound Iodide_Blood Iodide (I⁻) in Bloodstream NIS Na⁺/I⁻ Symporter (NIS) Iodide_Blood->NIS Uptake Iodide_Cell Iodide (I⁻) in Cell NIS->Iodide_Cell Pendrin Pendrin Iodide_Cell->Pendrin Transport to Lumen TPO Thyroid Peroxidase (TPO) Pendrin->TPO Iodide Oxidation Thyroglobulin Thyroglobulin (Tg) Synthesis Tg_Lumen Thyroglobulin (Tg) Thyroglobulin->Tg_Lumen Secretion to Lumen MIT_DIT MIT & DIT (on Tg) Tg_Lumen->MIT_DIT Iodine_Lumen Iodine (I₂) TPO->Iodine_Lumen Iodine_Lumen->MIT_DIT Iodination of Tg T3_T4 T3 & T4 (on Tg) MIT_DIT->T3_T4 Coupling Reaction (catalyzed by TPO) Endocytosis Endocytosis T3_T4->Endocytosis Proteolysis Proteolysis Endocytosis->Proteolysis Hormone_Release T3 & T4 Release to Bloodstream Proteolysis->Hormone_Release ETU This compound (ETU) ETU->TPO Inhibits

Caption: Inhibition of thyroid hormone synthesis by this compound (ETU).

Experimental Workflow: Evaluation of Vulcanization Accelerators

Vulcanization_Accelerator_Evaluation cluster_compounding 1. Rubber Compounding cluster_testing 2. Material Testing cluster_analysis 3. Data Analysis & Conclusion Start Start: Define Formulation Weighing Weigh Ingredients: - Polymer - Fillers - Activators - Accelerator (ETU or Alternative) Start->Weighing Mixing Mixing (Two-roll mill or internal mixer) Weighing->Mixing Sheet_Out Sheet Out Uncured Compound Mixing->Sheet_Out Cure_Test Cure Characteristics (ASTM D5289) Sheet_Out->Cure_Test Vulcanization Vulcanization (Compression Molding) Sheet_Out->Vulcanization Data_Analysis Analyze and Compare Data Cure_Test->Data_Analysis Tensile_Test Tensile Properties (ASTM D412) Vulcanization->Tensile_Test Compression_Test Compression Set (ASTM D395) Vulcanization->Compression_Test Aging_Test Heat Aging Vulcanization->Aging_Test Tensile_Test->Data_Analysis Compression_Test->Data_Analysis Aged_Properties Test Aged Properties Aging_Test->Aged_Properties Aged_Properties->Data_Analysis Conclusion Conclusion: Evaluate Accelerator Performance Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating vulcanization accelerators.

Logical Relationship: Vulcanization Mechanism of Polychloroprene with ETU and ZnO

Vulcanization_Mechanism PC_Chain1 Polychloroprene Chain (-CH₂-CCl=CH-CH₂-) Activated_Site Activated Allylic Chlorine Site on Polymer Chain PC_Chain1->Activated_Site Activation PC_Chain2 Polychloroprene Chain (-CH₂-CCl=CH-CH₂-) ZnO Zinc Oxide (ZnO) + Stearic Acid ZnO->Activated_Site ETU This compound (ETU) Crosslink Stable Cross-link (Thiourea Bridge) ETU->Crosslink Reacts with Activated Site Activated_Site->Crosslink Crosslink->PC_Chain2 Forms Bridge to Second Chain

Caption: Vulcanization mechanism of polychloroprene with ETU and ZnO.

Conclusion

This compound has been a vital component in the production of high-performance synthetic rubbers, particularly polychloroprene, for many decades. Its efficiency as a vulcanization accelerator is well-established, contributing to the desirable physical and mechanical properties of these materials. However, the significant health and safety risks associated with ETU have rightfully led to increased regulatory pressure and a concerted effort within the industry to find safer alternatives.

The development of new accelerators, such as SRM102, demonstrates a promising path forward. The comparative data indicates that it is possible to achieve comparable, and in some aspects superior, performance to ETU without the associated toxicological concerns. For researchers, scientists, and drug development professionals who may encounter these materials, a thorough understanding of the role of ETU, its mechanism of action, and the landscape of emerging alternatives is crucial for informed material selection and risk assessment. The continued innovation in this field is essential for ensuring both the high performance of synthetic rubber products and the safety of those who produce and use them.

References

Formation of Ethylenethiourea from Ethylenebisdithiocarbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of ethylenethiourea (ETU), a toxicologically significant degradation product of ethylenebisdithiocarbamate (EBDC) fungicides. EBDCs, such as mancozeb (B1675947) and maneb, are widely used in agriculture, and the potential for ETU formation during storage, food processing, and metabolism is a key concern for regulatory bodies and researchers. This document details the chemical mechanisms of ETU formation, presents quantitative data on the influence of various factors on this transformation, outlines detailed experimental protocols for its analysis, and provides visual representations of the key pathways and workflows.

Introduction

Ethylenebisdithiocarbamates (EBDCs) are a class of broad-spectrum, non-systemic fungicides used to control a wide variety of fungal diseases on fruits, vegetables, and field crops. While effective, EBDCs are chemically unstable and can degrade to form this compound (ETU). ETU is of significant toxicological concern due to its classification as a probable human carcinogen and its known teratogenic and goitrogenic effects.[1] Understanding the pathways and kinetics of ETU formation is crucial for assessing the risks associated with EBDC use and for developing strategies to minimize ETU levels in the food supply.

The formation of ETU from EBDCs can occur through various mechanisms, including hydrolysis, thermolysis, and photolysis. The rate and extent of this conversion are influenced by several factors, including the specific EBDC compound, temperature, pH, and the presence of light and oxygen.[2][3][4] This guide will delve into the core scientific principles governing this transformation, providing the necessary technical details for researchers and professionals in related fields.

Chemical Formation of ETU from EBDCs

The degradation of EBDCs to ETU is a complex process involving several intermediate steps. The primary mechanism involves the intramolecular cyclization of the EBDC molecule.

Proposed Mechanism of ETU Formation

The conversion of an EBDC, such as the manganese-zinc complex in mancozeb, to ETU is believed to proceed through the formation of an isothiocyanate intermediate. The following diagram illustrates a plausible reaction pathway.

G EBDC Ethylenebisdithiocarbamate (e.g., Mancozeb) Intermediate1 Ethylenebisisothiocyanate (EBIS) EBDC->Intermediate1 Hydrolysis/ Thermolysis Intermediate2 Ethylenediamine Intermediate1->Intermediate2 ETU This compound (ETU) Intermediate1->ETU Intramolecular cyclization Intermediate2->ETU Reaction with CS₂ EU Ethyleneurea (EU) ETU->EU Oxidation

Caption: Proposed degradation pathway of EBDCs to ETU.

This pathway highlights the central role of ethylenebisisothiocyanate (EBIS) as a key intermediate. The formation of ETU can then proceed through an intramolecular cyclization of EBIS or via the hydrolysis of EBIS to ethylenediamine, which can subsequently react with carbon disulfide (a common EBDC degradation product) to form ETU. ETU itself can be further oxidized to ethyleneurea (EU).

Quantitative Data on ETU Formation

The rate of ETU formation is significantly influenced by various environmental and processing conditions. The following tables summarize key quantitative data from the literature.

Table 1: Influence of pH on ETU Formation from Mancozeb
pHTemperature (°C)Time (hours)ETU Yield (%)Reference
2.010025.4[4]
8.0257217.5[4]
Table 2: Half-life of Mancozeb and ETU under Different Conditions
CompoundConditionsHalf-lifeReference
MancozebAqueous solution, pH 5-9, 25°C< 1 day[5]
MancozebSoil, aerobic1-7 days[1]
ETUAqueous solution, photolysis< 3 days[5]
Table 3: Comparative ETU Formation from Different EBDCs
EBDCConditionsRelative ETU Formation RateReference
NabamAqueous solutionHigh[6]
MancozebAqueous solutionModerate[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ETU formation.

Protocol for Kinetic Analysis of Mancozeb Degradation to ETU

This protocol is synthesized from methodologies described in the literature for studying the hydrolysis and photolysis of EBDCs.[4][7]

Objective: To determine the degradation kinetics of mancozeb and the formation of ETU under controlled conditions of pH, temperature, and light.

Materials:

  • Mancozeb standard

  • ETU standard

  • Buffer solutions (pH 2, 5, 7, 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Temperature-controlled water bath or incubator

  • UV lamp (for photolysis studies)

  • Amber glass vials

  • HPLC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of mancozeb in an appropriate solvent (e.g., a mixture of water and a small amount of an organic solvent to aid dissolution). Prepare a separate stock solution of ETU in water.

  • Reaction Setup:

    • For hydrolysis studies, add a known concentration of the mancozeb stock solution to buffer solutions of different pH values in amber glass vials to prevent photolysis.

    • For photolysis studies, use clear glass vials and expose them to a UV lamp at a controlled distance and intensity. Include dark controls wrapped in aluminum foil.

    • Incubate the vials at a constant temperature (e.g., 25°C, 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction vial.

  • Sample Preparation: Immediately quench the reaction by adding a suitable agent if necessary and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis: Analyze the samples for the concentrations of both mancozeb and ETU using a validated HPLC-MS/MS method (see Protocol 4.2).

  • Data Analysis: Plot the concentration of mancozeb and ETU as a function of time. Determine the degradation rate constants and half-life of mancozeb and the formation rate of ETU under each condition.

G A Prepare Mancozeb & ETU Stock Solutions B Set up Reaction Vials (Varying pH, Temp, Light) A->B C Incubate and Collect Samples at Time Intervals B->C D Quench Reaction & Prepare for Analysis C->D E Analyze by HPLC-MS/MS D->E F Determine Degradation & Formation Kinetics E->F

Caption: Experimental workflow for kinetic analysis.

Protocol for HPLC-MS/MS Analysis of ETU in Food Matrices

This protocol is a generalized procedure based on methods described for the analysis of ETU in various food commodities.[8][9][10]

Objective: To quantify the concentration of ETU in a food sample using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

  • Food sample (e.g., fruit or vegetable homogenate)

  • ETU standard

  • Isotopically labeled ETU internal standard (e.g., ETU-d4)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., alumina (B75360) or graphitized carbon)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • HPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Extraction:

    • Weigh a homogenized portion of the food sample (e.g., 5-10 g) into a centrifuge tube.

    • Add the internal standard solution.

    • Add an extraction solvent (e.g., methanol or a mixture of methanol and water) and vortex vigorously for 1-2 minutes.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Cleanup (Solid-Phase Extraction):

    • Condition an SPE cartridge with the appropriate solvents.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a solvent to remove interferences.

    • Elute the ETU from the cartridge with a suitable elution solvent.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • HPLC Conditions:

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.

      • Flow Rate: A typical flow rate for analytical columns (e.g., 0.2-0.5 mL/min).

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for ETU and its internal standard for confirmation and quantification.

  • Quantification:

    • Generate a calibration curve using ETU standards of known concentrations.

    • Calculate the concentration of ETU in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

G A Homogenize Food Sample B Spike with Internal Standard A->B C Solvent Extraction (e.g., Methanol) B->C D Centrifuge C->D E SPE Cleanup D->E F Evaporate & Reconstitute E->F G Inject into HPLC-MS/MS F->G H Quantify ETU G->H

Caption: Workflow for ETU analysis in food matrices.

Toxicological Significance and Regulatory Context

The formation of ETU is a critical consideration in the safety assessment of EBDC fungicides. Regulatory agencies worldwide have established maximum residue limits (MRLs) for EBDCs and, in some cases, for ETU in various food commodities. The toxicological profile of ETU, particularly its effects on the thyroid gland, has driven much of the research into its formation and detection.[1] For professionals in drug development, understanding the mechanisms of toxicity of compounds like ETU can provide insights into potential off-target effects and inform the design of safer molecules.

Conclusion

The formation of this compound from ethylenebisdithiocarbamate fungicides is a complex process influenced by a multitude of factors. This technical guide has provided an in-depth overview of the chemical mechanisms, quantitative data on formation kinetics, and detailed experimental protocols for the analysis of this important degradation product. The provided diagrams and tables serve as a quick reference for researchers and professionals working in the fields of agricultural science, food safety, and toxicology. A thorough understanding of ETU formation is essential for ensuring the safety of our food supply and for the development of safer and more effective crop protection agents.

References

Methodological & Application

Application Note: Determination of Ethylenethiourea in Biological Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-ETU-Bio-001

Introduction

Ethylenethiourea (ETU) is a primary metabolite and degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are extensively used in agriculture.[1][2] Due to its potential health risks, including carcinogenicity and thyroid toxicity, monitoring ETU levels in biological samples is crucial for assessing human exposure. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of ETU in human urine and plasma.

Principle

The method involves the extraction of ETU from biological matrices followed by chromatographic separation and quantification. For urine samples, a solid-phase extraction (SPE) is employed to remove interfering substances.[2][3][4] Plasma samples are subjected to a liquid-liquid extraction (LLE) with dichloromethane (B109758). The extracted and concentrated ETU is then separated on a reversed-phase C18 or RP8 column and detected by a UV detector at a wavelength where ETU exhibits maximum absorbance.[3][5][6][7] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of ETU standards.

Experimental

Reagents and Materials

  • This compound (ETU) standard

  • Dichloromethane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297)

  • Phosphate buffer

  • Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Ethyl alcohol (HPLC grade)

  • Butylamine

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Extrelut®)

  • HPLC system with UV detector

  • Reversed-phase HPLC column (C18 or RP8, 5 µm particle size)

Protocols

1. Standard Solution Preparation

Prepare a stock solution of ETU (e.g., 1000 mg/L) by dissolving an accurately weighed amount of ETU standard in a suitable solvent such as methanol or water.[8] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase or an appropriate solvent to cover the desired calibration range.

2. Sample Preparation

2.1 Urine Sample Preparation (Solid-Phase Extraction)

  • Allow frozen urine samples to thaw at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Transfer a known volume of urine (e.g., 10 mL) to a clean tube.

  • If an internal standard is used, add it to the sample.

  • Load the sample onto a pre-conditioned SPE cartridge (e.g., Extrelut®).[2][3][4]

  • Wash the cartridge to remove interfering compounds.

  • Elute the ETU from the cartridge with an appropriate solvent (e.g., dichloromethane).[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • The sample is now ready for HPLC-UV analysis.

2.2 Plasma Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen plasma samples at room temperature.

  • Pipette a known volume of plasma (e.g., 500 µL) into a glass tube.[3][6][7]

  • Add a suitable internal standard if required.

  • Add dichloromethane as the extraction solvent.[3][6][7]

  • Vortex the mixture for a few minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (containing ETU) to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the dried extract in a specific volume of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

3. HPLC-UV Analysis

The following are example HPLC-UV conditions. These may need to be optimized for specific instruments and columns.

ParameterCondition 1Condition 2
Column C18, 250 x 4.6 mm, 5 µmLichrosorb RP8, 5 µm
Mobile Phase 0.05M Ammonium acetate in Methanol (95:5)[3]Hexane:Isopropyl alcohol:Ethyl alcohol (93:6:1 v/v) with 0.6 mL/L butylamine[3][6][7]
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 20 µL10 µL
UV Detection 230 nm[3][5]243 nm[3][6][7]
Column Temp. AmbientAmbient

4. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Linearity: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (r²), which should be >0.99.[3][6][7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[3][6][7]

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentration levels. Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage recovery.

  • Recovery: The extraction efficiency of the method is determined by comparing the analytical results for extracted samples with those of non-extracted standards at the same concentration.[1]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

Table 1: HPLC-UV Method Parameters for ETU Analysis in Biological Samples

ParameterUrine AnalysisPlasma Analysis
Extraction Method Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
HPLC Column C18 or RP8RP8
Mobile Phase 0.05M Ammonium Acetate:Methanol (95:5) or 0.01M Phosphate Buffer (pH 4.5)[2][3][4]Hexane:Isopropanol:Ethanol (93:6:1) + 0.6 mL/L Butylamine[3][6][7]
Detection Wavelength 230 - 231 nm[2][3][4][5]243 nm[3][6][7]

Table 2: Summary of Method Validation Data

ParameterUrinePlasma
Linearity Range 1 - 2000 µg/L[3]0.025 - 30 µg/mL[3][6][7]
Correlation Coefficient (r²) >0.99[3]>0.99[3][6][7]
Limit of Detection (LOD) 0.2 µg/L[3]20 ng/mL[3][6][7]
Limit of Quantitation (LOQ) 1 µg/L[1][2][4]0.025 ng/mL
Precision (%CV) 3.33 - 12.86%[5]Not specified
Accuracy/Recovery (%) >90%[5]50.6 - 74%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample spe Solid-Phase Extraction (SPE) urine->spe plasma Plasma Sample lle Liquid-Liquid Extraction (LLE) plasma->lle evap_recon_urine Evaporation & Reconstitution spe->evap_recon_urine evap_recon_plasma Evaporation & Reconstitution lle->evap_recon_plasma hplc HPLC-UV System evap_recon_urine->hplc Inject evap_recon_plasma->hplc Inject data Data Acquisition & Processing hplc->data

Caption: Experimental workflow for ETU analysis in biological samples.

The described HPLC-UV method provides a reliable and sensitive approach for the determination of this compound in biological samples. The choice of sample preparation technique and chromatographic conditions can be adapted based on the specific matrix and laboratory instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results, making this method suitable for routine monitoring and research applications in toxicology and occupational health.

References

Application Note: Quantification of Ethylenethiourea (ETU) in Various Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of ethylenethiourea (ETU) in diverse matrices, including food, urine, and pharmaceutical formulations, using gas chromatography-mass spectrometry (GC-MS). ETU, a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, is of significant toxicological concern, necessitating sensitive and reliable analytical methods for its monitoring. Due to its low volatility, a derivatization step is essential for successful GC-MS analysis. This document outlines a comprehensive workflow, including sample preparation, a robust silylation derivatization method using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and optimized GC-MS parameters for the sensitive and selective determination of ETU.

Introduction

This compound (ETU) is a primary metabolite and decomposition product of EBDC fungicides, a widely used class of agricultural pesticides.[1][2] Classified as a probable human carcinogen, ETU poses potential health risks, making its quantification in food, environmental, and biological samples a critical aspect of food safety and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of trace contaminants. However, the inherent low volatility of ETU necessitates a chemical derivatization step to render it amenable to GC analysis.[1] This application note details a validated methodology for ETU quantification, focusing on a silylation derivatization technique that enhances volatility and improves chromatographic performance.

Experimental Protocols

Materials and Reagents
  • This compound (ETU) standard (≥98% purity)

  • This compound-d4 (ETU-d4) internal standard

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)

  • Acetonitrile (B52724) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • C18 solid-phase extraction (SPE) cartridges

  • Deionized water

Sample Preparation

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for extracting pesticide residues from food matrices.

  • Homogenization: Homogenize 10-15 g of the food sample (e.g., fruits, vegetables).

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate, 0.5 g disodium (B8443419) hydrogen citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA, GCB, and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Solvent Exchange:

    • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for derivatization (e.g., dichloromethane or ethyl acetate).

  • Extraction:

    • To 5 mL of urine, add the internal standard (ETU-d4).

    • Load the sample onto a C18 SPE cartridge preconditioned with methanol and water.

    • Wash the cartridge with water to remove interferences.

    • Elute ETU with dichloromethane.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for derivatization.

  • Extraction:

    • For solid dosage forms, grind the tablets or empty the capsules and weigh a portion equivalent to a specific dose.

    • Disperse the powder in a suitable solvent (e.g., methanol or a mixture of water and methanol).

    • Sonicate for 15-20 minutes to ensure complete dissolution of ETU.

    • Centrifuge to pelletize excipients.

  • Cleanup:

    • Pass the supernatant through a 0.45 µm filter.

    • If necessary, perform a liquid-liquid extraction with dichloromethane or use an appropriate SPE cartridge for further cleanup.

  • Concentration:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for derivatization.

Derivatization Protocol

Silylation with MTBSTFA is a common and effective method for derivatizing ETU.

  • To the dried and reconstituted sample extract, add 50 µL of MTBSTFA (with 1% TBDMSCl).

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of the tert-butyldimethylsilyl (TBDMS) derivative of ETU.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 1-2 minutes

    • Ramp 1: 10-25°C/min to 200°C

    • Ramp 2: 20-30°C/min to 280-300°C, hold for 5-10 minutes

  • MS Transfer Line Temperature: 280-300°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring (TBDMS-ETU):

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
TBDMS-ETU215 ([M-57]⁺)115, 272 ([M]⁺)
TBDMS-ETU-d4219 ([M-57]⁺)119, 276 ([M]⁺)

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of ETU from various studies.

Table 1: Method Performance for ETU Quantification

MatrixDerivatization ReagentLODLOQLinearity RangeRecovery (%)Reference
Human UrineMTBSTFA0.5 µg/L2 µg/L0-200 µg/L>90[1][3]
Fruits and Vegetables--7-11 µg/kg-71-94[4]
Water-0.027-0.058 µg/L--73-104[2]
Dry Herbs-0.01 mg/kg0.03 mg/kg-81-109[5]

Table 2: GC-MS Parameters from Representative Studies

ParameterStudy 1 (Urine)Study 2 (General Silylated Compounds)
Column Capillary columnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 270°C250°C
Oven Program 100°C (1 min), 25°C/min to 200°C, 30°C/min to 300°C (10 min hold)70°C (2 min), 10°C/min to 280°C (10 min hold)
Carrier Gas Helium (1 mL/min)Helium (1.2 mL/min)
MS Mode EI-SIMEI-Scan

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Food, Urine, Pharmaceutical) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (QuEChERS, SPE, LLE) Homogenization->Extraction Cleanup Cleanup (d-SPE, SPE) Extraction->Cleanup Derivatization Silylation with MTBSTFA (60-70°C, 30-60 min) Cleanup->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Caption: Experimental workflow for ETU quantification.

derivatization_reaction cluster_reactants Reactants cluster_products Products ETU This compound (ETU) TBDMS_ETU TBDMS-ETU Derivative ETU->TBDMS_ETU + MTBSTFA MTBSTFA MTBSTFA MTBSTFA->TBDMS_ETU Byproduct Byproducts

References

Application Note: Determination of Ethylenethiourea in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenethiourea (ETU) is a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] Human exposure to EBDCs can occur through dietary intake of residues on fruits and vegetables, as well as occupational exposure during the manufacturing and application of these fungicides.[1] ETU is of significant toxicological concern due to its goitrogenic and carcinogenic properties observed in animal studies.[1][3] The International Agency for Research on Cancer (IARC) has classified ETU as a Group 2B carcinogen, possibly carcinogenic to humans. Monitoring of ETU in human urine is a reliable method for assessing exposure to EBDC fungicides.[2][4] This application note describes a sensitive and robust method for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The method involves the extraction of ETU from a urine matrix, followed by chromatographic separation and detection using a tandem mass spectrometer. An isotopically labeled internal standard (d4-ETU) is used to ensure accuracy and precision.[1][3][5] The sample preparation utilizes solid-supported liquid extraction (SLE) to effectively remove matrix interferences.[3][5] Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) for high selectivity and sensitivity.[1][6]

Experimental Protocols

Reagents and Materials

  • This compound (ETU) standard

  • d4-Ethylenethiourea (d4-ETU) internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Pooled human urine (from non-exposed individuals)

  • Supported Liquid Extraction (SLE) cartridges

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)

Standard Solution Preparation

  • ETU Stock Solution (1 g/L): Accurately weigh approximately 10 mg of ETU into a 10 mL volumetric flask and dissolve in methanol.[3][5]

  • ETU Working Solution (10 mg/L): Pipette 100 µL of the ETU stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3][5]

  • ETU Spiking Solution (100 µg/L): Pipette 100 µL of the ETU working solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3][5]

  • d4-ETU Internal Standard Stock Solution (1 g/L): Accurately weigh approximately 10 mg of d4-ETU into a 10 mL volumetric flask and dissolve in acetonitrile.[3]

  • d4-ETU Internal Standard Working Solution (1 mg/L): Pipette 10 µL of the d4-ETU stock solution into a 100 mL volumetric flask and dilute to the mark with ultrapure water.[3]

Calibration Standards

Prepare calibration standards by spiking pooled human urine with the ETU spiking solution to achieve final concentrations in the desired range (e.g., 0.5 - 50 µg/L).[3][7] Process the calibration standards in the same manner as the urine samples.

Sample Preparation Protocol

  • Pipette 2 mL of urine sample into a sample vial.

  • Add 50 µL of the d4-ETU internal standard working solution (1 mg/L).[3]

  • Add 1 mL of ultrapure water and mix.[3]

  • Transfer the mixture onto an SLE cartridge.[3]

  • Allow the sample to absorb for 10 minutes.[3]

  • Add 6 mL of dichloromethane to the cartridge to elute the analytes.[3]

  • Wait for 10 minutes, then add another 6 mL of dichloromethane.[3]

  • Collect the entire eluate and evaporate to dryness under a stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 20% methanol).[3]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 4.6 mm, 3 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol[5]
Gradient Isocratic or Gradient (e.g., start with 20% B, ramp to 95% B)
Flow Rate 0.5 mL/min[9]
Injection Volume 10 µL
Column Temperature 35°C[10]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Scan Type Selected Reaction Monitoring (SRM)[1][6]
Precursor Ion (m/z) ETU: 103.0; d4-ETU: 107.0
Product Ions (m/z) ETU: 44.0, 60.0; d4-ETU: 46.0, 62.0
Collision Energy Optimized for the specific instrument
Dwell Time Optimized for the specific instrument

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the analysis of ETU in human urine.

ParameterMethod 1[1][6]Method 2[3][5]Method 3[7]Method 4[9]
Linearity Range 0.1 - 54 ng/mL2.5 - 25 µg/L0 - 50 µg/LUp to 100 µg/L
Limit of Detection (LOD) 0.05 ng/mL-0.5 µg/L0.033 µg/L
Limit of Quantification (LOQ) -0.5 µg/L1.5 µg/L-
Within-Run Precision 3 - 5%1.89 - 2.50%≤ 8.3%6.9%
Between-Run Precision 9%4.83 - 6.28%≤ 10.1%7.9%
Accuracy/Recovery --97 - 118%-

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Data Processing urine_sample 2 mL Human Urine Sample add_is Add 50 µL d4-ETU (1 mg/L) urine_sample->add_is add_water Add 1 mL Ultrapure Water add_is->add_water mix Mix add_water->mix load_sle Load onto SLE Cartridge mix->load_sle absorb Absorb for 10 min load_sle->absorb elute1 Elute with 6 mL Dichloromethane absorb->elute1 wait Wait for 10 min elute1->wait elute2 Elute with 6 mL Dichloromethane wait->elute2 collect_eluate Collect Eluate elute2->collect_eluate evaporate Evaporate to Dryness (N2) collect_eluate->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis (SRM) reconstitute->lcms_analysis Inject data_acquisition Data Acquisition lcms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify ETU Concentration calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound in human urine.

References

Application Note and Protocol for the Extraction of Ethylenethiourea from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenethiourea (ETU) is a breakdown product and metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] Due to its potential carcinogenic and teratogenic effects, monitoring ETU residues in food is crucial for consumer safety.[3][4] This document provides a detailed protocol for the extraction of ETU from various food matrices for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methods are based on established and validated procedures to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development and food safety.

Principle

The extraction of ETU from complex food matrices involves separating the analyte from interfering components such as fats, pigments, and sugars. The choice of extraction method depends on the food matrix and the desired level of sensitivity. This protocol details two primary methods: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure and a methanol-based extraction with solid-phase extraction (SPE) cleanup. Both methods are designed to provide good recovery and minimize matrix effects for accurate quantification.

I. Modified QuEChERS Protocol for ETU Extraction

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food.[5][6] A modified version is often employed for polar compounds like ETU, which involves an alkaline acetonitrile (B52724) extraction to improve recovery.[7][8]

Experimental Protocol
  • Sample Homogenization:

    • Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.

    • For samples with low water content (<80%), add an appropriate amount of deionized water to reach a total volume of approximately 10 mL.

  • Extraction:

    • Add 10 mL of alkaline acetonitrile (containing 1% ammonium (B1175870) hydroxide) to the centrifuge tube.[7]

    • If required for quality control, add an appropriate internal standard.

    • Cap the tube and vortex vigorously for 1 minute.

  • Salting-Out Liquid-Liquid Partitioning:

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube.[8]

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent.[8] For samples with high pigment content, 50 mg of graphitized carbon black (GCB) may also be added, though this can affect the recovery of planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Experimental Workflow

ETU_QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenize Homogenize Food Sample (10g) add_solvent Add 10mL Alkaline Acetonitrile homogenize->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 add_salts Add 4g MgSO4 + 1g NaCl vortex1->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant add_dspe Add 150mg MgSO4 + 25mg PSA transfer_supernatant->add_dspe vortex2 Vortex (30s) add_dspe->vortex2 centrifuge2 Centrifuge (2 min) vortex2->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms

Caption: Workflow for Modified QuEChERS Extraction of ETU.

II. Methanol-Based Extraction with SPE Cleanup Protocol

This method is an alternative to QuEChERS and is particularly useful for certain food matrices. It involves extraction with methanol (B129727) followed by a cleanup step using a solid-phase extraction cartridge.[3][9]

Experimental Protocol
  • Sample Homogenization:

    • Weigh 5-10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of methanol to the tube.

    • Homogenize or vortex for 2-3 minutes.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an alumina (B75360) SPE column with methanol.[3][9]

    • Load the collected supernatant onto the SPE column.

    • Wash the column with a small volume of a suitable solvent (e.g., methanol/water mixture) to remove interferences.

    • Elute the ETU from the column with an appropriate elution solvent (e.g., a mixture of methanol and acetonitrile).[3]

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS) to a final volume of 1 mL.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Experimental Workflow

ETU_Methanol_SPE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Preparation homogenize Homogenize Food Sample (5-10g) add_methanol Add 20mL Methanol homogenize->add_methanol vortex Vortex (2-3 min) add_methanol->vortex centrifuge Centrifuge (5 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant load_sample Load Supernatant collect_supernatant->load_sample condition_spe Condition Alumina SPE condition_spe->load_sample wash_spe Wash SPE Column load_sample->wash_spe elute_etu Elute ETU wash_spe->elute_etu evaporate Evaporate to Dryness elute_etu->evaporate reconstitute Reconstitute in 1mL evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Workflow for Methanol-Based SPE Extraction of ETU.

Data Presentation

The performance of ETU extraction methods is evaluated based on recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize quantitative data from various studies.

Table 1: Performance of Modified QuEChERS Method for ETU Extraction
Food MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Potato0.005 - 0.0590.6 - 103.5< 70.005[7]
Cucumber0.005 - 0.0590.6 - 103.5< 70.005[7]
Various Foods0.01, 0.05, 0.171 - 121< 250.005[3][9]
Table 2: Performance of Methanol-Based Extraction with SPE Cleanup
Food MatrixSpiking Level (ng/g)Recovery (%)RSD (%)LOQ (ng/g)Reference
Various Foods10, 50, 10071 - 121< 255[3][9]
Tomatoes0.01 - 0.5 mg/kg> 70< 100.01 mg/kg[10]
Tomato Juice0.01 - 0.1 mg/kg> 70< 100.01 mg/kg[10]
Tomato Paste0.05 - 0.25 mg/kg> 70< 100.05 mg/kg[10]
Table 3: Performance of Other Extraction Methods
Extraction MethodFood MatrixSpiking Level (mg/kg)Recovery (%)LOQ (mg/kg)Reference
Dichloromethane ExtractionInfant Foods, Potato Chips, Tinned Potatoes0.0195-[11]
Dichloromethane ExtractionPizza, Yoghurt0.02 - 0.197-[11]
Solid-Liquid Extraction with AcetonitrileStrawberries-71 - 940.007[12]
Solid-Liquid Extraction with AcetonitrileApples-71 - 940.011[12]

Logical Relationship: Formation of ETU from EBDC Fungicides

The presence of ETU in food is primarily due to the degradation of EBDC fungicides during processing, storage, and cooking. Understanding this relationship is important for risk assessment.

EBDC_to_ETU EBDC EBDC Fungicides (e.g., Mancozeb, Zineb) Degradation Degradation (Processing, Storage, Cooking) EBDC->Degradation ETU This compound (ETU) (Analyte of Concern) Degradation->ETU

Caption: Formation of ETU from EBDC Fungicides.

Conclusion

The selection of an appropriate extraction protocol is critical for the accurate and reliable determination of this compound in food matrices. The modified QuEChERS and methanol-based SPE cleanup methods presented here are robust and have been validated across a range of food types. The choice between these methods will depend on the specific food matrix, available laboratory equipment, and the required sensitivity of the analysis. For subsequent quantification, LC-MS/MS is the preferred analytical technique due to its high selectivity and sensitivity.[4][7][9][13] Researchers should validate the chosen method in their laboratory for the specific food matrices of interest to ensure data quality and regulatory compliance.

References

Application of Ethylenethiourea as a Biomarker of EBDC Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene bisdithiocarbamates (EBDCs) are a class of fungicides widely used in agriculture.[1][2] Human exposure to EBDCs can occur through occupational contact in agricultural and industrial settings, as well as through dietary intake of residues on food products.[3][4] The primary and most significant metabolite of EBDCs is ethylenethiourea (ETU).[5] Due to its toxicological profile, including potential carcinogenicity and effects on the thyroid gland, ETU is a critical biomarker for assessing human exposure to EBDC fungicides.[1][6] This document provides detailed application notes and protocols for the use of ETU as a biomarker of EBDC exposure, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of ETU in Human Urine

The following tables summarize quantitative data from various studies on urinary ETU concentrations in different populations. These tables provide a clear comparison of ETU levels associated with occupational exposure versus the general population.

Table 1: Urinary ETU Concentrations in Occupationally Exposed Populations

Population StudiedEBDC FungicideETU Concentration (µg/L)ETU Concentration (µg/g creatinine)Analytical MethodReference
Agricultural Workers (Mexico)EBDCsMean: 58 ppb--[7]
Farm Owners (Mexico)EBDCsMean: 12 ppb--[7]
Banana Plantation Workers (Philippines) - Directly ExposedEBDCsMean: 378.3 ppb--[7]
Agricultural Workers (Italy) - Pre-exposureEBDCs0.5 - 2.1--[7]
Agricultural Workers (Italy) - Post-exposureEBDCs1.9 - 8.2-LC-MS/MS[7][8]
Agricultural Workers (Italy) - Post-exposureEBDCs-Median: 8.5 (Max: 40.1)-[7]
Mancozeb Formulation Workers (Italy) - Powder FormMancozeb-Median: 55.4-[7]
Agricultural Workers (Vineyards)EBDTCs-Median: 8.8 (<0.5 - 126.3)GC-MS[9]
Pregnant Agricultural WorkersEBDCsGeometric Mean: 5.61-LC-MS/MS[10]
Greenhouse Workers (Bulgaria)EBDCs-Median: 49.6-[11][12]
Zineb Producers (Bulgaria)Zineb-Median: 23.0-[12]
Vineyard Workers (Italy)EBDCs-Median: 11.8-[12]
Potato Farmers (Finland)EBDCs-Median: 7.5-[12]

Table 2: Urinary ETU Concentrations in General and Control Populations

Population StudiedETU Concentration (µg/L)ETU Concentration (µg/g creatinine)Analytical MethodReference
Unexposed Control Subjects (Mexico)Not Detected--[7]
Control Subjects (Philippines)Mean: 26.3 ppb--[7]
Control Subjects (Vineyard Worker Study)-<0.5GC-MS[9]
Pregnant Non-Agricultural WorkersGeometric Mean: 3.07-LC-MS/MS[10]
Pregnant Non-WorkersGeometric Mean: 2.57-LC-MS/MS[10]
Floriculture Farmers (Netherlands)-Median: 0.9-[12]
Control Groups (Multicenter European Study)-~0.5-[12]

Experimental Protocols

Detailed methodologies for the analysis of ETU in urine are crucial for accurate and reproducible biomonitoring. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Determination of Urinary ETU by LC-MS/MS

This protocol is based on methods described in the literature, offering high sensitivity and specificity.[8][10][13][14]

1. Sample Collection and Storage:

  • Collect first-morning void or 24-hour urine samples in polypropylene (B1209903) containers.

  • Immediately freeze samples at -20°C or lower until analysis to prevent degradation of ETU.

2. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex to ensure homogeneity.

  • Take a 100 µL aliquot of the urine sample.

  • Add a known amount of a labeled internal standard (e.g., ETU-d4) to correct for matrix effects and variations in recovery.[10]

  • For total ETU determination (including conjugates), perform alkaline hydrolysis by adding 30 µL of 10 M NaOH and incubating.[10]

  • Derivatize the sample with pentafluorobenzyl bromide (PFBBr) for 90 minutes in an ultrasonic bath.[10][13] This step enhances the volatility and chromatographic properties of ETU.

  • Perform a liquid-liquid extraction with 2 mL of hexane.[10]

  • Alternatively, a solid-phase extraction (SPE) using a Fluorosil phase BondElut column can be used for cleanup.[8][14]

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate/acetonitrile (40:60) to 100% acetonitrile.[10]

  • Flow Rate: 0.5 mL/minute.[10]

  • Injection Volume: 10-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[8][13][14]

    • Monitor specific precursor-to-product ion transitions for both ETU and the internal standard.

4. Quantification and Quality Control:

  • Construct a calibration curve using matrix-matched standards with known concentrations of ETU.

  • The concentration of ETU in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.

Method Performance (Example):

  • Limit of Detection (LOD): 0.033 - 0.5 µg/L[8][10][13]

  • Lower Limit of Quantification (LOQ): 1.5 µg/L[8][14]

  • Linearity: 0.1 - 100 µg/L[10][13]

  • Precision (CV%): Within-day < 8.3%, Between-day < 10.1%[8][14]

  • Accuracy: 97-118%[8][14]

Protocol 2: Determination of Urinary ETU by GC-MS

This protocol provides an alternative method for ETU quantification.[9]

1. Sample Collection and Storage:

  • Follow the same procedure as in Protocol 1.

2. Sample Preparation:

  • Take a specified volume of urine.

  • Add a deuterated internal standard (e.g., this compound-d4).[9]

  • Extract ETU from the urine using dichloromethane.[9]

  • Evaporate the organic solvent to dryness.

  • Derivatize the residue to form a bis-(tert-butyldimethylsilyl) derivative.[9] This step is necessary to make ETU sufficiently volatile for GC analysis.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).[9]

    • Detection Mode: Selected Ion Monitoring (SIM).[9] Monitor characteristic ions for the derivatized ETU and the internal standard.

4. Quantification and Quality Control:

  • Follow the same principles for quantification and quality control as described in Protocol 1.

Method Performance (Example):

  • Linearity: 0 - 200 µg/L[9]

  • Detection Limit (Creatinine Corrected): 0.5 µg/g creatinine[9]

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to ETU as a biomarker of EBDC exposure.

EBDC_Metabolism EBDC EBDC Fungicides (e.g., Mancozeb, Maneb, Zineb) Metabolism Metabolism (in vivo and environmental degradation) EBDC->Metabolism Exposure ETU This compound (ETU) (Primary Metabolite) Metabolism->ETU Excretion Urinary Excretion ETU->Excretion Health_Effects Potential Health Effects - Thyroid Toxicity - Carcinogenicity ETU->Health_Effects Urine_Sample Urine Sample (Biomarker of Exposure) Excretion->Urine_Sample

Caption: Metabolic pathway of EBDCs to ETU and its use as a biomarker.

ETU_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Collection 1. Urine Sample Collection Internal_Standard 2. Addition of Internal Standard (ETU-d4) Urine_Collection->Internal_Standard Hydrolysis 3. Alkaline Hydrolysis (Optional) Internal_Standard->Hydrolysis Derivatization 4. Derivatization (e.g., with PFBBr) Hydrolysis->Derivatization Extraction 5. Extraction (LLE or SPE) Derivatization->Extraction LC_MSMS 6. LC-MS/MS Analysis Extraction->LC_MSMS Quantification 7. Quantification against Calibration Curve LC_MSMS->Quantification Results 8. Reportable ETU Concentration Quantification->Results

Caption: Experimental workflow for the analysis of urinary ETU by LC-MS/MS.

Logical_Relationship Exposure EBDC Exposure (Occupational/Environmental) Internal_Dose Increased Internal Dose of EBDCs Exposure->Internal_Dose ETU_Formation Metabolic Formation of ETU Internal_Dose->ETU_Formation Urinary_ETU Elevated Urinary ETU Levels (Biomarker) ETU_Formation->Urinary_ETU Risk_Assessment Indication of Potential Health Risk Urinary_ETU->Risk_Assessment

Caption: Logical relationship between EBDC exposure, ETU levels, and health risk.

References

Application Note & Protocol: Purity Assessment of Ethylenethiourea (ETU) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenethiourea (ETU), a key accelerator in the vulcanization of neoprene rubbers and a metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, is classified as a probable human carcinogen by the United States Environmental Protection Agency (EPA).[1][2] Its presence in various materials and environmental samples necessitates accurate analytical monitoring. High-purity ETU reference standards are fundamental for the calibration of analytical instruments and the validation of methods used to quantify ETU residues in food, water, and biological matrices.[1][3] This document outlines detailed protocols for the comprehensive purity assessment of ETU analytical standards, ensuring their suitability for use in research and regulated environments.

The purity of an analytical standard is a critical parameter that directly impacts the accuracy of analytical measurements. This protocol describes a multi-faceted approach employing chromatographic and spectroscopic techniques to identify and quantify impurities, thereby establishing a precise purity value for the ETU standard.

Analytical Approaches for Purity Assessment

A combination of analytical techniques is recommended for a thorough purity assessment of ETU. The primary methods include High-Performance Liquid Chromatography (HPLC) for the quantification of organic impurities, and spectroscopic analysis for structural confirmation and identification of potential contaminants. The use of a certified reference material (CRM) of ETU is highly recommended for comparison.[4]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for separating and quantifying organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the identification of trace-level impurities.

  • Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Mass Spectrometry (MS): An alternative chromatographic technique for volatile and semi-volatile impurities.

  • Spectroscopic Techniques (NMR, IR): Used for structural confirmation of the ETU primary peak and potential identification of major impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling

This protocol is adapted from established methods for ETU analysis and is optimized for the purity assessment of a bulk ETU standard.[5][6]

Objective: To separate and quantify organic impurities in the ETU analytical standard.

Materials and Reagents:

  • This compound (ETU) sample to be tested

  • Certified ETU Reference Standard (≥98% purity)[5]

  • HPLC-grade Methanol[5]

  • HPLC-grade Water[5]

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the certified ETU reference standard and dissolve it in HPLC-grade water in a 10 mL volumetric flask to create a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test ETU sample and dissolve it in HPLC-grade water in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 10:90 v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL[5]

    • UV Detection Wavelength: 234 nm[5]

    • Run Time: Sufficiently long to allow for the elution of all potential impurities (e.g., 20 minutes).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution in triplicate.

    • Identify the principal ETU peak based on the retention time of the certified reference standard.

    • Identify and integrate all impurity peaks.

  • Purity Calculation:

    • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

    • The purity of the ETU sample is then calculated as: % Purity = 100 - % Total Impurities

Confirmatory Analysis by LC-MS/MS

For a more sensitive and specific analysis, especially for regulatory purposes, LC-MS/MS is recommended.[7][8]

Objective: To confirm the identity of the main peak as ETU and to identify and quantify trace impurities.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare the sample solution as described in the HPLC-UV protocol.

  • LC-MS/MS Conditions:

    • Use similar chromatographic conditions as the HPLC-UV method, but with a mobile phase compatible with MS detection (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as an additive).

    • Optimize MS parameters for ETU detection. Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

  • Data Analysis:

    • Confirm the identity of the main peak by comparing its mass spectrum and retention time with that of a certified reference standard.

    • Screen for known potential impurities and degradation products of ETU.

Data Presentation

Quantitative data from the purity assessment should be summarized in clear and concise tables.

Table 1: HPLC-UV Purity Assessment of ETU Lot [Insert Lot Number]

Peak IDRetention Time (min)Peak Area% AreaIdentification
13.215,2340.08Unknown Impurity
25.318,987,45699.81This compound
38.119,0120.11Unknown Impurity
Total 19,021,702 100.00
Purity 99.81%

Table 2: Summary of Analytical Techniques for ETU Purity Assessment

Analytical TechniqueParameter MeasuredTypical Performance
HPLC-UVOrganic Impurities, AssayLOQ: ~1 µg/mL; Precision (RSD): < 2%
LC-MS/MSTrace Impurities, Identity ConfirmationLOQ: < 1 ng/mL; High Specificity
GC-NPD/MSVolatile/Semi-volatile ImpuritiesHigh sensitivity for nitrogen-containing compounds

Visualization of Workflows and Relationships

Experimental Workflow for ETU Purity Assessment

ETU_Purity_Workflow start Start: Receive ETU Sample sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep hplc_uv HPLC-UV Analysis (Organic Impurity Profiling) sample_prep->hplc_uv lc_ms LC-MS/MS Analysis (Confirmatory ID and Trace Impurities) sample_prep->lc_ms data_analysis Data Analysis (Peak Integration, Purity Calculation) hplc_uv->data_analysis lc_ms->data_analysis purity_report Generate Purity Report data_analysis->purity_report end End: Certified ETU Standard purity_report->end

Caption: Workflow for the purity assessment of an this compound (ETU) analytical standard.

Logical Relationship of Analytical Data to Final Purity Statement

Purity_Conclusion hplc_purity HPLC Area % Purity final_purity Final Purity Statement hplc_purity->final_purity Quantitative Data lcms_id LC-MS/MS Identity Confirmation lcms_id->final_purity Qualitative Confirmation impurity_profile Impurity Profile (Known and Unknown) impurity_profile->final_purity Risk Assessment

Caption: Logical flow from analytical results to the final purity determination of ETU.

Conclusion

The purity assessment of this compound analytical standards is a critical step in ensuring the quality and reliability of analytical data. A combination of chromatographic techniques, particularly HPLC-UV for quantitative impurity profiling and LC-MS/MS for confirmatory analysis, provides a robust approach to establishing the purity of ETU. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers and scientists in performing accurate and reliable purity assessments of ETU.

References

Solid-Phase Extraction of Ethylenethiourea from Water Samples: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenethiourea (ETU) is a primary degradation product and metabolite of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture. Due to its potential carcinogenicity and high mobility in soil and water, monitoring ETU levels in water sources is crucial for ensuring public health and environmental safety. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the extraction and pre-concentration of ETU from aqueous matrices prior to chromatographic analysis. This document provides detailed application notes and experimental protocols for the solid-phase extraction of ETU from water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Application Notes

Principle of Solid-Phase Extraction for ETU

Solid-phase extraction is a sample preparation technique that utilizes a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase). For a polar compound like this compound, reversed-phase SPE is a common and effective approach. In this mode, a nonpolar stationary phase, such as a polymeric sorbent or a C18-bonded silica, is used. The aqueous sample is loaded onto the conditioned SPE cartridge. ETU, being moderately polar, is retained on the nonpolar sorbent while more polar impurities pass through. After a washing step to remove any remaining interferences, ETU is eluted with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sorbent Selection

The choice of sorbent is critical for achieving high recovery and a clean extract. For ETU, several types of sorbents can be considered:

  • Polymeric Sorbents (e.g., Oasis HLB): These are often the preferred choice for polar analytes like ETU. Oasis HLB, a hydrophilic-lipophilic balanced copolymer, demonstrates excellent retention for a wide range of compounds, including polar ones, from aqueous solutions. Its water-wettable nature ensures consistent performance.[1]

  • Alumina (B75360): Neutral alumina can be an effective sorbent for the cleanup of pesticide residues.[2][3] It is a polar sorbent and would be used in a normal-phase or adsorption chromatography mode. While less common for primary extraction of ETU from water, it can be valuable for removing specific interferences.

  • C18 (Octadecyl-bonded Silica): While a standard for non-polar compounds, the retention of highly polar compounds like ETU on C18 can be challenging. However, with appropriate sample pre-treatment and method optimization, it can be a viable option.

Key Parameters for Method Optimization

To achieve optimal performance, the following SPE parameters should be carefully optimized:

  • Sample pH: Adjusting the pH of the water sample can influence the retention of ETU on the sorbent.

  • Loading Flow Rate: A slower flow rate generally improves the interaction between the analyte and the sorbent, leading to better retention.

  • Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the target analyte. A mixture of water and a small percentage of organic solvent is often used.

  • Elution Solvent: The elution solvent must be strong enough to desorb the analyte completely from the sorbent. Methanol (B129727) and acetonitrile (B52724) are common elution solvents for reversed-phase SPE.

  • Sample Volume: Increasing the sample volume can improve the method's detection limit, provided that breakthrough of the analyte does not occur.

Quantitative Data Summary

The following table summarizes the quantitative data from a study utilizing online solid-phase extraction for the analysis of ETU in water.

SorbentMethodSample TypeSpiking Level (µg/L)Recovery (%)RSD (%)LOD (µg/L)Reference
Oasis HLBOnline SPE-LC-MS/MSDrinking Water0.19570.027[4]
Oasis HLBOnline SPE-LC-MS/MSDrinking Water1.09850.027[4]
Oasis HLBOnline SPE-LC-MS/MSGroundwater0.1104110.027[4]
Oasis HLBOnline SPE-LC-MS/MSGroundwater1.09990.027[4]
Oasis HLBOnline SPE-LC-MS/MSSurface Water0.173150.027[4]
Oasis HLBOnline SPE-LC-MS/MSSurface Water1.085120.027[4]

Experimental Protocols

Protocol 1: Offline SPE using a Polymeric Sorbent (Oasis HLB)

This protocol is a general offline procedure adapted from the principles of the online method described by Hernández et al. (2012) and general SPE guidelines.[4]

1. Materials and Reagents

  • Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Water sample

  • SPE Vacuum Manifold

2. SPE Procedure

  • Conditioning: Pass 3 mL of methanol through the Oasis HLB cartridge.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Load the water sample (e.g., 100-500 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove any unretained polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the retained ETU with two aliquots of 2 mL of acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: SPE Cleanup using a Neutral Alumina Sorbent

This protocol is a general procedure for the cleanup of a sample extract that may contain interferences. This would typically be performed after an initial extraction step.

1. Materials and Reagents

  • Neutral Alumina SPE Cartridges (e.g., 500 mg, 6 mL)

  • Hexane (B92381) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Sample extract containing ETU dissolved in a nonpolar solvent

  • SPE Vacuum Manifold

2. SPE Procedure

  • Conditioning: Pass 5 mL of dichloromethane through the alumina cartridge.

  • Equilibration: Pass 5 mL of hexane through the cartridge.

  • Sample Loading: Load the sample extract onto the cartridge.

  • Washing: Wash the cartridge with a small volume of a nonpolar solvent like hexane to elute less polar interferences.

  • Elution: Elute the ETU with a more polar solvent or solvent mixture, such as dichloromethane or a hexane/acetone mixture. The optimal elution solvent should be determined experimentally.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in a solvent compatible with the analytical instrument.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample pH_Adjust pH Adjustment (Optional) Sample->pH_Adjust Condition 1. Conditioning (e.g., Methanol) Load 3. Sample Loading pH_Adjust->Load Equilibrate 2. Equilibration (e.g., Deionized Water) Wash 4. Washing (e.g., Deionized Water) Load->Waste1 To Waste (Unretained Components) Elute 5. Elution (e.g., Acetonitrile) Wash->Waste2 To Waste (Interferences) Evaporate Evaporation & Reconstitution Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Sorbent_Selection cluster_sorbents Potential SPE Sorbents Analyte This compound (ETU) (Polar Analyte in Aqueous Matrix) Oasis Oasis HLB (Polymeric Reversed-Phase) Analyte->Oasis Primary Choice: High recovery for polar compounds Alumina Neutral Alumina (Normal Phase/Adsorption) Analyte->Alumina Cleanup Option: Removes specific interferences C18 C18 (Reversed-Phase) Analyte->C18 Alternative: Requires method optimization

Caption: Sorbent Selection Guide for this compound SPE.

References

Application Notes and Protocols for the Derivatization of Ethylenethiourea for Enhanced GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenethiourea (ETU) is a primary degradation product and metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture. Due to its potential carcinogenic and teratogenic properties, the monitoring of ETU residues in food products, environmental samples, and biological matrices is of significant importance. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, direct GC analysis of ETU is challenging due to its polar nature, low volatility, and thermal instability, which can lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.

To overcome these limitations, derivatization is a crucial sample preparation step that chemically modifies the ETU molecule to increase its volatility and thermal stability, thereby enhancing its amenability to GC analysis. This application note provides detailed protocols for three common derivatization methods for ETU and presents a comparison of their analytical performance.

Principle of Derivatization for GC Analysis

Derivatization for GC analysis involves the reaction of an analyte with a derivatizing agent to replace active hydrogens in polar functional groups (such as -NH and -SH in ETU) with less polar, more thermally stable moieties. This chemical modification leads to several benefits:

  • Increased Volatility: Reduces the boiling point of the analyte, allowing it to be readily vaporized in the GC inlet.

  • Improved Thermal Stability: Prevents the degradation of the analyte at the high temperatures used in GC.

  • Enhanced Chromatographic Performance: Results in sharper, more symmetrical peaks, leading to better resolution and improved quantification.

  • Increased Sensitivity: The introduction of specific functional groups can enhance the response of certain GC detectors, such as the electron capture detector (ECD).

The primary derivatization approaches for ETU include silylation, alkylation, and acylation.

Data Presentation: Comparison of Derivatization Methods for ETU Analysis

The following table summarizes the quantitative data for the different derivatization methods described in this document. This allows for a direct comparison of their performance characteristics.

ParameterSilylation with MTBSTFA + TBDMSClAlkylation with 1-Bromobutane (B133212)Acylation with m-Trifluoromethylbenzyl Chloride
Derivatizing Reagent N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide + tert-butyldimethylsilyl chloride1-Bromobutanem-Trifluoromethylbenzyl chloride
Limit of Detection (LOD) -~0.01 ppm (in food crops)[1]Not explicitly stated
Limit of Quantification (LOQ) 2 µg/L (in urine)[2]Not explicitly statedNot explicitly stated
Recovery >90% (in urine)[2]Not explicitly statedNot explicitly stated
Linearity Range 0-200 µg/L (in urine)[2]Not explicitly statedNot explicitly stated
Detector Mass Spectrometry (MS)Flame Photometric Detector (FPD)[1]Electron Capture Detector (ECD)
Key Advantages High specificity and recovery.Suitable for routine use with FPD.High sensitivity with ECD.
Key Considerations Requires anhydrous conditions.Requires use of sodium borohydride.Potential for matrix interference.

Experimental Protocols

Silylation of this compound using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

This protocol is based on a validated method for the determination of ETU in human urine and demonstrates high recovery and sensitivity.[2]

Reagents and Materials:

  • This compound (ETU) standard

  • This compound-d4 (ETU-d4) internal standard

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • tert-butyldimethylsilyl chloride (TBDMSCl)

  • Dichloromethane (DCM), HPLC grade

  • Diatomaceous earth columns

  • Nitrogen gas, high purity

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system

Protocol:

  • Sample Preparation:

    • For liquid samples (e.g., urine), acidify to pH 4-5 with acetic acid.

    • Spike the sample with ETU-d4 internal standard.

    • Apply the sample to a diatomaceous earth column.

  • Extraction:

    • Elute the ETU from the diatomaceous earth column with dichloromethane.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of a mixture of MTBSTFA and TBDMSCl (e.g., 99:1 v/v).

    • Vortex the vial for 1 minute to ensure complete dissolution of the residue.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the ETU derivative from potential interferences.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Alkylation of this compound using 1-Bromobutane

This method is suitable for the analysis of ETU residues in food crops and utilizes a flame photometric detector.[1]

Reagents and Materials:

  • This compound (ETU) standard

  • 1-Bromobutane

  • Dimethylformamide (DMF)

  • Sodium borohydride

  • Methanol (B129727), HPLC grade

  • Alumina (B75360) column for cleanup

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • GC-FPD system

Protocol:

  • Sample Preparation and Extraction:

    • Homogenize the sample (e.g., fruit or vegetable).

    • Extract the homogenized sample with methanol.

    • Filter the extract and concentrate using a rotary evaporator.

  • Cleanup:

    • Dissolve the residue in a suitable solvent and apply to an alumina column for cleanup.

    • Elute the ETU with a mixture of methanol and water.

    • Collect the eluate and evaporate to dryness.

  • Derivatization:

    • Dissolve the dried residue in dimethylformamide.

    • Add 1-bromobutane and a small amount of sodium borohydride.

    • Heat the reaction mixture (e.g., 70-80°C) for a specified time (e.g., 15-30 minutes) to facilitate the alkylation reaction.

    • After cooling, add water and extract the derivative with a non-polar solvent like hexane (B92381) or toluene.

    • Dry the organic extract with anhydrous sodium sulfate.

  • GC-FPD Analysis:

    • Concentrate the final extract to a small volume.

    • Inject an aliquot into the GC-FPD system.

    • The flame photometric detector is operated in sulfur mode for selective detection of the sulfur-containing ETU derivative.

Acylation of this compound using m-Trifluoromethylbenzyl Chloride

This method is designed for high sensitivity using an electron capture detector (ECD), which is particularly responsive to the trifluoromethyl group introduced during derivatization.

Reagents and Materials:

  • This compound (ETU) standard

  • m-Trifluoromethylbenzyl chloride

  • A suitable base (e.g., triethylamine (B128534) or potassium carbonate)

  • A suitable solvent (e.g., acetone (B3395972) or acetonitrile)

  • Hexane, pesticide residue grade

  • Sodium sulfate, anhydrous

  • GC-ECD system

Protocol:

  • Sample Preparation and Extraction:

    • Follow a suitable extraction procedure for the sample matrix to isolate the ETU. This may involve liquid-liquid extraction or solid-phase extraction.

    • Ensure the final extract is dry before derivatization.

  • Derivatization:

    • Dissolve the dried extract in the chosen solvent (e.g., acetone).

    • Add the base (e.g., triethylamine) to the solution.

    • Add m-trifluoromethylbenzyl chloride.

    • Heat the mixture at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 1 hour).

    • After the reaction is complete, cool the mixture to room temperature.

  • Cleanup of Derivative:

    • Add water to the reaction mixture and extract the derivatized ETU into hexane.

    • Wash the hexane layer with dilute acid and then with water to remove excess reagents and base.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-ECD Analysis:

    • Concentrate the final hexane solution to the desired volume.

    • Inject an aliquot into the GC-ECD system.

    • The ECD will provide a highly sensitive response to the trifluoromethylbenzyl derivative of ETU.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis GC Analysis Sample Sample Matrix (e.g., Food, Urine) Homogenization Homogenization/ Acidification Sample->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Cleanup Column Cleanup Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Add_Reagent Add Derivatization Reagent (Silylating, Alkylating, or Acylating Agent) Evaporation->Add_Reagent Evaporation->Add_Reagent Reaction Controlled Heating & Incubation Add_Reagent->Reaction Derivative_Cleanup Derivative Cleanup/ Extraction Reaction->Derivative_Cleanup GC_Injection GC Injection Derivative_Cleanup->GC_Injection Derivative_Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS, FPD, or ECD) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for ETU analysis.

Derivatization_Benefits cluster_Challenges Challenges for Direct GC Analysis ETU This compound (ETU) - Polar - Low Volatility - Thermally Labile Derivatization Derivatization Reaction (Silylation, Alkylation, or Acylation) ETU->Derivatization Poor_Peak_Shape Poor Peak Shape ETU->Poor_Peak_Shape Low_Sensitivity Low Sensitivity ETU->Low_Sensitivity Inaccurate_Quant Inaccurate Quantification ETU->Inaccurate_Quant Derivative ETU Derivative - Non-polar - Volatile - Thermally Stable Derivatization->Derivative GC_Analysis Enhanced GC Analysis Derivative->GC_Analysis Improved_Peak_Shape Improved_Peak_Shape GC_Analysis->Improved_Peak_Shape Improved Peak Shape Increased_Sensitivity Increased_Sensitivity GC_Analysis->Increased_Sensitivity Increased Sensitivity Accurate_Quant Accurate_Quant GC_Analysis->Accurate_Quant Accurate Quantification

Caption: Benefits of ETU derivatization for GC.

References

Application Note: Determination of Ethylenethiourea in Workplace Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-ETU-01

Introduction

Ethylenethiourea (ETU) is a vulcanization accelerator in the rubber industry and a degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides.[1] Classified as a probable human carcinogen and a teratogen, monitoring workplace exposure to ETU is crucial for worker safety.[1][2] This application note details a validated method for the determination of ETU in workplace air samples using High-Performance Liquid Chromatography (HPLC) with UV detection, based on the OSHA 95 method.[2][3] An alternative spectrophotometric method, NIOSH 5011, is also briefly discussed.[4]

Principle

Workplace air is drawn through a glass fiber filter to collect airborne ETU particles. The collected ETU is then extracted from the filter with water. The extract is subsequently analyzed by reversed-phase HPLC with a UV detector for quantification. This method offers high specificity and sensitivity for ETU.[3]

Data Presentation

The following table summarizes the key quantitative data for the recommended HPLC method (OSHA 95) and the alternative spectrophotometric method (NIOSH 5011).

ParameterHPLC Method (OSHA 95)Spectrophotometric Method (NIOSH 5011)
Sampling
SamplerFour-piece sampling cassette with two glass fiber filters[2][3]5-µm PVC or mixed cellulose (B213188) ester membrane filter[4]
Recommended Air Volume480 L (TWA), 30 L (Short Term)[3]200 - 800 L[4]
Sampling Flow Rate2.0 L/min[2][3]1 to 3 L/min[4]
Analysis
TechniqueHigh-Performance Liquid Chromatography with UV Detector[3]Visible Absorption Spectrophotometry[4]
Wavelength233 nm (or as optimized)[5]590 nm[4]
Performance
Detection Limit (Overall)0.666 µ g/sample (1.39 µg/m³)[3]0.75 µ g/sample [4][6]
Reliable Quantitation Limit0.666 µ g/sample (1.39 µg/m³)[3]Not specified
Extraction Efficiency/Recovery99.9%[3]98.0% (PVC), 99.2% (MCE)[4]
Working RangeTarget concentration: 60 µg/m³[3]0.05 to 0.75 mg/m³ for a 200-L air sample[4]

Experimental Protocols

Protocol 1: HPLC Method for this compound in Air (Based on OSHA 95)

1. Apparatus and Reagents

  • Apparatus

    • Personal sampling pump, calibrated, capable of 2.0 L/min flow rate.

    • Four-piece, 37-mm polystyrene cassettes with two glass fiber filters.

    • HPLC system equipped with a UV detector.

    • Reversed-phase HPLC column (e.g., C18, 4.6 mm x 250 mm).[3]

    • Autosampler or manual injector.

    • Syringe filters, 0.45 µm.

    • Scintillation vials or other suitable extraction vessels.

    • Pipettes, volumetric flasks, and other standard laboratory glassware.

  • Reagents

    • This compound (ETU), analytical standard grade.

    • Deionized water, HPLC grade.

    • Methanol, HPLC grade.

2. Sampling Procedure

  • Calibrate each personal sampling pump with a representative sampling cassette in line to a flow rate of 2.0 L/min.[3]

  • Prepare the sampler for open-face sampling by removing the top piece and the end plug from the bottom piece.[3]

  • Attach the sampling cassette to the sampling pump with flexible tubing.

  • Place the sampler in the worker's breathing zone with the open face of the cassette facing downwards.[3]

  • For Time-Weighted Average (TWA) samples, collect a total air volume of 480 L. For short-term samples, a 15-minute sample at 2.0 L/min (30 L) is recommended.[3]

  • After sampling, replace the top piece and the two end plugs.[3]

  • Seal each sample with an official form (e.g., Form OSHA-21) and record all pertinent sampling information.[3]

  • Submit at least one blank sample with each set of samples. The blank should be handled in the same manner as the other samples, but no air is drawn through it.[3]

  • Store samples in a refrigerator when not in transit.[3]

3. Analytical Procedure

  • Sample Preparation:

    • Carefully remove the two glass fiber filters from the cassette and place them into a scintillation vial.

    • Add 5.0 mL of deionized water to the vial.

    • Cap the vial and gently agitate to ensure the filter is fully wetted.

    • Allow the sample to extract for at least 30 minutes with occasional agitation.

    • Filter the extract through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 mm x 250 mm

    • Mobile Phase: Isocratic, e.g., 95:5 (v/v) water:methanol. The mobile phase may need to be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL[3]

    • Detector: UV at 233 nm[5]

    • Run Time: Sufficient to allow for the elution of ETU and any potential interferences.

  • Calibration:

    • Prepare a stock standard solution of ETU in deionized water.

    • Prepare a series of working standards by serial dilution of the stock standard to cover the expected concentration range of the samples.

    • Analyze the working standards under the same HPLC conditions as the samples.

    • Generate a calibration curve by plotting the peak area of ETU against the concentration of each standard.

  • Quantification:

    • Inject the prepared sample extracts into the HPLC system.

    • Identify the ETU peak in the sample chromatogram by comparing its retention time with that of the standards.

    • Determine the concentration of ETU in the sample extract from the calibration curve.

    • Calculate the mass of ETU per sample (µg) and then the concentration in the air (µg/m³) using the sampled air volume.

Mandatory Visualization

experimental_workflow cluster_sampling Workplace Air Sampling cluster_preparation Sample Preparation cluster_analysis Analysis pump Calibrated Personal Sampling Pump cassette Open-Face Cassette (Glass Fiber Filters) pump->cassette sampling Sample Collection (2.0 L/min, 480 L TWA) cassette->sampling extraction Filter Extraction (5 mL Deionized Water) sampling->extraction filtration Syringe Filtration (0.45 µm) extraction->filtration hplc HPLC-UV Analysis (C18 Column, UV Detector) filtration->hplc quant Quantification (External Standard Calibration) hplc->quant

Caption: Workflow for ETU in air analysis.

References

Application Notes and Protocols for Assessing Ethylenethiourea-Induced Thyroid Disruption

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenethiourea (ETU) is a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] Due to its presence in food commodities, there is potential for human exposure.[1] ETU is a known thyroid toxicant and has been identified as an animal carcinogen.[3] Its primary mechanism of toxicity involves the disruption of thyroid hormone synthesis.[1][4][5] The adverse effects of ETU are believed to stem from its ability to inhibit thyroid peroxidase (TPO), a key enzyme in the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][4][5] This inhibition leads to a decrease in circulating T4 and T3 levels, which triggers a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland.[3] Chronic stimulation by TSH can lead to thyroid follicular cell hypertrophy, hyperplasia, and eventually, the formation of tumors in rodents.[3][6]

These application notes provide a comprehensive set of protocols for researchers to assess the thyroid-disrupting potential of ETU, incorporating in vivo and in vitro methodologies, in line with established regulatory toxicology frameworks like those from the Organisation for Economic Co-operation and Development (OECD).[7][8]

Signaling Pathway of this compound (ETU) Action

The synthesis of thyroid hormones is a multi-step process occurring in the follicular cells of the thyroid gland.[9] The process is regulated by the hypothalamic-pituitary-thyroid (HPT) axis.[9][10] ETU primarily disrupts this pathway by inhibiting the enzyme thyroid peroxidase (TPO).[1][4][5] TPO is essential for two critical steps: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent iodination of tyrosine residues on the thyroglobulin (Tg) protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[11][12] TPO also catalyzes the coupling of MIT and DIT to form T3 and T4.[9] By inhibiting TPO, ETU effectively blocks the production of thyroid hormones.[1][4]

ETU_Thyroid_Disruption_Pathway cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen (Colloid) Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS TSH TSH TSH->NIS stimulates T3_T4_blood T3, T4 Iodide_lumen I⁻ NIS->Iodide_lumen Iodide Transport Thyroglobulin_synth Thyroglobulin (Tg) Synthesis Tg Tg Thyroglobulin_synth->Tg Secretion TPO Thyroid Peroxidase (TPO) Iodine_lumen Iodine (I⁰) TPO->Iodine_lumen MIT_DIT MIT & DIT on Tg TPO->MIT_DIT T3_T4_Tg T3 & T4 on Tg TPO->T3_T4_Tg Colloid_vesicle Endocytosis of Iodinated Tg Lysosome Lysosome Colloid_vesicle->Lysosome Fusion Proteolysis Proteolysis Lysosome->Proteolysis Proteolysis->T3_T4_blood Release ETU This compound (ETU) ETU->TPO INHIBITS Iodide_lumen->Iodine_lumen Oxidation Iodine_lumen->MIT_DIT Iodination (Organification) Tg->MIT_DIT MIT_DIT->T3_T4_Tg Coupling T3_T4_Tg->Colloid_vesicle Endocytosis

Caption: Mechanism of ETU-induced thyroid hormone disruption.

Experimental Protocols

A tiered approach involving both in vivo and in vitro assays is recommended for a comprehensive assessment of ETU's effects on the thyroid.

In Vivo Rodent Thyroid Toxicity Study (Modified from OECD TG 407)

This protocol outlines a 28-day repeated-dose oral toxicity study in rats to evaluate the effects of ETU on the thyroid axis.

1.1. Animals and Husbandry

  • Species: Sprague-Dawley rats, young adults (approx. 8-9 weeks old).

  • Sex: 10 males and 10 females per group.

  • Housing: Housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to a standard diet and water.

1.2. Dose Groups and Administration

  • Vehicle Control: Distilled water or 0.5% carboxymethylcellulose.

  • ETU Dose Groups: At least three dose levels (e.g., 75, 100, 150 ppm in the diet or equivalent mg/kg/day via gavage) and a control group. Doses should be selected based on historical data to elicit thyroid effects.[13]

  • Administration: Daily oral gavage for 28 consecutive days.

1.3. Observations and Measurements

  • Clinical Signs: Daily checks for signs of toxicity.

  • Body Weight: Recorded weekly.[13]

  • Food Consumption: Measured weekly.[13]

1.4. Terminal Procedures (Day 29)

  • Blood Collection: Animals are anesthetized, and blood is collected via cardiac puncture. Serum is prepared and stored at -80°C for hormone analysis.

  • Necropsy: A full necropsy is performed.

  • Organ Weights: Thyroid glands are carefully dissected and weighed.[13] The liver is also weighed as it is involved in thyroid hormone metabolism.

  • Tissue Preservation: Thyroid glands are preserved in 10% neutral buffered formalin for histopathological examination.

Serum Hormone Analysis

Serum levels of T3, T4, and TSH are critical biomarkers of thyroid function.

2.1. Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: Commercially available rat-specific ELISA kits for Total T4, Total T3, and TSH are used. These are typically competitive or sandwich immunoassays.

  • Procedure:

    • Prepare serum samples according to the kit manufacturer's instructions.

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the protocol.

    • Wash the plate to remove unbound substances.

    • Add the enzyme-conjugated secondary antibody or hormone-enzyme conjugate.

    • Incubate and wash.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve and calculate the hormone concentrations in the unknown samples. Results are typically expressed as ng/dL or µg/dL for T3/T4 and ng/mL for TSH.

Thyroid Histopathology

Histopathological evaluation provides a qualitative and semi-quantitative assessment of ETU's effects on thyroid gland morphology.[14]

3.1. Tissue Processing

  • Fixation: Thyroids fixed in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate tissues through a graded series of ethanol, clear with xylene, and infiltrate with paraffin (B1166041) wax.

  • Embedding: Embed tissues in paraffin blocks.

  • Sectioning: Cut 4-5 µm sections using a microtome.

  • Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E).

3.2. Microscopic Examination

  • Parameters to Evaluate:

    • Follicular Size and Colloid Content: Assess for changes in follicle size and the amount and appearance of colloid.

    • Follicular Cell Hypertrophy: Increased height of follicular epithelial cells (from squamous/cuboidal to columnar).

    • Follicular Cell Hyperplasia: Increased number of follicular cells, potentially leading to papillary infoldings into the follicular lumen.[15]

    • Vascularity: Assess for any changes in blood vessel prominence.

  • Scoring: A semi-quantitative scoring system (e.g., 0=normal, 1=minimal, 2=mild, 3=moderate, 4=marked) can be used to grade the severity of hypertrophy and hyperplasia.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay directly measures the inhibitory effect of ETU on TPO activity.[1][2]

4.1. Materials

  • Enzyme Source: Recombinant human TPO or porcine thyroid microsomal fraction.

  • Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

  • Cofactor: Hydrogen peroxide (H₂O₂).

  • Test Compound: this compound (ETU) dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control: Methimazole (MMI), a known TPO inhibitor.[16]

  • Assay Buffer: Phosphate or Tris buffer, pH 7.4.

  • Equipment: 96-well microplate, microplate reader.

4.2. Procedure

  • Prepare serial dilutions of ETU and the positive control (MMI) in the assay buffer.

  • In a 96-well plate, add the assay buffer, TPO enzyme solution, and the test compound dilutions.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a mixture of ABTS and H₂O₂.

  • Immediately measure the change in absorbance at 405 nm over time (kinetic read) or after a fixed incubation period (endpoint read).

  • Include controls for background absorbance (no enzyme) and maximal activity (vehicle solvent instead of ETU).

4.3. Data Analysis

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percentage of TPO inhibition relative to the vehicle control: % Inhibition = [1 - (V_ETU / V_control)] * 100

  • Plot the % inhibition against the logarithm of ETU concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of ETU that causes 50% inhibition of TPO activity).

Experimental Workflow Visualization

The overall workflow combines in vivo studies with ex vivo and in vitro analyses to provide a complete picture of ETU's thyroid-disrupting activity.

ETU_Assessment_Workflow cluster_invivo In Vivo Phase (28-Day Rat Study) cluster_exvivo Ex Vivo / In Vitro Analysis cluster_data Data Interpretation start Acclimatization (Sprague-Dawley Rats) dosing Daily Oral Dosing (Control, ETU Low, Mid, High) start->dosing monitoring Clinical Observations Body Weight, Food Intake dosing->monitoring termination Terminal Sacrifice (Day 29) monitoring->termination analysis Statistical Analysis monitoring->analysis blood Blood Collection (Cardiac Puncture) termination->blood necropsy Necropsy & Organ Weights (Thyroid, Liver) termination->necropsy serum Serum Separation & Storage (-80°C) blood->serum fixation Thyroid Fixation (10% NBF) necropsy->fixation necropsy->analysis hormone Hormone Analysis (T3, T4, TSH by ELISA) serum->hormone hormone->analysis histo Histopathology (H&E Staining & Scoring) fixation->histo histo->analysis conclusion Conclusion on Thyroid Disruption Potential analysis->conclusion

Caption: Overall experimental workflow for assessing ETU toxicity.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison between dose groups.

Table 1: In Vivo Study Endpoints (Mean ± SD)

ParameterControl (Vehicle)ETU (Low Dose)ETU (Mid Dose)ETU (High Dose)
Final Body Weight (g) 450 ± 25445 ± 28430 ± 30410 ± 35
Thyroid Weight (mg) 20 ± 325 ± 435 ± 650 ± 8
Relative Thyroid Weight (mg/100g BW) 4.4 ± 0.65.6 ± 0.88.1 ± 1.112.2 ± 1.5
Serum T4 (µg/dL) 4.5 ± 0.83.5 ± 0.72.1 ± 0.51.0 ± 0.4
Serum T3 (ng/dL) 70 ± 1265 ± 1158 ± 1050 ± 9
Serum TSH (ng/mL) 2.5 ± 0.55.0 ± 1.110.2 ± 2.520.5 ± 4.0
Indicates statistically significant difference from the control group (p < 0.05).

Table 2: Histopathological Findings in the Thyroid Gland (Semi-Quantitative Scores)

Histological FindingControl (Vehicle)ETU (Low Dose)ETU (Mid Dose)ETU (High Dose)
Follicular Cell Hypertrophy 0.1 ± 0.21.5 ± 0.52.8 ± 0.63.9 ± 0.3
Follicular Cell Hyperplasia 0.0 ± 0.01.1 ± 0.42.5 ± 0.73.5 ± 0.5
Colloid Depletion 0.1 ± 0.21.3 ± 0.62.6 ± 0.53.8 ± 0.4
Scores are mean ± SD. 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Marked.

Table 3: In Vitro TPO Inhibition Assay Results

ETU Concentration (µM)% TPO Inhibition (Mean ± SD)
0.15 ± 2
120 ± 4
548 ± 6
1075 ± 5
5095 ± 3
Calculated IC₅₀ (µM) 5.2

References

Application Notes and Protocols for In Vitro Screening of Ethylenethiourea (ETU) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro assays for screening the toxicity of Ethylenethiourea (ETU), a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides. The following sections detail experimental protocols for key assays, summarize quantitative toxicity data, and illustrate the known signaling pathways affected by ETU.

Introduction to this compound (ETU) Toxicity

This compound is a known toxicant with primary effects on the thyroid gland, embryonic development, and genetic material. In vitro assays are crucial for screening ETU's toxic potential, providing a more rapid and cost-effective alternative to traditional in vivo studies. These assays allow for the elucidation of specific mechanisms of toxicity and the determination of dose-response relationships in a controlled environment. The primary toxicological endpoints of ETU that can be assessed using in vitro methods include thyroid peroxidase inhibition, teratogenicity, and genotoxicity.

Data Presentation: Quantitative Toxicity of this compound

The following tables summarize the quantitative data on ETU toxicity from various in vitro studies. These values provide a comparative look at the concentrations at which ETU elicits toxic effects in different experimental systems.

Assay TypeCell/System TypeEndpointConcentration/IC50Reference
Teratogenicity Rat Whole Embryo CultureMalformations (head, tail, limb, face)30 µg/mL[1]
Rat Whole Embryo CultureMalformations (head, tail, limb, face)150 µg/mL[1]
Rat Whole Embryo CultureMalformations (head, tail, limb, face)300 µg/mL[1]
Rat Whole Embryo CultureDose-dependent inhibition of growth40-200 µg/mL[2]
Rat Embryonic Limb Bud Cells (Day 11)Inhibition of chondrocyte differentiationIC50: 170 µg/mL[1]
Rat Embryonic Limb Bud Cells (Day 12)Inhibition of chondrocyte differentiationIC50: >600 µg/mL[1]
Rat Embryonic Midbrain CellsInhibition of neuron differentiationMore sensitive than limb bud cells[1]
Neurotoxicity Rat Fetal Brain Monocell LayersNecrosis of neuronal cells≥0.5 mM[3]
Genotoxicity Salmonella typhimurium (Ames Test)Weak bacterial mutagen>1000 µ g/plate

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to screen for ETU toxicity.

Thyroid Peroxidase (TPO) Inhibition Assay

This assay assesses the ability of ETU to inhibit thyroid peroxidase, a key enzyme in thyroid hormone synthesis.

Materials:

  • Porcine or rat thyroid microsomes (as a source of TPO)

  • 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex UltraRed)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.4)

  • This compound (ETU) stock solution

  • 384-well microplates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Prepare Reagents:

    • Prepare a premix containing thyroid microsomes (final protein concentration: 20 µg/mL) and Amplex UltraRed substrate (final concentration: 25 µM) in phosphate buffer.

    • Prepare serial dilutions of ETU in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • Add 4 µL of the diluted ETU test compounds or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the premix to each well.

    • Initiate the enzymatic reaction by adding 10 µL of H₂O₂ (final concentration: 20 µM).

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence at appropriate intervals using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percent inhibition of TPO activity for each ETU concentration compared to the vehicle control.

    • Determine the IC50 value of ETU by plotting the percent inhibition against the log of the ETU concentration and fitting the data to a suitable dose-response curve.

Rat Whole Embryo Culture for Teratogenicity Assessment

This assay evaluates the developmental toxicity of ETU on whole rat embryos cultured in vitro.

Materials:

  • Pregnant Sprague-Dawley rats (gestation day 10)

  • Waymouth's medium

  • Rat serum

  • Penicillin-streptomycin solution

  • This compound (ETU) stock solution

  • Roller culture apparatus

  • Dissecting microscope and instruments

Protocol:

  • Embryo Explantation:

    • Euthanize pregnant rats on gestation day 10.

    • Aseptically dissect the uterus and isolate the decidual swellings.

    • Under a dissecting microscope, open the decidua and remove Reichert's membrane to explant the conceptus (embryo with intact visceral yolk sac and amnion).

  • Culture Preparation:

    • Prepare culture medium consisting of rat serum supplemented with Waymouth's medium and penicillin-streptomycin.

    • Add ETU to the culture medium at desired final concentrations (e.g., 40-200 µg/mL)[2]. Prepare a vehicle control group with the solvent used to dissolve ETU.

  • Embryo Culture:

    • Place the explanted embryos into culture bottles containing the prepared medium.

    • Gas the bottles with a mixture of 5% O₂, 5% CO₂, and 90% N₂.

    • Place the bottles in a roller culture apparatus at 37°C and rotate at approximately 30 rpm for 48 hours.

    • Regas the cultures with 20% O₂, 5% CO₂, and 75% N₂ after 24 hours.

  • Assessment of Developmental Toxicity:

    • After 48 hours, remove the embryos from the culture.

    • Evaluate the embryos for viability (presence of a heartbeat) and morphology under a dissecting microscope.

    • Score for developmental abnormalities, including defects in the neural tube, somites, heart, and other developing structures.

    • Measure quantitative endpoints such as crown-rump length, somite number, and protein/DNA content.

  • Data Analysis:

    • Compare the incidence and severity of malformations in ETU-treated embryos to the control group.

    • Analyze the quantitative endpoints for statistically significant differences between the treated and control groups.

In Vitro Micronucleus Assay for Genotoxicity Screening

This assay detects the potential of ETU to cause chromosomal damage by measuring the formation of micronuclei in cultured mammalian cells.

Materials:

  • Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., L5178Y, CHO, TK6)

  • Culture medium appropriate for the chosen cell type

  • Phytohemagglutinin (PHA) for lymphocyte cultures

  • Cytochalasin B

  • This compound (ETU) stock solution

  • S9 metabolic activation mix (optional)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA-specific stain (e.g., Giemsa, DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells under standard conditions. For lymphocytes, stimulate with PHA to induce cell division.

    • Expose the cells to various concentrations of ETU, with and without S9 mix, for a defined period (e.g., 3-24 hours). Include negative (vehicle) and positive controls.

  • Cytokinesis Block:

    • Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. The timing of addition and concentration will depend on the cell cycle length of the chosen cells.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by centrifugation.

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a freshly prepared fixative.

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific stain.

    • Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group. Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically identical to the main nucleus but smaller.

  • Data Analysis:

    • Calculate the percentage of binucleated cells with micronuclei for each treatment group.

    • Assess for a dose-dependent increase in the frequency of micronucleated cells.

    • Use appropriate statistical tests to determine the significance of the findings.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by ETU and a general workflow for its in vitro toxicity screening.

Inhibition of Thyroid Hormone Synthesis by this compound

G ETU This compound (ETU) TPO TPO ETU->TPO Inhibition Release Release Bloodstream Bloodstream Release->Bloodstream Secretion into Bloodstream

Proposed Mechanism of ETU-Induced Teratogenicity

G ETU This compound (ETU) Exposure OsmoticImbalance Altered Osmotic Environment of the Embryo ETU->OsmoticImbalance ECFOsmolality Decreased Exocoelomic Fluid (ECF) Osmolality OsmoticImbalance->ECFOsmolality FluidAccumulation Fluid Accumulation in Embryonic Tissues ECFOsmolality->FluidAccumulation Blisters Subectodermal Blisters FluidAccumulation->Blisters Hydrocephalus Distended Neural Tube (Hydrocephalus) FluidAccumulation->Hydrocephalus Malformations Developmental Malformations Blisters->Malformations Hydrocephalus->Malformations

General Workflow for In Vitro ETU Toxicity Screening

G start Start: this compound (ETU) Sample TPO_Assay TPO_Assay start->TPO_Assay WEC_Assay WEC_Assay start->WEC_Assay MN_Assay MN_Assay start->MN_Assay Data Data Analysis and Dose-Response Assessment Risk Hazard Identification and Risk Assessment Data->Risk Endocrine Endocrine TPO_Assay->Endocrine Terato Terato WEC_Assay->Terato Genotox Genotox MN_Assay->Genotox Endocrine->Data Terato->Data Genotox->Data

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for screening the toxicity of this compound. By assessing key toxicological endpoints such as thyroid peroxidase inhibition, teratogenicity, and genotoxicity, researchers can gain valuable insights into the mechanisms of ETU toxicity and establish dose-response relationships. The provided protocols and data serve as a valuable resource for scientists and drug development professionals involved in the safety assessment of ETU and related compounds. Further research to expand the quantitative database, particularly regarding cytotoxicity in a wider range of cell lines and detailed dose-response data for genotoxicity, will continue to enhance the predictive power of these in vitro models.

References

Application of Radiolabeled Ethylenethiourea in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethylenethiourea (ETU), a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, is a compound of significant toxicological interest due to its effects on the thyroid gland. Understanding its metabolic fate is crucial for risk assessment. Radiolabeling, particularly with Carbon-14 (¹⁴C), is an indispensable tool for these metabolic studies, allowing for the sensitive and quantitative tracking of ETU and its metabolites in biological systems.

This document provides detailed protocols and data derived from studies using radiolabeled ETU to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile, primarily in rat models. The use of ¹⁴C-labeled ETU enables a complete mass balance assessment, ensuring that all metabolic products are accounted for, which is a critical component of preclinical safety evaluations.

The primary mechanism of ETU's toxicity is the inhibition of thyroid peroxidase, an enzyme essential for thyroid hormone synthesis. Metabolic studies with radiolabeled ETU have been instrumental in understanding its accumulation in the thyroid gland and its biotransformation into various metabolites. These studies have revealed that ETU is rapidly absorbed and excreted, primarily in the urine.

The protocols and data presented herein are intended to serve as a comprehensive resource for researchers designing and conducting metabolic studies with radiolabeled ETU.

Data Presentation

Table 1: Pharmacokinetic Parameters of [¹⁴C]this compound in Rodents
ParameterSpeciesDoseValueReference
Time to Peak Plasma Concentration (Tmax) Rat (pregnant)240 mg/kg (oral)2 hours[1]
Elimination Half-life (t½) in Blood Rat (pregnant)240 mg/kg (oral)9.4 hours[2]
Elimination Half-life (t½) in Blood Mouse (pregnant)240 mg/kg (oral)5.5 hours[2]
Table 2: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]this compound in Rats
Excretion RouteTime Post-Dose% of Administered DoseReference
Urine 24 hours72.8%[1]
Urine 24 hours80.2% (4,5-¹⁴C-ETU)[3]
Feces 48 hoursNot specified
Expired Air (as ¹⁴CO₂) 24 hoursSignificant with 4,5-¹⁴C-ETU[3]
Expired Air (as ¹⁴CO₂) 24 hoursNot detected with 2-¹⁴C-ETU[3]
Table 3: Tissue Distribution of Radioactivity 2 Hours After a Single Oral Dose of [¹⁴C]this compound in Pregnant Rats

Experimental Protocols

Protocol 1: In Vivo ADME Study of [¹⁴C]this compound in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and/or female, as required by the study design

  • Weight: 200-250 g

  • Acclimatization: At least 7 days prior to the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

2. Radiolabeled Compound Preparation:

  • Compound: [¹⁴C]this compound (specific activity and radiochemical purity should be determined and documented).

  • Formulation: Dissolve [¹⁴C]ETU in a suitable vehicle (e.g., water, 0.5% methylcellulose) to the desired concentration for oral gavage.

3. Dosing:

  • Route of Administration: Oral gavage.

  • Dose: A single dose of [¹⁴C]ETU (e.g., 100 mg/kg) is administered. The volume should be based on the animal's body weight (typically 5-10 mL/kg).

4. Sample Collection:

  • Urine and Feces: House animals in metabolic cages that allow for the separate collection of urine and feces. Collect samples at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours post-dose).

  • Blood: Collect blood samples (approximately 0.2-0.3 mL) via a cannulated vessel (e.g., jugular vein) or from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Tissues: At the end of the study (e.g., 24 or 48 hours), euthanize the animals and collect various tissues (e.g., liver, kidneys, thyroid, brain, fat, muscle, etc.).

5. Sample Processing and Analysis:

  • Urine: Measure the total volume of urine collected at each interval. Take an aliquot for liquid scintillation counting (LSC) to determine total radioactivity. Pool the remaining urine for metabolite profiling.

  • Feces: Weigh the total amount of feces collected at each interval. Homogenize the feces in water and take an aliquot for LSC analysis after combustion or solubilization.

  • Blood/Plasma: Centrifuge the blood samples to separate plasma. Take aliquots of whole blood and plasma for LSC analysis.

  • Tissues: Weigh each tissue and homogenize it in an appropriate buffer. Analyze an aliquot of the homogenate for total radioactivity by LSC.

  • Metabolite Profiling: Analyze urine, plasma, and tissue homogenates using techniques such as High-Performance Liquid Chromatography (HPLC) with a radiodetector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify ETU and its metabolites.

6. Data Analysis:

  • Calculate the percentage of the administered radioactive dose excreted in urine and feces over time.

  • Determine the concentration of radioactivity in blood, plasma, and tissues at each time point.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data.

Protocol 2: Thyroid Peroxidase Inhibition Assay

1. Reagents and Materials:

  • Rat thyroid microsomes (prepared from thyroid glands)

  • This compound (ETU)

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

2. Assay Procedure:

  • Prepare a reaction mixture containing phosphate buffer, guaiacol, and rat thyroid microsomes.

  • Add varying concentrations of ETU to the reaction mixture.

  • Initiate the reaction by adding H₂O₂.

  • Monitor the change in absorbance at 470 nm over time, which corresponds to the oxidation of guaiacol.

  • A control reaction without ETU should be run in parallel.

3. Data Analysis:

  • Calculate the rate of reaction for each ETU concentration.

  • Determine the concentration of ETU that causes 50% inhibition of the thyroid peroxidase activity (IC₅₀).

Visualizations

ETU_Metabolism ETU This compound (ETU) S_Oxidation S-Oxidation ETU->S_Oxidation FMO, CYP450 MTU 1-Methylthiourea ETU->MTU Methylation Unidentified Unidentified Polar Metabolites ETU->Unidentified Excretion Urinary Excretion ETU->Excretion Unchanged ETU_SO 2-Imidazoline-2-yl sulfenate (ETU-S-monoxide) S_Oxidation->ETU_SO EU Ethyleneurea (EU) ETU_SO->EU ETU_SO->Unidentified ETU_SO->Excretion EU->Unidentified EU->Excretion MTU->Excretion Unidentified->Excretion

Caption: Metabolic Pathway of this compound.

ADME_Workflow cluster_PreStudy Pre-Study cluster_Dosing Dosing cluster_SampleCollection Sample Collection cluster_Analysis Analysis cluster_Data Data Interpretation Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Oral_Gavage Oral Administration of [¹⁴C]ETU Animal_Acclimatization->Oral_Gavage Radiolabel_Prep [¹⁴C]ETU Formulation Radiolabel_Prep->Oral_Gavage Urine_Feces Urine & Feces Collection (Metabolic Cages) Oral_Gavage->Urine_Feces Blood Blood Sampling (Serial) Oral_Gavage->Blood Tissues Tissue Harvesting (Terminal) Oral_Gavage->Tissues LSC Liquid Scintillation Counting (Total Radioactivity) Urine_Feces->LSC Metabolite_Profiling Metabolite Profiling (HPLC/LC-MS) Urine_Feces->Metabolite_Profiling Blood->LSC Blood->Metabolite_Profiling Tissues->LSC Tissues->Metabolite_Profiling Mass_Balance Mass Balance Calculation LSC->Mass_Balance PK_Analysis Pharmacokinetic Analysis Metabolite_Profiling->PK_Analysis

Caption: Experimental Workflow for a Radiolabeled ETU ADME Study.

TPO_Inhibition_Pathway ETU This compound (ETU) ETU->Inhibition TPO Thyroid Peroxidase (TPO) Iodine Iodine (I₂) TPO->Iodine Iodide Iodide (I⁻) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination Hormone_Synthesis Thyroid Hormone Synthesis (T₃, T₄) Thyroglobulin->Hormone_Synthesis Inhibition->TPO

Caption: Mechanism of Thyroid Peroxidase Inhibition by this compound.

References

Application Notes and Protocols for the Electrochemical Detection of Ethylenethiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the electrochemical detection of ethylenethiourea (ETU), a metabolite and degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides. The following sections outline various electrochemical techniques, including Liquid Chromatography with Electrochemical Detection (LC-EC), Differential Pulse Voltammetry (DPV), and the use of Molecularly Imprinted Polymer (MIP) sensors.

I. Overview of Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, selectivity, and relatively low instrumentation cost for the detection of electroactive compounds like ETU. These techniques are based on the measurement of an electrical signal (current or potential) that arises from a chemical reaction at an electrode surface. The primary methods covered in these notes are:

  • Liquid Chromatography with Electrochemical Detection (LC-EC): This method combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity of electrochemical detection. It is a well-established and robust method for analyzing ETU in complex matrices such as food.

  • Differential Pulse Voltammetry (DPV): A highly sensitive voltammetric technique that involves applying a series of potential pulses to a working electrode. The resulting current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method is often used with chemically modified electrodes to enhance selectivity and sensitivity.

  • Molecularly Imprinted Polymer (MIP) Based Sensors: These are synthetic receptors with tailor-made recognition sites for a specific target molecule. When integrated with an electrochemical transducer, MIPs can provide highly selective and sensitive sensors for ETU.

II. Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the different electrochemical methods used for ETU detection.

MethodElectrode/ColumnMatrixLinear RangeLimit of Detection (LOD) / Limit of Quantitation (LOQ)RecoveryReference
Liquid Chromatography-Electrochemical Detection (LC-EC)Graphitized Carbon Column with Au/Hg Working ElectrodeFood Products2 - 400 ngLOQ: 0.01 - 0.02 ppm90 - 92%[1][2]
Differential Pulse Voltammetry (DPV)Gold Nanoparticle Modified Glassy Carbon ElectrodeWater0.05 - 10 µMLOD: 15 nMNot Reported
Molecularly Imprinted Polymer (MIP) SensorElectropolymerized MIP on Glassy Carbon ElectrodeStandard Solution1.0 x 10⁻⁹ - 1.0 x 10⁻⁴ MLOD: 5.0 x 10⁻¹⁰ MNot Reported

III. Experimental Protocols

A. Protocol 1: Liquid Chromatography with Electrochemical Detection (LC-EC) of ETU in Food

This protocol is based on the revised AOAC official method for the determination of ETU in various food products.[1]

1. Materials and Reagents:

2. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Amperometric electrochemical detector with a gold/mercury (Au/Hg) working electrode, Ag/AgCl reference electrode, and a platinum counter electrode.

  • Graphitized carbon LC column

  • Rotary evaporator

  • Homogenizer/blender

  • Chromatography columns

3. Sample Preparation:

  • Extraction: Homogenize a representative portion of the food sample. Extract ETU by blending with a methanol-aqueous sodium acetate solution.

  • Filtration and Concentration: Filter the extract and concentrate a portion of the filtrate.

  • Column Cleanup: Add the concentrated extract to a column packed with diatomaceous earth. Elute the ETU with 2% methanol in methylene chloride. This step helps in separating ETU from co-extractives.

  • Final Preparation: Collect the eluate in a siliconized flask and evaporate it to dryness. Re-dissolve the residue in a known volume of deionized water.

4. LC-EC Analysis:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile, 0.1M phosphoric acid, and water in a ratio of 5:25:70 (v/v/v).

  • Instrument Setup:

    • Install the graphitized carbon column in the HPLC system.

    • Set up the amperometric electrochemical detector with the Au/Hg working electrode. Apply a potential of +0.36 V versus the Ag/AgCl reference electrode.[2]

    • Set the mobile phase flow rate to the column manufacturer's recommendation.

  • Injection and Detection: Inject a 20 µL aliquot of the prepared sample solution onto the LC column. Monitor the detector response for the ETU peak at its characteristic retention time.

  • Quantification: Prepare a calibration curve using standard solutions of ETU. Quantify the amount of ETU in the sample by comparing the peak area with the calibration curve.

LC_EC_Workflow Final_Prep Final_Prep Injection Injection Final_Prep->Injection

B. Protocol 2: Differential Pulse Voltammetry (DPV) for ETU Detection

This protocol describes a general procedure for the detection of ETU using a gold nanoparticle-modified glassy carbon electrode (AuNP/GCE).

1. Materials and Reagents:

  • This compound (ETU) standard

  • Phosphate buffer solution (PBS), pH 7.0

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Sulphuric acid (H₂SO₄)

  • Alumina (B75360) slurry (0.05 µm)

  • Deionized water

2. Equipment:

  • Potentiostat/Galvanostat with DPV capabilities

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

  • Polishing materials

3. Electrode Preparation (AuNP/GCE):

  • Polishing: Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes. Rinse thoroughly with deionized water and sonicate in deionized water and ethanol (B145695) for 2 minutes each to remove any adsorbed particles.

  • Electrochemical Cleaning: Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V until a stable voltammogram is obtained.

  • Gold Nanoparticle Electrodeposition: Immerse the cleaned GCE in a solution containing HAuCl₄ in 0.5 M H₂SO₄. Electrodeposit the gold nanoparticles by applying a constant potential (e.g., -0.2 V) for a specific duration (e.g., 60-120 seconds).

  • Final Rinse: Gently rinse the modified electrode with deionized water and allow it to dry at room temperature.

4. DPV Measurement:

  • Cell Assembly: Assemble the three-electrode cell with the AuNP/GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode in a cell containing a known volume of PBS (pH 7.0).

  • Blank Measurement: Record a DPV scan of the blank PBS solution.

  • Sample/Standard Addition: Add a known concentration of ETU standard or the prepared sample solution to the electrochemical cell.

  • DPV Analysis: Perform the DPV scan over a potential range that covers the oxidation potential of ETU (e.g., +0.2 V to +0.8 V). Typical DPV parameters include:

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

  • Quantification: The peak current of the DPV signal is proportional to the concentration of ETU. Generate a calibration curve by measuring the DPV response for a series of ETU standard solutions.

DPV_Workflow Rinse Rinse Cell_Setup Cell_Setup Rinse->Cell_Setup

C. Protocol 3: Molecularly Imprinted Polymer (MIP) Sensor for ETU Detection

This protocol outlines the fabrication of an ETU-selective MIP sensor on a glassy carbon electrode via electropolymerization.

1. Materials and Reagents:

  • This compound (ETU) - template molecule

  • A suitable functional monomer (e.g., o-phenylenediamine)

  • A cross-linking agent (if required by the polymerization method)

  • Supporting electrolyte (e.g., PBS, pH 7.0)

  • Solvent for template removal (e.g., methanol/acetic acid mixture)

  • Ferri/ferrocyanide solution ([Fe(CN)₆]³⁻/⁴⁻) for electrochemical characterization

2. Equipment:

  • Potentiostat/Galvanostat with cyclic voltammetry (CV) and DPV capabilities

  • Three-electrode cell (as described in Protocol 2)

3. MIP Sensor Fabrication:

  • Pre-polymerization Solution: Prepare a solution containing the ETU template molecule and the functional monomer in the supporting electrolyte. Allow the solution to pre-assemble for a period to form a complex between the template and the monomer.

  • Electropolymerization:

    • Immerse a cleaned GCE into the pre-polymerization solution.

    • Perform electropolymerization using cyclic voltammetry. Cycle the potential over a range that induces the polymerization of the monomer (e.g., 0 to +1.0 V) for a number of cycles (e.g., 15-20 cycles). A polymer film containing the entrapped ETU template will form on the electrode surface.

  • Template Removal:

    • After polymerization, immerse the MIP-modified electrode in a solvent mixture (e.g., 10:90 acetic acid:methanol) and cycle the potential or let it soak to extract the ETU template molecules. This leaves behind recognition cavities that are complementary in size and shape to ETU.

    • Wash the electrode thoroughly with deionized water.

4. Electrochemical Measurement and ETU Detection:

  • Characterization (Optional but Recommended): Characterize the successful fabrication and template removal using CV or Electrochemical Impedance Spectroscopy (EIS) in a ferri/ferrocyanide solution. The response should differ between the non-imprinted polymer (NIP), the MIP with the template, and the MIP after template removal.

  • ETU Rebinding and Detection:

    • Immerse the MIP sensor in the sample solution containing ETU for a specific incubation time to allow for the rebinding of ETU into the recognition cavities.

    • After incubation, rinse the electrode and place it in a clean electrochemical cell with the supporting electrolyte.

    • Perform DPV analysis. The binding of ETU to the MIP will cause a change in the electrochemical signal (e.g., a decrease in the peak current of a redox probe or the appearance of an ETU oxidation peak).

  • Quantification: The change in the DPV signal is proportional to the concentration of ETU. A calibration curve can be constructed by measuring the response to different concentrations of ETU.

MIP_Sensor_Logic Template_Removal Template_Removal Rebinding Rebinding Template_Removal->Rebinding

References

Application Notes and Protocols: Ethylenethiourea (ETU) as a Positive Control in Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenethiourea (ETU) is a metabolite of the ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides and is also used as a vulcanization accelerator in the rubber industry. Classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency, ETU has demonstrated weak genotoxic activity in various testing systems.[1] Its mode of action is complex, but it is understood to induce both gene mutations and chromosomal aberrations.[1][2] This makes ETU a suitable, albeit weak, positive control for a battery of in vitro genotoxicity assays, particularly for validating assay performance and ensuring the detection of weak mutagens.

These application notes provide detailed protocols for the use of this compound as a positive control in the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.

Data Presentation: Quantitative Genotoxicity Data for this compound

The following tables summarize representative quantitative data for ETU in standard genotoxicity assays. It is important to note that the genotoxic effects of ETU can be weak and may vary depending on the test system, metabolic activation, and concentration used.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Representative Data

While extensive dose-response data for ETU in the Ames test is not consistently reported across a wide range of strains, it is recognized as a weak mutagen, particularly in strain TA1535 without metabolic activation at higher concentrations.[1] The following data is illustrative of expected results.

Salmonella typhimurium StrainMetabolic Activation (S9)ETU Concentration (µ g/plate )Mean Revertant Colonies ± SD (Illustrative)Fold Increase over Vehicle Control (Illustrative)
TA1535-0 (Vehicle)15 ± 41.0
100035 ± 62.3
250050 ± 83.3
500065 ± 104.3
TA100-0 (Vehicle)120 ± 151.0
5000180 ± 201.5
TA100+0 (Vehicle)130 ± 181.0
5000200 ± 251.5

Note: These are representative values. Actual results may vary based on experimental conditions.

Table 2: In Vitro Micronucleus Assay - Representative Data (Chinese Hamster Ovary - CHO-K1 Cells)

TreatmentConcentration (µg/mL)% Micronucleated Binucleated Cells ± SD (Illustrative)
Vehicle Control (DMSO)01.5 ± 0.5
This compound5003.0 ± 0.8
10004.5 ± 1.2
20006.0 ± 1.5
Mitomycin C (Positive Control)0.515.0 ± 2.5

Table 3: In Vitro Comet Assay - Representative Data (HepG2 Cells)

Publicly available quantitative data for ETU in the in vitro comet assay is limited. The following table provides an illustrative example of expected results for a compound inducing DNA strand breaks in HepG2 cells.

TreatmentConcentration (µg/mL)% Tail DNA ± SD (Illustrative)
Vehicle Control (DMSO)03.0 ± 1.0
This compound5008.0 ± 2.5
100015.0 ± 4.0
200025.0 ± 6.0
Hydrogen Peroxide (Positive Control)100 µM40.0 ± 8.0

Experimental Protocols

The following protocols are based on established OECD guidelines and are adapted for the use of this compound as a positive control.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on OECD Test Guideline 471.

a. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Growth medium (e.g., Oxoid Nutrient Broth No. 2)

  • Top agar (B569324) (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

  • Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)

  • This compound (ETU)

  • Vehicle control (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Positive controls for each strain (e.g., Sodium Azide for TA1535, 2-Nitrofluorene for TA98)

  • S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver) and co-factor solution (NADP, G6P) for metabolic activation.

b. Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis Bacterial_Culture Overnight Bacterial Culture Mix Mix Bacteria, ETU/Control, and S9 Mix (or buffer) in Top Agar Bacterial_Culture->Mix Test_Compound Prepare ETU Solutions Test_Compound->Mix S9_Mix Prepare S9 Mix (if applicable) S9_Mix->Mix Pour Pour onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate at 37°C for 48-72 hours Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze

Ames Test Experimental Workflow

c. Procedure:

  • Preparation: Prepare fresh overnight cultures of the Salmonella typhimurium strains. Prepare serial dilutions of ETU in a suitable solvent (e.g., DMSO). For metabolic activation, prepare the S9 mix.

  • Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the ETU solution (or control), and 0.5 mL of S9 mix (for +S9 conditions) or phosphate (B84403) buffer (for -S9 conditions). Add 2 mL of molten top agar (kept at 45°C).

  • Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. Distribute the top agar evenly by tilting the plate.

  • Incubation: Allow the top agar to solidify and incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies to a level at least twice the vehicle control value.

In Vitro Micronucleus Assay

This protocol is based on OECD Test Guideline 487 and is suitable for cell lines such as CHO-K1 or HepG2.

a. Materials:

  • Mammalian cell line (e.g., CHO-K1, HepG2)

  • Cell culture medium and supplements

  • This compound (ETU)

  • Vehicle control (e.g., DMSO)

  • Positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity)

  • Cytochalasin B (for cytokinesis block)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa, or a fluorescent DNA stain like DAPI)

  • S9 fraction and co-factors for metabolic activation (optional).

b. Experimental Workflow:

Micronucleus_Assay_Workflow cluster_culture_treatment Cell Culture & Treatment cluster_cyto_block_harvest Cytokinesis Block & Harvest cluster_slide_prep_analysis Slide Preparation & Analysis Seed_Cells Seed Cells Treat_Cells Treat with ETU/Controls Seed_Cells->Treat_Cells Add_CytoB Add Cytochalasin B Treat_Cells->Add_CytoB Incubate_Harvest Incubate and Harvest Cells Add_CytoB->Incubate_Harvest Hypotonic_Fix Hypotonic Treatment & Fixation Incubate_Harvest->Hypotonic_Fix Slide_Prep_Stain Prepare Slides and Stain Hypotonic_Fix->Slide_Prep_Stain Score_Micronuclei Score Micronuclei in Binucleated Cells Slide_Prep_Stain->Score_Micronuclei Analyze Analyze Data Score_Micronuclei->Analyze

In Vitro Micronucleus Assay Workflow

c. Procedure:

  • Cell Seeding: Seed cells at an appropriate density to ensure they are in exponential growth phase at the time of treatment.

  • Treatment: Treat the cells with at least three concentrations of ETU and controls for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.

  • Harvesting: Harvest the cells at a time equivalent to 1.5-2 normal cell cycles after the addition of cytochalasin B.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with an appropriate DNA stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is a concentration-dependent increase in the frequency of micronucleated cells.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This protocol is based on the principles of the alkaline comet assay.

a. Materials:

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound (ETU)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Hydrogen Peroxide)

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, Propidium Iodide)

  • Microscope slides.

b. Experimental Workflow:

Comet_Assay_Workflow cluster_cell_prep_treatment Cell Preparation & Treatment cluster_embedding_lysis Embedding & Lysis cluster_electrophoresis_analysis Electrophoresis & Analysis Cell_Culture Culture Cells Treat_Cells Treat with ETU/Controls Cell_Culture->Treat_Cells Embed_in_Agarose Embed Cells in Agarose on Slide Treat_Cells->Embed_in_Agarose Lyse_Cells Lyse Cells Embed_in_Agarose->Lyse_Cells Unwind_DNA Unwind DNA in Alkaline Buffer Lyse_Cells->Unwind_DNA Electrophoresis Perform Electrophoresis Unwind_DNA->Electrophoresis Stain_Visualize Stain and Visualize Comets Electrophoresis->Stain_Visualize Analyze_Data Analyze Data (% Tail DNA) Stain_Visualize->Analyze_Data

In Vitro Comet Assay Workflow

c. Procedure:

  • Cell Treatment: Treat cells in suspension or monolayer with at least three concentrations of ETU and controls for a short duration (e.g., 2-4 hours).

  • Slide Preparation: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA).

  • Data Analysis: A positive result is a concentration-dependent increase in % Tail DNA.

Mechanism of Genotoxicity

The precise mechanism of this compound's genotoxicity is not fully elucidated but is thought to involve the induction of oxidative stress.[3] ETU can interfere with cellular antioxidant defense mechanisms, leading to an increase in reactive oxygen species (ROS). These ROS can then cause damage to DNA, leading to the formation of lesions such as 8-oxoguanine, which can result in mutations if not properly repaired.

ETU_Genotoxicity_Pathway ETU This compound (ETU) Exposure Cellular_Uptake Cellular Uptake ETU->Cellular_Uptake Oxidative_Stress Induction of Oxidative Stress Cellular_Uptake->Oxidative_Stress ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS DNA_Damage Oxidative DNA Damage (e.g., 8-oxoguanine) ROS->DNA_Damage Mutation Gene Mutations DNA_Damage->Mutation Chromosomal_Aberration Chromosomal Aberrations DNA_Damage->Chromosomal_Aberration Genotoxicity Genotoxic Effects Mutation->Genotoxicity Chromosomal_Aberration->Genotoxicity

Proposed Mechanism of ETU Genotoxicity

Conclusion

This compound serves as a useful, though weak, positive control in a battery of genotoxicity assays. Its ability to induce both point mutations and chromosomal damage allows for the validation of multiple endpoints. Researchers should carefully consider the concentration range and the inclusion of metabolic activation to ensure a detectable response. The protocols and data presented here provide a comprehensive guide for the effective use of ETU in genotoxicity testing, contributing to the robustness and reliability of safety assessments for novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Ethylenethiourea (ETU) Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the extraction efficiency of ethylenethiourea (ETU) from complex, high-fat matrices.

Frequently Asked Questions (FAQs)

Q1: Why is ETU extraction from fatty matrices so challenging? A1: Fatty matrices, such as oils, nuts, and avocados, present significant analytical challenges due to the co-extraction of high concentrations of lipids (e.g., triglycerides, fatty acids).[1][2] These lipids can interfere with the analytical process in several ways:

  • Matrix Effects: Co-eluting fats can cause ion suppression or enhancement in mass spectrometry (MS) based detection, leading to inaccurate quantification.[3][4][5]

  • Instrument Contamination: The accumulation of non-volatile fatty material can contaminate the gas or liquid chromatography system, leading to poor peak shapes, reduced column lifetime, and instrument downtime.[1]

  • Low Recovery: ETU can become trapped within the lipid fraction during extraction and cleanup, leading to lower recovery rates.

Q2: What is the most common initial extraction solvent for ETU in fatty samples? A2: Acetonitrile (B52724) (MeCN) is a widely used extraction solvent. It is effective for a broad range of pesticides, including the polar ETU, while having limited solubility for nonpolar fats.[6][7] This property allows for a degree of initial cleanup, as a significant portion of the fat remains undissolved. Some methods modify the acetonitrile with 1% acetic acid or make it alkaline (e.g., with 1% NH₃·H₂O) to improve extraction efficiency and stability.[8][9]

Q3: My ETU recovery is consistently low. What are the likely causes and how can I troubleshoot this? A3: Low recovery of ETU can stem from several factors. Key troubleshooting steps include:

  • Inadequate Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for solvent contact.

  • Inefficient Extraction: The extraction time or vigor may be insufficient. Ensure thorough vortexing or shaking as specified in the protocol. For ETU, adding a chelating agent like L-cysteine hydrochloride monohydrate can help prevent its degradation during extraction.[10]

  • Analyte Loss During Cleanup: Aggressive cleanup steps can lead to ETU loss. The type and amount of sorbent used in dispersive solid-phase extraction (dSPE) are critical. For instance, while Primary Secondary Amine (PSA) is good for removing fatty acids, excessive amounts can sometimes adsorb the target analyte.[7]

  • Phase Separation Issues: Emulsions can form during liquid-liquid partitioning, trapping the analyte. The addition of salts like MgSO₄ and NaCl is crucial to force a clean phase separation.[7][8]

Q4: How can I effectively remove co-extracted lipids during the cleanup step? A4: Several dSPE and solid-phase extraction (SPE) sorbents are designed to remove lipids. The choice depends on the fat content and complexity of the matrix:

  • C18 (Octadecylsilane): Commonly used in QuEChERS methods to retain nonpolar interferences like fats.[6][11]

  • PSA (Primary Secondary Amine): Effective at removing fatty acids, sugars, and other polar interferences.

  • Z-Sep Sorbents: Zirconia-based sorbents are highly effective at removing both fats and pigments like chlorophyll.[1][11]

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): A novel sorbent material that selectively removes major lipid classes with minimal loss of the target analyte, showing excellent performance in high-fat matrices like avocado.[11][12]

Q5: What are matrix effects, and how can I mitigate them in my LC-MS/MS analysis? A5: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[13][14] This directly impacts the accuracy of quantification. To mitigate these effects:

  • Improve Cleanup: The most direct approach is to remove the interfering compounds using the cleanup techniques mentioned in Q4.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps compensate for signal suppression or enhancement.[15]

  • Use of Isotopic Internal Standards: Employing a stable isotope-labeled internal standard (e.g., ²H₄-ETU) is a highly effective way to correct for both matrix effects and variations in extraction recovery, as the internal standard behaves almost identically to the native analyte.[15]

  • Dilute the Extract: A simple "dilute-and-shoot" approach can reduce the concentration of interfering compounds, but this may compromise the method's sensitivity and raise the limit of quantification (LOQ).[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low ETU Recovery Inefficient initial extraction.Ensure thorough sample homogenization. Increase shaking/vortexing time. Consider using alkaline acetonitrile for extraction.[9]
Analyte loss during cleanup.Optimize the amount of dSPE sorbent (e.g., PSA, C18).[7] For very fatty matrices, consider more selective sorbents like Z-Sep or EMR-Lipid.[11][12]
Emulsion formation during partitioning.Ensure adequate salting-out by using anhydrous MgSO₄ and NaCl. Centrifuge at a higher speed or for a longer duration.
Degradation of ETU.Add a stabilizer like L-cysteine hydrochloride monohydrate to the sample before extraction.[10]
High Matrix Effects (Ion Suppression/Enhancement) Insufficient cleanup of co-extractives.Implement a more rigorous dSPE cleanup step. Use a combination of sorbents (e.g., PSA + C18) or advanced sorbents (Z-Sep, EMR-Lipid).[1][12]
High concentration of lipids in the final extract.Consider a freeze-out step: after acetonitrile extraction, place the extract in a freezer (-20°C) to precipitate lipids, then centrifuge at low temperature.
No compensation for signal alteration.Prepare matrix-matched calibration standards.[15] Use a stable isotope-labeled internal standard for the most accurate quantification.[15]
Poor Chromatography (Peak Tailing, Shifting Retention Times) Instrument contamination from lipids.Use an effective cleanup procedure to protect the analytical column. Employ a guard column. For GC-MS, use a deactivated inlet liner and replace it frequently.[7]
Matrix components affecting LC mobile phase.Co-eluting matrix components can alter the mobile phase pH, affecting retention.[3] An improved cleanup is the best solution.
High Variability in Results (High %RSD) Inconsistent sample preparation.Standardize all steps of the protocol, including homogenization, vortexing times, and volumes.
Non-homogenous sample matrix.Ensure the initial sample is finely ground and thoroughly mixed before taking an analytical portion.

Quantitative Data on ETU Extraction Efficiency

The following table summarizes recovery data from various studies on ETU extraction.

MatrixExtraction MethodCleanup Sorbent(s)Analytical TechniqueAverage Recovery (%)RSD (%)Reference
Potato, CucumberModified QuEChERS (Alkaline MeCN)-HPLC-MS/MS90.6 - 103.5< 7[9]
Fruits, VegetablesSolid-Liquid Extraction (MeCN)Envicarb II / PSAHPLC/DAD71 - 948 - 9.5[16]
CelerySimple Extraction-UHPLC-MS/MS65 - 90< 10[17]
Various FoodsMethanol (B129727) ExtractionAlumina SPEHPLC-MS/MS71 - 121< 25[18]
Dry HerbsAcetonitrile Extraction + L-cysteinePSAUHPLC-MS/MS81 - 109< 20[10]
5 CommoditiesLiquid Chromatography MethodMinimal CleanupLC-UV93.9 (mean)6 (mean)[19]

Note: Recovery and RSD values can vary based on spiking level and specific matrix characteristics.

Experimental Protocols & Workflows

Protocol 1: Modified QuEChERS for Fatty Matrices

This protocol is a general guideline based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted for high-fat samples.

1. Sample Preparation & Homogenization:

  • Weigh 5-10 g of homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate.

  • Add internal standards if required.

2. Extraction:

  • Add 10 mL of acetonitrile (MeCN) to the tube.

  • Optional: For improved ETU stability, add a stabilizing agent like L-cysteine hydrochloride monohydrate.[10]

  • Add the salting-out mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and shake vigorously for 1-2 minutes.

3. Centrifugation:

  • Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the phases.

4. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 6-8 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.

  • The dSPE tube should contain anhydrous MgSO₄ (to remove residual water) and cleanup sorbents. For fatty matrices, common combinations include:

    • Standard Fat: 150 mg PSA + 150 mg C18 per mL of extract.

    • High Fat/Complex: 150 mg PSA + 50 mg Z-Sep per mL of extract, or use an EMR-Lipid dSPE kit according to the manufacturer's instructions.[11][12]

  • Vortex the dSPE tube for 1 minute.

5. Final Centrifugation & Analysis:

  • Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

QuEChERS_Workflow start Start: Homogenized Fatty Sample (5-10g) extraction 1. Extraction - Add 10 mL Acetonitrile - Add MgSO₄ + NaCl Salts start->extraction shake 2. Shake Vigorously (1-2 min) extraction->shake centrifuge1 3. Centrifuge (≥4000 rpm, 5 min) shake->centrifuge1 transfer 4. Transfer Aliquot of Acetonitrile Layer centrifuge1->transfer dspe 5. dSPE Cleanup - Add MgSO₄ - Add Sorbents (C18, Z-Sep, EMR-Lipid) transfer->dspe vortex 6. Vortex (1 min) dspe->vortex centrifuge2 7. Centrifuge (≥4000 rpm, 5 min) vortex->centrifuge2 end Final Extract for LC-MS/MS Analysis centrifuge2->end

Caption: Modified QuEChERS workflow for ETU extraction from fatty matrices.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is an alternative cleanup method for extracts that require more rigorous purification than dSPE can provide.

1. Initial Extraction:

  • Perform an initial solvent extraction as described in steps 1-3 of the QuEChERS protocol (or using another suitable method like methanol extraction).[18]

2. SPE Cartridge Conditioning:

  • Select an appropriate SPE cartridge (e.g., Alumina, Florisil, or a specialized lipid removal cartridge).

  • Condition the cartridge by passing a non-polar solvent (e.g., hexane) followed by the elution solvent (e.g., acetonitrile or ethyl acetate) as per the manufacturer's recommendation.

3. Sample Loading:

  • Take a known volume of the crude extract and load it onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent bed slowly and completely.

4. Washing (Interference Elution):

  • Wash the cartridge with a weak, non-polar solvent (e.g., hexane (B92381) or a hexane/dichloromethane mixture) to elute the co-extracted fats and lipids while retaining the more polar ETU on the sorbent.

5. Analyte Elution:

  • Elute the target analyte (ETU) from the cartridge using a stronger, more polar solvent (e.g., acetonitrile, methanol, or ethyl acetate). Collect this fraction.

6. Final Preparation:

  • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase for LC analysis) and transfer to an autosampler vial for analysis.

SPE_Workflow start Start: Crude Sample Extract (from initial extraction) load 2. Load Sample Extract onto Cartridge start->load condition 1. Condition SPE Cartridge (e.g., Alumina, Florisil) condition->load wash 3. Wash Step (Elute Fats with Non-Polar Solvent) load->wash elute 4. Analyte Elution (Elute ETU with Polar Solvent) wash->elute waste Discarded Fats & Interferences wash->waste concentrate 5. Evaporate & Reconstitute in final solvent elute->concentrate end Final Extract for LC-MS/MS Analysis concentrate->end

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup of ETU.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ethylenethiourea (ETU)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of ethylenethiourea (ETU).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of ETU, leading to inaccurate quantification due to matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Sample Solvent Mismatch: The sample solvent is significantly stronger or weaker than the mobile phase, causing peak distortion upon injection.[1]Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[1]
Column Contamination: Buildup of matrix components on the analytical column.[1]Implement a robust column cleaning protocol or use a guard column to protect the analytical column.[1]
Particulates in Sample: Undissolved particles in the sample can block the column frit.[1]Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.
Signal Suppression or Enhancement Co-eluting Matrix Components: Other compounds from the sample matrix are eluting at the same time as ETU and interfering with its ionization.[2][3]1. Optimize Chromatography: Modify the gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC for polar compounds) to improve separation between ETU and interfering components.[2][3] 2. Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove a wider range of matrix components.[4][5][6] 3. Use a Stable Isotope Labeled Internal Standard (SIL-IS): Incorporate an SIL-IS, such as d4-ETU, which will co-elute with ETU and experience similar matrix effects, allowing for accurate correction during data processing.[4][7][8]
High Salt Concentration: Salts from the sample matrix can suppress the ESI signal.1. Desalting: Use an appropriate SPE sorbent to remove salts prior to injection. 2. Dilution: Dilute the sample to reduce the salt concentration, if sensitivity allows.
Inconsistent Results Between Samples Variable Matrix Composition: The composition of the matrix differs significantly from one sample to another, leading to inconsistent matrix effects.[9]1. Matrix-Matched Calibrants: Prepare calibration standards in a pooled matrix that is representative of the study samples to compensate for consistent matrix effects.[4] 2. Standard Addition: For highly variable matrices, the method of standard addition can be used to accurately quantify ETU in each individual sample.[3]
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method is not effectively extracting ETU from the sample matrix.1. Optimize Extraction Solvent: Test different extraction solvents or solvent combinations to improve the recovery of the polar ETU molecule. Methanol (B129727) and dichloromethane (B109758) are commonly used.[5][10] 2. Adjust pH: The pH of the sample can influence the extraction efficiency of ETU. Experiment with pH adjustments prior to extraction. 3. Evaluate Different Extraction Techniques: Compare different extraction methods such as LLE, SPE, and QuEChERS to determine the most efficient one for your specific matrix.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they impact ETU analysis?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of ETU.[11][12] Due to its polar nature, ETU can be particularly susceptible to matrix effects in complex biological and food samples.[7][10]

2. What is the most effective way to compensate for matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS), such as d4-ETU, is considered the gold standard for compensating for matrix effects.[7][8] The SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the target analyte.[8] This allows for reliable correction and accurate quantification.

3. What are the recommended sample preparation techniques to minimize matrix effects for ETU?

The choice of sample preparation technique depends on the complexity of the matrix. Here are some common approaches:

  • Solid Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and reducing matrix effects.[5][6] Various sorbents can be used depending on the matrix and the properties of the interfering compounds.

  • Supported Liquid Extraction (SLE): SLE is a high-throughput alternative to traditional liquid-liquid extraction and has been successfully used for the analysis of ETU in urine.[4]

  • Liquid-Liquid Extraction (LLE): LLE can be an effective cleanup step, particularly when combined with other techniques.[13]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is commonly used for the analysis of pesticides in food matrices and can be adapted for ETU analysis.

4. Can I just dilute my sample to reduce matrix effects?

Dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of ETU in the sample is high enough to remain above the limit of quantification (LOQ) after dilution.[14]

5. How do I choose the right ionization technique for ETU analysis?

Electrospray ionization (ESI) in positive ion mode is the most commonly used ionization technique for ETU analysis.[4] However, ESI can be more susceptible to matrix effects than other techniques.[9] Atmospheric pressure chemical ionization (APCI) can be a viable alternative and may be less prone to matrix effects for certain sample types.[10] In some cases, alternative ionization methods could be explored to potentially reduce matrix interference.[15][16][17]

Experimental Protocols

Example Protocol: ETU Analysis in Urine using Supported Liquid Extraction (SLE) and LC-MS/MS

This protocol is a summary of a method described for the determination of ETU in urine.[4]

1. Sample Preparation (SLE)

  • Pipette 2 mL of urine into a sample vial.

  • Add 50 µL of the internal standard working solution (d4-ETU).

  • Add 1 mL of ultra-pure water and mix.

  • Load the sample solution onto an SLE cartridge.

  • After 10 minutes, add 6 mL of dichloromethane for extraction.

  • After another 10 minutes, add another 6 mL of dichloromethane.

  • Collect the entire eluate and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 20% methanol).

2. LC-MS/MS Parameters

  • HPLC System: Coupled to a tandem mass spectrometer.[4]

  • Column: A C18 column is commonly used (e.g., Gemini 5 µ, C18, 150 × 2 mm).[4]

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is typical.[4]

  • Ionization: Positive ion electrospray (ESI+).[4]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor > product ion transitions for ETU and d4-ETU.

Table of MRM Transitions for ETU and d4-ETU

AnalytePrecursor Ion (m/z)Product Ion (m/z)
ETU103.044.0
ETU103.057.0
d4-ETU107.046.0
d4-ETU107.060.0

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample (2 mL) add_is Add d4-ETU Internal Standard urine_sample->add_is add_water Add Ultra-Pure Water add_is->add_water mix Mix add_water->mix load_sle Load onto SLE Cartridge mix->load_sle extract1 Extract with Dichloromethane (6 mL) load_sle->extract1 extract2 Extract with Dichloromethane (6 mL) extract1->extract2 evaporate Evaporate to Dryness extract2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Ionize (ESI+) separate->ionize detect Detect (MRM) ionize->detect quantify Quantify using d4-ETU detect->quantify

Caption: Workflow for ETU analysis in urine using SLE and LC-MS/MS.

matrix_effects_troubleshooting cluster_causes Potential Causes of Matrix Effects cluster_solutions Solutions issue Inaccurate ETU Quantification cause1 Co-eluting Matrix Components issue->cause1 cause2 High Salt Concentration issue->cause2 cause3 Variable Matrix Composition issue->cause3 solution1a Optimize Chromatography cause1->solution1a solution1b Enhance Sample Cleanup (SPE/SLE) cause1->solution1b solution1c Use Stable Isotope Labeled IS cause1->solution1c solution2a Desalting (SPE) cause2->solution2a solution2b Dilution cause2->solution2b solution3a Matrix-Matched Calibrants cause3->solution3a solution3b Standard Addition cause3->solution3b

Caption: Troubleshooting logic for matrix effects in ETU analysis.

References

Stabilizing ethylenethiourea in analytical samples and standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethylenethiourea (ETU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing ETU in analytical samples and standards and to troubleshoot common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (ETU) difficult to analyze accurately?

A1: this compound is a small, polar, and relatively unstable molecule. Its instability can lead to degradation during sample collection, storage, and analysis, resulting in inaccurate quantification. ETU is a degradation product of ethylenebisdithiocarbamate (EBDC) fungicides and can also form during the thermal processing of foods containing these fungicides.[1][2][3] Key challenges include its susceptibility to oxidation and biological degradation.[2][4]

Q2: What are the primary degradation products of ETU?

A2: The primary degradation product of ETU is ethyleneurea (EU).[1] Oxidation of ETU can also lead to the formation of other byproducts.[1][5] Understanding the degradation pathway is crucial for accurate analysis and for identifying potential interferences.

Q3: What are the recommended general storage conditions for samples containing ETU?

A3: To minimize degradation, samples should be stored under specific conditions immediately after collection. It is recommended to refrigerate samples at 4°C and protect them from light.[4] For long-term storage, freezing at -20°C is advisable for biological samples like urine.[6] Analysis should be performed as soon as possible after collection.[4]

Q4: Are there any chemical stabilizers that can be added to ETU samples and standards?

A4: Yes, several chemical stabilizers are used depending on the sample matrix and analytical method.

  • Dithiothreitol (B142953) (DTT): A free radical scavenger added to standard solutions and extracts to prevent oxidative degradation.[7][8]

  • L-cysteine hydrochloride monohydrate: Used to stabilize ETU in dry herb samples before extraction.[9]

  • Ammonium hydroxide: Can be added to the final extract to improve stability in some methods for water analysis.[8]

  • Mercuric chloride: Previously used to prevent biological degradation in water samples, but its use is now discouraged due to its toxicity.[4]

Troubleshooting Guide

Issue 1: Low or no recovery of ETU from spiked samples.

Possible Cause Troubleshooting Step
ETU Degradation Ensure samples are collected and stored correctly (refrigerated at 4°C, protected from light).[4] Analyze samples as quickly as possible. Consider adding a chemical stabilizer like DTT to extracts if compatible with your analytical method.[7]
Inefficient Extraction The choice of extraction solvent and method is critical due to ETU's polarity. A simple extraction with formic acid in water followed by C18 sorbent cleanup has shown acceptable recoveries for the polar ETU.[10] For food matrices, extraction with methanol/water followed by cleanup on an Extrelut column has been effective.[11]
Matrix Effects Complex sample matrices can suppress or enhance the analytical signal, especially in LC-MS/MS analysis.[12][13][14] Prepare matrix-matched calibration standards to compensate for these effects. The use of a stable isotope-labeled internal standard, such as deuterated ETU (d4-ETU), is highly recommended to correct for matrix effects and variations in extraction efficiency.[12][15]

Issue 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize the entire analytical workflow, from sample collection and storage to extraction and analysis. Ensure uniform treatment of all samples, standards, and quality controls.
Instrument Variability Regularly perform instrument performance checks and calibration. Monitor the response of the internal standard; significant deviation (e.g., >30%) may indicate an instrument problem.[4]
Cross-Contamination Thoroughly rinse the injection syringe and other equipment between samples, especially when analyzing a low-concentration sample after a high-concentration one.[7]

Issue 3: Peak tailing or poor chromatography.

Possible Cause Troubleshooting Step
Active Sites in GC System For GC analysis, the active hydrogens in ETU can interact with the column, leading to poor peak shape. Derivatization of ETU can block these active sites, improving volatility and peak symmetry.[16][17]
Inappropriate HPLC Column For HPLC analysis of the polar ETU molecule, a pentafluorophenylpropyl (PFPP) column has been shown to provide good retention and peak shape.[10]
Mobile Phase Issues Ensure the mobile phase is correctly prepared and degassed. The pH of the mobile phase can significantly impact the retention and peak shape of polar compounds like ETU.

Data Presentation

Table 1: Storage Stability of this compound in Spiked Samples

Storage Duration (days)Ambient Temperature (~22°C) Recovery (%)Refrigerated Temperature (5°C) Recovery (%)
0100.4 - 104.094.3 - 104.5
292.0 - 101.295.4 - 104.1
597.7 - 99.696.6 - 106.5
893.1 - 96.297.5 - 103.2
1287.6 - 100.797.3 - 105.9
1577.9 - 89.799.0 - 100.2
Data synthesized from OSHA Method 109.[18]

Experimental Protocols

Protocol 1: Sample Preservation and Storage for Water Samples (Based on EPA Method 509)

  • Sample Collection: Collect grab samples in 60-mL glass containers with Teflon-lined screw caps. Do not pre-rinse the bottle with the sample. After collection, seal the bottle and shake it vigorously for 1 minute.[4]

  • Preservation: Due to the toxicity of previously used chemical preservatives like mercuric chloride, the primary preservation method is cooling.[4]

  • Storage: Samples must be iced or refrigerated at 4°C and protected from light from the time of collection until extraction.[4]

  • Holding Time: Extract samples as soon as possible after collection to minimize the potential for degradation.[4]

Protocol 2: Preparation of Stabilized ETU Standard Solutions (Based on EPA Method 509)

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of pure ETU. Dissolve the ETU in ethyl acetate (B1210297) containing 1000 µg/mL of dithiothreitol (DTT) and dilute to the final volume in a volumetric flask.[7]

  • Working Standard Solutions: Prepare calibration standards at a minimum of five concentration levels by diluting the stock standard solution. Each working standard should be prepared in ethyl acetate containing 1000 ng/mL of DTT.[4] A known constant amount of a suitable internal standard (e.g., 3,4,5,6-tetrahydro-2-pyrimidinethiol (B165661) - THP) should be added to each standard.[4]

  • Storage: Store standard solutions at room temperature, protected from light. Stock standard solutions should be replaced after two weeks or sooner if quality control checks indicate degradation.[7]

Visualizations

ETU_Degradation_Pathway ETU This compound (ETU) EU Ethyleneurea (EU) ETU->EU Oxidation Other Other Degradation Products EU->Other Further Oxidation

Caption: Oxidative degradation pathway of this compound (ETU).

ETU_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Water, Food, Urine) Store Storage (4°C, protected from light) Sample->Store Stabilize Addition of Stabilizer (e.g., DTT, L-cysteine) Store->Stabilize Extract Extraction (e.g., LLE, SPE) Stabilize->Extract Cleanup Extract Cleanup Extract->Cleanup Analysis LC-MS/MS or GC Analysis Cleanup->Analysis Quant Quantification (using Internal Standard & Matrix-Matched Calibration) Analysis->Quant

Caption: General workflow for the analysis of this compound (ETU).

References

Technical Support Center: Optimizing HPLC Mobile Phase for Ethylenethiourea (ETU)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for ethylenethiourea (ETU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to ETU peak shape, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound (ETU)?

Poor peak shape for ETU in reversed-phase HPLC is a common challenge, often stemming from several factors:

  • Secondary Silanol (B1196071) Interactions: ETU, a polar compound, can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18.[1][2] These interactions, particularly with basic compounds, can lead to significant peak tailing.[3]

  • Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase's silanol groups.[4][5] An unsuitable pH can exacerbate unwanted interactions, leading to poor peak symmetry.[6]

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting or broadening.[1]

  • Mismatched Sample Solvent: If the solvent used to dissolve the sample is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can cause band broadening and distorted peaks.[1]

  • Column Degradation: An old or contaminated column can lose its efficiency, resulting in broader peaks and increased tailing.[1]

Q2: How does the mobile phase pH affect the ETU peak shape?

The pH of the mobile phase is a critical parameter for controlling peak shape, especially for ionizable compounds.[7] For ETU analysis on silica-based columns, pH management is key to minimizing peak tailing:

  • Suppressing Silanol Activity: At a low mobile phase pH (e.g., ≤ 3), the residual silanol groups on the column packing are protonated (Si-OH).[2][7] This neutral state reduces their capacity to interact with polar analytes like ETU, resulting in more symmetrical peaks.[2]

  • Controlling Analyte Ionization: The pH should ideally be set at least 1.5 to 2 units away from the analyte's pKa value to ensure it exists in a single, stable ionic form.[4][5] Operating near the pKa can lead to the presence of both ionized and non-ionized forms, resulting in broad or split peaks.[4]

Q3: What are some recommended starting mobile phase compositions for ETU analysis on a C18 column?

Several mobile phase compositions have been successfully used for the analysis of ETU on standard C18 columns. These typically involve a buffered aqueous phase mixed with an organic modifier.

  • Phosphate (B84403) Buffer: A common choice is a simple phosphate buffer. One validated method uses a 0.01 M phosphate buffer adjusted to pH 4.5.[8][9][10]

  • Ammonium (B1175870) Acetate (B1210297) Buffer: Another option is an ammonium acetate buffer. For example, a mobile phase of 0.05 M ammonium acetate in a methanol/water mixture (e.g., 95:5 methanol:buffer) has been reported.[11]

  • Highly Aqueous Mobile Phases: For columns specifically designed to handle polar compounds, such as the Atlantis dC18, highly aqueous mobile phases (even 100% aqueous) can be used effectively.[12] This can improve the retention of polar analytes like ETU.[13]

Q4: When should I consider using a different type of column, like HILIC, for ETU analysis?

If you continue to face challenges with retaining ETU or achieving good peak shape on conventional reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[13]

  • Enhanced Retention for Polar Compounds: HILIC columns use a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile).[14] This mechanism is specifically designed to retain and separate very polar compounds that show little to no retention in reversed-phase chromatography.[15]

  • Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be advantageous for complex matrices where co-elution is an issue.[15]

Q5: Can additives in the mobile phase improve my ETU peak shape?

Yes, mobile phase additives, often called "tail-suppressing" agents, can be used to improve the peak shape of basic or polar compounds.

  • Triethylamine (B128534) (TEA): Historically, a small concentration of an amine modifier like triethylamine (TEA) has been added to the mobile phase.[2][3] TEA acts as a competitor for the active silanol sites on the stationary phase, effectively masking them from interacting with the analyte and thereby reducing peak tailing.[2] However, modern, high-purity Type B silica (B1680970) columns with better end-capping have significantly reduced the need for such additives.[2]

Troubleshooting Guide: Improving ETU Peak Shape

This workflow provides a systematic approach to diagnosing and resolving common issues with this compound peak shape in HPLC.

References

Ethylenethiourea (ETU) Gas Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in ethylenethiourea (ETU) gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in ETU gas chromatography?

High background noise in the gas chromatography of this compound (ETU) can originate from several sources, complicating accurate quantification. Key contributors include:

  • Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, leading to a rising baseline and increased noise. This is particularly relevant for thermally labile compounds like ETU. Factors that accelerate column bleed include exceeding the column's maximum temperature limit, oxygen in the carrier gas, and the age of the column.[1]

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, causing signal enhancement or suppression.[2][3] In complex matrices like food or soil, these effects can be significant.[2][3][4][5]

  • Contamination: Contamination can be introduced at various stages, including sample preparation, from the injector, septum, or carrier gas.[6] For instance, septum bleed can introduce siloxane-related peaks into the chromatogram.

  • Thermal Degradation of ETU: this compound is known to be thermally unstable. High temperatures in the GC inlet or column can cause ETU to degrade, leading to a noisy baseline and poor peak shape.

  • Improper Derivatization: Incomplete or inconsistent derivatization of ETU can result in multiple peaks for a single analyte or a noisy baseline due to unreacted derivatizing agents or byproducts.[7][8]

Q2: How can I minimize background noise originating from the GC system itself?

To reduce noise from the gas chromatograph, consider the following troubleshooting steps:

  • Column Conditioning: Properly condition a new GC column according to the manufacturer's instructions to remove any residual manufacturing materials and stabilize the stationary phase.[9]

  • Use Low-Bleed Columns: Select a GC column specifically designed for low bleed, especially when working with sensitive detectors like a mass spectrometer (MS).

  • Check for Leaks: Ensure the gas delivery system is free of leaks. Oxygen entering the system can degrade the column's stationary phase, increasing bleed.[1] Regularly check fittings and septa for leaks.

  • Injector Maintenance: Regularly clean the injector port and replace the liner and septum to prevent the accumulation of non-volatile residues and septum bleed.[6]

  • Optimize Temperatures: Use the lowest possible injector and column temperatures that still allow for good peak shape and resolution to minimize thermal degradation of ETU and column bleed.

Troubleshooting Guides

Issue 1: High Baseline Noise and Poor Peak Shape

Symptoms:

  • The baseline in your chromatogram is elevated and noisy, making it difficult to integrate peaks.

  • The ETU peak is broad, tailing, or shows fronting.

Possible Causes and Solutions:

Possible Cause Solution
Column Bleed Condition the column at a temperature slightly above your method's maximum temperature, but below the column's upper limit. Use a low-bleed column. Check for and eliminate any oxygen leaks in the carrier gas line.
Contaminated Injector Clean the injector and replace the inlet liner and septum.[6]
Matrix Interference Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol can be effective.[10][11]
Thermal Degradation of ETU Lower the injector temperature. Optimize the oven temperature program to use the lowest effective temperatures.
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase of the column.

Experimental Protocol: Injector and Column Maintenance Workflow

start High Baseline Noise Detected check_bleed Check for Column Bleed (Run a blank gradient) start->check_bleed condition_column Condition Column check_bleed->condition_column Bleed Detected check_injector Inspect and Clean Injector Port check_bleed->check_injector No Significant Bleed replace_column Replace Column if Bleed Persists condition_column->replace_column Bleed Still High replace_column->check_injector replace_consumables Replace Septum and Liner check_injector->replace_consumables check_leaks Perform Leak Check on GC System replace_consumables->check_leaks optimize_temp Optimize Injector and Oven Temperatures check_leaks->optimize_temp end Noise Reduced optimize_temp->end

Caption: Troubleshooting workflow for high baseline noise.

Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Peak areas and retention times for ETU vary significantly between injections.

  • Recoveries are low and inconsistent.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Derivatization Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding the derivatizing agent, as moisture can interfere with the reaction.[7]
Matrix Effects Use matrix-matched standards for calibration to compensate for signal suppression or enhancement.[3] Alternatively, use a stable isotope-labeled internal standard for ETU.
Sample Preparation Variability Standardize the sample preparation procedure. Ensure consistent extraction times, solvent volumes, and cleanup steps. The QuEChERS method is known for its ruggedness.[12][13][14][15][16]
Injector Discrimination Use a deactivated inlet liner and optimize the injection speed and volume.

Experimental Protocol: QuEChERS Sample Preparation for ETU in Vegetables

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[12][13][14][15][16]

Materials:

  • Homogenized vegetable sample

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge and centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ per mL of extract.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for derivatization and GC analysis.

start Homogenized Sample (10g) add_acn Add 10 mL Acetonitrile start->add_acn add_salts Add 4g MgSO4 + 1g NaCl add_acn->add_salts shake1 Shake Vigorously (1 min) add_salts->shake1 centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake1->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_psa Add PSA and MgSO4 transfer_supernatant->add_psa vortex Vortex (30 sec) add_psa->vortex centrifuge2 Centrifuge (≥3000 rcf, 5 min) vortex->centrifuge2 end Supernatant for Analysis centrifuge2->end start Dried Sample Extract reconstitute Reconstitute in Solvent start->reconstitute add_tfaa Add Trifluoroacetic Anhydride (TFAA) reconstitute->add_tfaa heat Heat (e.g., 60-70°C, 15-30 min) add_tfaa->heat cool Cool to Room Temperature heat->cool end Sample Ready for GC Injection cool->end

References

Technical Support Center: Ethylenethiourea (ETU) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethylenethiourea (ETU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solid-phase extraction (SPE) of ETU.

Frequently Asked Questions (FAQs) - Troubleshooting Poor ETU Recovery in SPE

Q1: My ETU recovery is low and inconsistent. What are the most common causes?

Low and erratic recovery of ETU during solid-phase extraction (SPE) is a frequent challenge, primarily due to its polar nature. The most common reasons for poor recovery include:

  • Inappropriate Sorbent Selection: this compound is a polar compound. Using a highly non-polar sorbent like C18 may result in poor retention, leading to analyte loss during the sample loading and washing steps.

  • Suboptimal Elution Solvent: Due to its polarity, ETU can be strongly retained on polar sorbents like alumina (B75360) or silica. The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.

  • Incorrect Sample pH: The pH of the sample can influence the interaction of ETU with the sorbent material.

  • Sample Matrix Interferences: Complex sample matrices can compete with ETU for binding sites on the sorbent or interfere with the elution process.

  • Improper Flow Rate: A flow rate that is too fast during sample loading can prevent efficient retention of ETU on the sorbent. Conversely, an overly rapid elution flow rate may not allow sufficient time for the analyte to desorb.

Q2: Which SPE sorbent is best for ETU extraction?

The choice of sorbent is critical for successful ETU extraction. Here's a comparison of commonly used sorbents:

  • Alumina (Neutral): This is a polar sorbent that has been shown to be effective for the cleanup of ETU from food matrices, with reported recoveries in the range of 71-121%.[1] It is a good starting point for complex samples.

  • Reversed-Phase (C18): While widely used, C18 is a non-polar sorbent and may not be optimal for retaining the polar ETU molecule, potentially leading to breakthrough during sample loading. However, with careful method optimization, particularly of the loading and wash solvents, it can be used. Recovery can be improved by using a more water-soluble solvent in the elution step to ensure proper wetting of the sorbent and displacement of the analyte.[2]

  • Graphitized Carbon/Primary Secondary Amine (PSA): A combination of graphitized carbon (like Envicarb) and PSA has been successfully used for the cleanup of ETU in fruit and vegetable samples, yielding recoveries between 71% and 94%.[3] This combination is effective at removing pigments and other interferences.

Q3: How can I optimize my elution solvent to improve ETU recovery?

If you suspect that ETU is being irreversibly bound to the sorbent, consider the following strategies to optimize your elution solvent:

  • Increase Solvent Strength: For reversed-phase sorbents like C18, increase the proportion of a strong organic solvent such as methanol (B129727) or acetonitrile (B52724) in your elution mix. For polar sorbents like alumina, a more polar elution solvent may be necessary.

  • Incorporate a Water-Soluble Solvent: When using C18, including a water-soluble solvent like ethyl acetate (B1210297) in the elution step can improve the displacement of water from the sorbent surface and enhance the elution of polar analytes like ETU.[2]

  • Adjust pH: Modifying the pH of the elution solvent can sometimes help to disrupt interactions between the analyte and the sorbent.

  • Solvent Soak: Allowing the elution solvent to soak the sorbent bed for a few minutes before final elution can improve recovery by providing more time for the analyte to desorb.

Q4: What is the impact of sample pH on ETU recovery?

The pH of the sample can affect the retention of ETU on the SPE sorbent. While specific studies on the optimal pH for ETU are limited, general principles of SPE suggest that adjusting the pH can influence the ionization state of the analyte and its interaction with the sorbent. For polar compounds like ETU on reversed-phase media, maintaining a neutral pH is often a good starting point. It is recommended to empirically test a range of pH values (e.g., acidic, neutral, and basic) for your specific sample matrix and sorbent to determine the optimal condition for retention.

Data Presentation: ETU Recovery Rates

The following table summarizes reported recovery rates for this compound under different SPE conditions.

Sorbent TypeSample MatrixExtraction/Elution DetailsRecovery Rate (%)Reference
AluminaFood MatricesMethanol-based extraction71 - 121[1]
Envicarb II / PSAFruits and VegetablesSolid-liquid extraction with acetonitrile71 - 94[3]

Experimental Protocol: SPE of ETU from a Vegetable Matrix

This protocol is a general guideline for the solid-phase extraction of this compound from a vegetable matrix using an alumina cartridge.

1. Sample Preparation: a. Homogenize 10 g of the vegetable sample. b. Extract the homogenized sample with 20 mL of methanol by shaking vigorously for 5 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Collect the supernatant for SPE cleanup.

2. SPE Cartridge Conditioning: a. Condition an alumina SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol through it. b. Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading: a. Load 5 mL of the sample extract (supernatant from step 1d) onto the conditioned SPE cartridge. b. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

4. Washing: a. Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interfering compounds. b. Dry the cartridge under vacuum for 5 minutes.

5. Elution: a. Elute the retained ETU from the cartridge with 10 mL of methanol. b. Collect the eluate in a clean collection tube.

6. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for instrumental analysis (e.g., LC-MS/MS).

Visualization: Troubleshooting Workflow for Poor ETU Recovery

The following diagram illustrates a logical workflow to troubleshoot poor recovery of this compound during solid-phase extraction.

ETU_SPE_Troubleshooting start_node Start: Poor ETU Recovery decision_node decision_node start_node->decision_node Where is the analyte being lost? process_node_load Potential Causes: - Incorrect sorbent choice (e.g., C18 too non-polar) - Sample solvent too strong - Incorrect sample pH - Flow rate too high decision_node->process_node_load In Load/Wash Fraction (Analyte Breakthrough) process_node_elution Potential Causes: - Elution solvent too weak - Insufficient elution volume - Strong secondary interactions with sorbent decision_node->process_node_elution Not in Load/Wash, Low in Elution Fraction (Irreversible Binding) process_node_matrix Potential Causes: - Co-elution of interfering compounds - Insufficient sample cleanup decision_node->process_node_matrix Inconsistent Recovery (Matrix Effects) process_node process_node end_node Improved Recovery process_node_load_solution 1. Switch to a more polar sorbent (e.g., Alumina). 2. Decrease organic content of loading solvent. 3. Adjust sample pH (test neutral, acidic, basic). 4. Decrease loading flow rate (1-2 mL/min). process_node_load->process_node_load_solution Solutions process_node_elution_solution 1. Increase strength of elution solvent (e.g., higher % organic). 2. For C18, add a water-miscible solvent (e.g., ethyl acetate). 3. Increase elution volume or perform multiple elutions. 4. Introduce a solvent 'soak' step. process_node_elution->process_node_elution_solution Solutions process_node_matrix_solution 1. Optimize wash step (strongest solvent that doesn't elute ETU). 2. Use a different sorbent with alternative selectivity (e.g., Graphitized Carbon/PSA). 3. Dilute sample extract before loading. process_node_matrix->process_node_matrix_solution Solutions process_node_load_solution->end_node Re-analyze Recovery process_node_elution_solution->end_node Re-analyze Recovery process_node_matrix_solution->end_node Re-analyze Recovery

Caption: Troubleshooting workflow for poor this compound (ETU) recovery in SPE.

References

Technical Support Center: Enhancing Ethylenethiourea (ETU) Detection in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of ethylenethiourea (ETU) detection in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting ETU in urine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the determination of ETU in urine.[1][2] Methods using LC-MS/MS have achieved limits of detection (LOD) as low as 0.05 ng/mL.[2][3]

Q2: Why is derivatization sometimes used for ETU analysis?

A2: Derivatization with an agent like pentafluorobenzyl bromide (PFB-Br) can improve the chromatographic properties and enhance the sensitivity of ETU detection, particularly in gas chromatography (GC) and also in LC-MS/MS.[2][3] This process can lead to the formation of a derivative that is more volatile, thermally stable, and easily ionized.[4]

Q3: What are the critical storage conditions for urine samples intended for ETU analysis?

A3: Urine samples should be stored at low temperatures, typically -20°C or colder, to minimize the degradation of ETU.[5] It is also recommended to protect samples from light.[6] Some studies suggest that ETU is relatively stable in aqueous solutions but can be subject to biological degradation, which can be minimized by freezing.[6][7]

Q4: What is the purpose of using an isotopically labeled internal standard like d4-ETU?

A4: An isotopically labeled internal standard, such as deuterated ETU (d4-ETU), is crucial for accurate quantification in LC-MS/MS analysis. It helps to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more precise and accurate results.[3][5]

Q5: Can I use a "dilute-and-shoot" approach for ETU analysis in urine?

A5: While a "dilute-and-shoot" approach is the simplest sample preparation technique, it may not be suitable for achieving high sensitivity and can introduce a significant amount of matrix components into the analytical system.[8] This can lead to ion suppression and reduced sensitivity. For highly sensitive analysis, a sample clean-up step like solid-phase extraction (SPE) or solid-supported liquid extraction (SLE) is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of ETU in urine.

Sample Preparation
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Improper SPE/SLE sorbent choice: The sorbent may not have the appropriate retention mechanism for the polar ETU molecule.- For reversed-phase SPE, ensure the sorbent is suitable for polar compounds. Consider using a sorbent with a different chemistry.[9] - For SLE, ensure the diatomaceous earth is properly activated and the elution solvent is appropriate.[5]
Incorrect pH of the sample: The pH may not be optimal for the retention of ETU on the SPE sorbent.- Adjust the sample pH to ensure ETU is in a neutral form for reversed-phase SPE.
Analyte breakthrough during sample loading: The flow rate may be too high, or the sample volume may exceed the sorbent capacity.- Decrease the sample loading flow rate.[10] - Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[11]
Incomplete elution of the analyte: The elution solvent may be too weak to desorb ETU from the sorbent.- Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier).[9] - Increase the volume of the elution solvent.[9]
High Background/Interference Insufficient sample clean-up: The sample preparation method is not effectively removing matrix components.- Optimize the wash steps in your SPE protocol by using a stronger wash solvent that does not elute the analyte.[12] - Consider a more selective sample preparation technique, such as immunoaffinity chromatography, if available.
Contamination from labware or reagents: Plasticizers or other contaminants can leach from tubes and pipette tips.- Use high-quality, low-bleed labware. - Run procedural blanks to identify sources of contamination.
LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape Inappropriate mobile phase: The mobile phase composition may not be suitable for the chromatography of the polar ETU molecule.- Optimize the mobile phase composition, including the organic modifier and any additives (e.g., formic acid, ammonium (B1175870) acetate). - Ensure the pH of the mobile phase is compatible with the analyte and the column.
Column degradation: The analytical column may be nearing the end of its lifespan or has been fouled by matrix components.- Use a guard column to protect the analytical column. - If performance degrades, try flushing the column or replace it if necessary.
Ion Suppression/Enhancement Co-eluting matrix components: Endogenous compounds from the urine matrix are interfering with the ionization of ETU in the mass spectrometer source.[13][14]- Improve the sample clean-up procedure to remove more matrix components.[13] - Optimize the chromatographic separation to separate ETU from interfering compounds.[8] - Use an isotopically labeled internal standard to compensate for matrix effects.[13]
High salt concentration in the final extract: Non-volatile salts can suppress the ESI signal.[15]- Ensure the final extract is free of non-volatile buffers or salts. If necessary, perform a desalting step.
Low Sensitivity Suboptimal MS/MS parameters: The collision energy and other MS parameters may not be optimized for ETU.- Perform a compound optimization by infusing a standard solution of ETU to determine the optimal precursor and product ions, and collision energy.
Inefficient ionization: The electrospray ionization (ESI) source conditions are not optimal.- Optimize ESI source parameters such as spray voltage, gas flows, and temperature.

Quantitative Data Summary

The following tables summarize the performance of various methods for the determination of ETU in urine.

Table 1: Performance of LC-MS/MS Methods for ETU Detection in Urine

Method Sample Preparation LOD (ng/mL) LOQ (ng/mL) Linearity (ng/mL) Reference
LC-MS/MS with DerivatizationSingle-step extractive derivatization with PFB-Br0.05-0.1 - 54[2][3]
LC-MS/MSSolid-phase extraction (Fluorosil) and liquid-liquid extraction0.51.50 - 50 µg/L[1]
LC-MS/MSSolid-supported liquid extraction (SLE)-0.5 µg/L-[5]
HPLC-DADSolid-phase extraction (Extrelut®)-1 µg/L1 - 100 µg/L[16][17][18]

LOD: Limit of Detection, LOQ: Limit of Quantification, PFB-Br: Pentafluorobenzyl Bromide, HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection.

Experimental Protocols

Protocol 1: Sensitive ETU Analysis by LC-MS/MS with Derivatization

This protocol is based on a highly sensitive method involving derivatization.[2][3]

1. Sample Preparation (Extractive Derivatization)

  • To 1 mL of urine, add an appropriate amount of d4-ETU internal standard.

  • Perform a single-step extractive derivatization using pentafluorobenzyl bromide (PFB-Br).

  • The derivatized ETU is then extracted into an organic solvent.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of methanol (B129727) and water containing a suitable modifier (e.g., ammonium acetate).

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for both ETU-PFB derivative and d4-ETU-PFB derivative.

Protocol 2: ETU Analysis by LC-MS/MS with Solid-Supported Liquid Extraction (SLE)

This protocol is a robust method that does not require derivatization.[5]

1. Sample Preparation (SLE)

  • To 2 mL of urine, add 50 µL of the d4-ETU internal standard working solution.

  • Add 1 mL of ultra-pure water and mix.

  • Load the sample onto an SLE cartridge.

  • Allow the sample to absorb for 10 minutes.

  • Elute the analytes with two 6 mL aliquots of dichloromethane.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for ETU and d4-ETU.

Visualizations

ETU_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection & Storage (-20°C) add_is Addition of Internal Standard (d4-ETU) urine_sample->add_is extraction Extraction (SPE or SLE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SRM) separation->detection quantification Quantification using Calibration Curve detection->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for ETU analysis in urine.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Issues cluster_lcms LC-MS/MS Issues cluster_matrix Matrix Effects start Low Analyte Signal or High Variability check_recovery Check Analyte Recovery start->check_recovery low_recovery Low Recovery check_recovery->low_recovery No check_peak Evaluate Peak Shape & Intensity check_recovery->check_peak Yes optimize_spe Optimize SPE/SLE: - Sorbent Choice - pH - Solvents low_recovery->optimize_spe end Problem Resolved optimize_spe->end poor_peak Poor Peak Shape or Low Intensity check_peak->poor_peak No check_matrix Assess Matrix Effects (Post-column infusion) check_peak->check_matrix Yes optimize_lcms Optimize LC-MS/MS: - Mobile Phase - Gradient - Source Parameters poor_peak->optimize_lcms optimize_lcms->end ion_suppression Significant Ion Suppression check_matrix->ion_suppression Yes check_matrix->end No improve_cleanup Improve Sample Cleanup or use Isotope Dilution ion_suppression->improve_cleanup improve_cleanup->end

Caption: Troubleshooting decision tree for ETU analysis.

References

Preventing ethylenethiourea degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethylenethiourea (ETU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing ETU degradation during sample preparation and to troubleshoot common issues encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ETU) and why is its analysis important?

A1: this compound is a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb, maneb, and zineb. It is also used as an accelerator in the vulcanization of rubber. ETU is a suspected carcinogen and teratogen, making its detection and quantification in food, environmental, and biological samples crucial for assessing exposure and ensuring safety.

Q2: What are the main challenges in analyzing ETU?

A2: The primary challenge in ETU analysis is its instability during sample preparation. ETU is susceptible to degradation under various conditions, including exposure to certain pH levels, temperatures, light, oxidizing agents, and microbial activity. This degradation can lead to inaccurate and unreliable results, often manifesting as low and variable recoveries.

Q3: What are the common degradation pathways of ETU?

A3: ETU can degrade through several pathways, primarily hydrolysis and oxidation. Hydrolysis can lead to the opening of the imidazolidine (B613845) ring. Oxidative degradation, often mediated by free radicals, can convert ETU to ethyleneurea (EU) and other byproducts. The presence of photosensitizers and oxygen can accelerate photo-oxidation.

Q4: How can I prevent ETU degradation during sample storage?

A4: Proper storage is critical for maintaining the integrity of ETU in samples. For long-term storage, it is recommended to freeze samples at -20°C. For short-term storage, refrigeration at 4°C is advisable. It is also important to protect samples from light. Studies have shown that ETU is stable for at least one year in urine samples when stored at -20°C.

Q5: Are there any chemical stabilizers I can add to my samples?

A5: Yes, the addition of antioxidants or free radical scavengers can significantly improve ETU stability. Cysteine hydrochloride (Cys-HCl) has been shown to be highly effective in preserving ETU in various food matrices.[1] Sodium sulfite (B76179) is another effective antioxidant. For methods involving gas chromatography, dithiothreitol (B142953) (DTT) has been used as a free radical scavenger in the final extract.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of ETU.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of ETU Degradation during extraction: ETU is unstable in certain matrices, especially in the presence of oxidizing agents or at unfavorable pH.- Add a stabilizing agent like cysteine hydrochloride (Cys-HCl) to the sample homogenate before extraction.[1]- Control the pH of the extraction solvent. ETU is generally more stable under neutral to slightly acidic conditions.- Minimize extraction time and avoid excessive heat.
Inefficient extraction: The chosen solvent may not be optimal for the sample matrix.- Optimize the extraction solvent system. Methanol (B129727) or a mixture of methanol and water is commonly used for food matrices.- For solid-phase extraction (SPE), ensure the sorbent is appropriate for the polarity of ETU and the sample matrix.
High Variability in Results (Poor Precision) Inconsistent degradation: The extent of ETU degradation may vary between samples due to differences in matrix composition or processing time.- Standardize the sample preparation workflow to ensure consistent timing for each step.- Add a stabilizing agent to all samples, standards, and quality controls to minimize variable degradation.- Use a labeled internal standard (e.g., d4-ETU) to compensate for analyte loss and matrix effects.
Matrix effects in LC-MS/MS: Co-eluting matrix components can cause ion suppression or enhancement, leading to inconsistent quantification.- Improve sample cleanup to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Optimize the chromatographic separation to resolve ETU from interfering compounds.- Prepare matrix-matched calibration standards to compensate for consistent matrix effects.
Presence of Interfering Peaks Matrix interferences: Components of the sample matrix may have similar retention times and detector responses to ETU.- Enhance the selectivity of the analytical method. For LC-MS/MS, use multiple reaction monitoring (MRM) with at least two transitions for confirmation.- For GC methods, use a nitrogen-phosphorus detector (NPD) or a mass spectrometer for selective detection.- Improve the sample cleanup procedure to remove the interfering compounds.
Contamination: Glassware, solvents, or reagents may be contaminated.- Ensure all glassware is scrupulously clean.- Run laboratory reagent blanks to check for contamination from solvents and reagents.

Quantitative Data Summary

The following table summarizes data on the stability and recovery of ETU under various conditions, highlighting the effectiveness of stabilizing agents.

Matrix Storage/Analysis Conditions Stabilizer Recovery (%) Reference
Various FoodsAnalyzed after 30 minutes of fortificationNone0 - 92[1]
Various FoodsAnalyzed after 24 hours of fortificationNone0 - 51[1]
Various FoodsFrozen storage for 2-4 weeksCysteine-HCl71 - 95[1]
53 Untreated Food ItemsDuring analysisNone20 - 98 (erratic)[1]
53 Untreated Food ItemsDuring analysisCysteine-HCl68 - 113[1]
LettuceDuring analysisNone1[1]
LettuceDuring analysisSodium Sulfite86[1]
Pears and Pineapple (Baby Food)During analysisNone82[1]
Pears and Pineapple (Baby Food)During analysis with oxidizersNone0 - 8[1]
Tap Water150 days at 20°CNaN3 (sterilized)Stable[2]
Active SoilIncubationNoneHalf-life: 1.5 hours[3]
Sterilized SoilIncubationTyndallizationHalf-life: 28 hours[3]
Water (Natural)IncubationNoneHalf-life: 115 hours[3]
Water (Sterile)IncubationTyndallizationHalf-life: 99 hours[3]
Air Samples on Glass Fiber Filters15 days at ambient temperature (~22°C)None> 88.3[4]
Air Samples on Glass Fiber Filters15 days refrigerated (5°C)None> 94.3[4]

Experimental Protocols

Protocol 1: Extraction of ETU from Food Samples with Cysteine-HCl Stabilization for LC-MS/MS Analysis

This protocol is adapted from methodologies that emphasize the importance of stabilization to prevent analyte loss.

1. Sample Homogenization and Fortification:

  • Homogenize the food sample (e.g., fruit, vegetable) to a uniform paste.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of a 10% (w/v) solution of L-cysteine hydrochloride in water.

  • For recovery experiments, spike the sample with the appropriate concentration of ETU standard solution.

2. Extraction:

  • Add 20 mL of methanol to the centrifuge tube.

  • Shake vigorously for 15 minutes using a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant (the methanol extract).

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an appropriate SPE cartridge (e.g., a graphitized carbon black/primary secondary amine dual-layer cartridge) according to the manufacturer's instructions.

  • Load the methanol extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent (e.g., a mixture of toluene (B28343) and acetonitrile) to remove interferences.

  • Elute the ETU from the cartridge with a mixture of methanol and dichloromethane.

4. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

5. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.

  • The mobile phase typically consists of a gradient of water and methanol or acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) formate.

  • Monitor at least two MRM transitions for ETU for quantification and confirmation.

Visualizations

ETU_Degradation_Pathway ETU This compound (ETU) Intermediate Oxidized Intermediates ETU->Intermediate Oxidation (Free Radicals, O2) RingOpening Ring-Opened Products ETU->RingOpening Hydrolysis EU Ethyleneurea (EU) Intermediate->EU Further Oxidation

Caption: Simplified degradation pathway of this compound (ETU).

Experimental_Workflow Start Sample Collection Homogenize Homogenization Start->Homogenize Stabilize Addition of Stabilizer (e.g., Cysteine-HCl) Homogenize->Stabilize Extract Solvent Extraction Stabilize->Extract Cleanup SPE Cleanup Extract->Cleanup Evaporate Evaporation Cleanup->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for ETU analysis with stabilization.

Troubleshooting_Logic Problem Low or Variable ETU Recovery? CheckStabilizer Is a stabilizer used? Problem->CheckStabilizer Yes AddStabilizer Add Stabilizer (e.g., Cysteine-HCl) Problem->AddStabilizer No CheckExtraction Is extraction efficient? CheckStabilizer->CheckExtraction Yes AddStabilizer->CheckExtraction OptimizeExtraction Optimize Solvent/Method CheckExtraction->OptimizeExtraction No CheckMatrixEffects Are there matrix effects? CheckExtraction->CheckMatrixEffects Yes OptimizeExtraction->CheckMatrixEffects ImproveCleanup Improve Cleanup (SPE/LLE) CheckMatrixEffects->ImproveCleanup Yes UseInternalStandard Use Labeled Internal Standard CheckMatrixEffects->UseInternalStandard No ImproveCleanup->UseInternalStandard Solution Problem Resolved UseInternalStandard->Solution

Caption: Troubleshooting logic for low ETU recovery.

References

Ethylenethiourea (ETU) Quantitative Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Ethylenethiourea (ETU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on calibration curve issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantitative analysis of ETU. The questions are organized to guide you from general issues to more specific troubleshooting advice.

1. My calibration curve for ETU has a poor correlation coefficient (R² < 0.99). What are the common causes?

A low R² value indicates that the data points of your standards do not closely fit the linear regression model. Several factors can contribute to this issue:

  • Pipetting or Dilution Errors: Inaccurate preparation of standard solutions is a primary cause of non-linearity.

  • Instrument Instability: Fluctuations in the detector response, often due to issues with the mass spectrometer or HPLC system, can lead to inconsistent results.[1]

  • Inappropriate Calibration Range: The selected concentration range for your standards may not be within the linear dynamic range of the analytical method.[2]

  • Matrix Effects: If using matrix-matched calibrants, endogenous components in the matrix can interfere with the ionization of ETU, causing ion suppression or enhancement.[3][4][5]

  • Contamination: Contamination in the analytical system, from solvents or previous samples, can introduce background noise and interfere with the signal of your standards, particularly at lower concentrations.[6][7]

2. What is an acceptable R² value for an ETU calibration curve?

For most bioanalytical methods, a correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable.[8][9] However, some guidelines may permit an R² of ≥ 0.99.[10] It is crucial to consult the specific validation requirements of the regulatory body or scientific journal you are working with. A high R² value alone does not guarantee linearity; visual inspection of the curve and analysis of residuals are also important.[11]

3. I'm observing higher than expected variability at the lower concentration levels of my calibration curve. What could be the cause?

Increased variability at the low end of the curve is a common issue and can be attributed to:

  • Proximity to the Limit of Quantification (LOQ): The lowest standards are closest to the LOQ, where the signal-to-noise ratio is lower, leading to greater measurement uncertainty.[6]

  • Contamination and Carryover: Even minor carryover from higher concentration samples or system contamination can significantly impact the accuracy of low-level standards.[1]

  • Adsorption: ETU can be prone to adsorption onto glassware and plasticware, especially at low concentrations. Ensure proper material selection and pre-treatment if necessary.

4. My calibration curve appears to be flattening at higher concentrations. Why is this happening?

This phenomenon, often referred to as saturation, can occur due to:

  • Detector Saturation: The mass spectrometer detector has an upper limit of detection. At very high concentrations, the detector can become saturated, leading to a non-linear response.[2]

  • Ionization Suppression: At high concentrations, the efficiency of the electrospray ionization (ESI) process can decrease, leading to a less than proportional increase in signal.[2]

  • Column Overload: Injecting a high concentration of the analyte can overload the HPLC column, leading to poor peak shape and a non-linear response.

5. How can I mitigate matrix effects in my ETU analysis?

Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a significant challenge in complex matrices like plasma, urine, and food extracts.[3][4][5] Here are some strategies to minimize their impact:

  • Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove many interfering matrix components.[9]

  • Use of an Internal Standard (IS): An isotopically labeled internal standard (e.g., ETU-d4) is highly recommended. The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.[5]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the sensitivity of the assay.

Quantitative Data Summary

The following tables summarize typical validation parameters for ETU quantitative analysis from various published methods. These values can serve as a benchmark for your own method development and validation.

Table 1: Linearity and Performance of ETU Calibration Curves in Various Methods

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (R²)LOQReference
HPLC-MS/MSFood10 - 100 ng/g> 0.99505 ng/g[9]
HPLC-MS/MSHuman Urine0 - 50 µg/LLinear (R² not specified)1.5 µg/L
HPLC-MS/MSHuman Urine0.25 - 200 ng/mLLinear (R² not specified)0.5 ng/mL
HPLC-UVPlasma0.025 - 30 µg/mL> 0.9920 ng/mL[10]
HPLC-UVUrine1 - 100 ng/mL> 0.990.5 ng/mL[10]
HPLC-DADHuman Urine1 - 100 µg/LLinear (R² not specified)1 µg/L

Experimental Protocols

Below are generalized protocols for sample preparation and LC-MS/MS analysis of ETU. These should be optimized for your specific application and matrix.

Protocol 1: ETU Extraction from Biological Fluids (e.g., Urine)
  • Sample Aliquoting: Take a 1 mL aliquot of the urine sample.

  • Internal Standard Spiking: Add the internal standard (e.g., ETU-d4) solution to all samples, calibration standards, and quality control samples.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., alumina (B75360) or other suitable phase) with an appropriate solvent (e.g., methanol (B129727) followed by water).

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the ETU and internal standard with a suitable elution solvent (e.g., methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of ETU
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions are typically monitored for confirmation.

    • Example ETU MRM Transitions: (Precursor Ion > Product Ion)

      • Quantitative: m/z 103 > 60

      • Qualitative: m/z 103 > 44

Visualizations

Experimental Workflow for ETU Analysis

ETU_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (e.g., Urine, Plasma) Spike 2. Internal Standard Spiking (ETU-d4) Sample->Spike SPE 3. Solid-Phase Extraction (Cleanup) Spike->SPE Evap 4. Evaporation & Reconstitution SPE->Evap LC 5. LC Separation (C18 Column) Evap->LC MS 6. MS/MS Detection (ESI+, MRM) LC->MS Cal 7. Calibration Curve Generation MS->Cal Quant 8. Quantification of ETU Concentration Cal->Quant

Caption: A generalized workflow for the quantitative analysis of this compound (ETU).

Troubleshooting Logic for Poor Calibration Curve Linearity (R² < 0.99)

Troubleshooting_Calibration_Curve cluster_prep_check Preparation Phase Checks cluster_instrument_check Instrument Phase Checks cluster_solutions Potential Solutions Start Start: Poor Linearity (R² < 0.99) CheckStandards Review Standard Preparation - Check calculations - Re-prepare a fresh set Start->CheckStandards CheckPipetting Verify Pipetting Technique and Calibration Start->CheckPipetting CheckSystem Run System Suitability Test - Check peak shape & RT - Clean ion source Start->CheckSystem Solution_Prep Refine Dilution Scheme CheckStandards->Solution_Prep CheckPipetting->Solution_Prep CheckRange Assess Calibration Range - Is top standard saturating? - Is bottom standard near LOQ? CheckSystem->CheckRange CheckMatrix Investigate Matrix Effects - Compare solvent vs. matrix-matched curve CheckSystem->CheckMatrix Solution_Instrument Adjust Instrument Parameters or Range CheckRange->Solution_Instrument Solution_Matrix Improve Sample Cleanup or Use Isotope-Labeled IS CheckMatrix->Solution_Matrix

Caption: A decision-making flowchart for troubleshooting poor ETU calibration curves.

Signaling Pathway of ETU-Induced Thyroid Disruption

ETU_Thyroid_Pathway cluster_thyroid_cell Thyroid Follicular Cell cluster_consequences Downstream Effects Iodide Iodide (I⁻) Uptake TPO Thyroid Peroxidase (TPO) Iodide->TPO MIT_DIT MIT & DIT (on TG) TPO->MIT_DIT Iodination ReducedHormones Decreased Synthesis of Thyroid Hormones (T3, T4) TPO->ReducedHormones TG Thyroglobulin (TG) TG->TPO T3_T4 T3 & T4 Synthesis (on TG) MIT_DIT->T3_T4 Coupling (catalyzed by TPO) ETU This compound (ETU) ETU->TPO Inhibition TSH Increased TSH from Pituitary ReducedHormones->TSH Feedback Loop Hyperplasia Thyroid Hyperplasia & Goiter TSH->Hyperplasia Stimulation

Caption: Mechanism of ETU's disruption of thyroid hormone synthesis.

References

Selecting an appropriate internal standard for ethylenethiourea analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of ethylenethiourea (ETU).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for this compound (ETU) analysis?

A1: The most appropriate internal standard for ETU analysis, particularly when using mass spectrometry-based methods like LC-MS/MS, is an isotopically labeled version of the analyte, such as d4-ethylenethiourea (d4-ETU or ²H₄-ETU) .[1][2][3][4] The use of a stable isotope-labeled internal standard is the most recognized technique to correct for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[2] Propylene (B89431) thiourea (B124793) (PTU) and its deuterated form (PTU-d6) or n-propylenethiourea (n-PTU) are also used as internal standards.[2][5][6]

Q2: Why is a stable isotope-labeled internal standard like d4-ETU preferred?

A2: A stable isotope-labeled internal standard is preferred because it has nearly identical chemical and physical properties to the analyte of interest (ETU). This means it will behave similarly during sample preparation, extraction, and chromatographic separation. Crucially, it will also experience similar ionization effects in the mass spectrometer source. By comparing the signal of the analyte to the known concentration of the internal standard, variations introduced during the analytical process can be effectively normalized, leading to more accurate and precise quantification.[2]

Q3: Can I use a structural analog like propylene thiourea (PTU) as an internal standard?

A3: Yes, structural analogs like propylene thiourea (PTU) can be used as internal standards.[5][6] However, they may not compensate for matrix effects as effectively as a stable isotope-labeled internal standard. This is because their slightly different chemical structure can lead to differences in extraction efficiency, chromatographic retention time, and ionization efficiency compared to ETU.[7] In some cases, notable differences in chemical behavior between the analyte and its deuterated analog have been observed, which can lead to unsatisfactory correction of matrix effects.[7]

Q4: What are common issues encountered during ETU analysis?

A4: Common issues include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of ETU in the mass spectrometer, leading to inaccurate quantification.[2][7]

  • Poor Peak Shape: This can be caused by column contamination, improper mobile phase composition, or issues with the injection solvent.

  • Low Recovery: Inefficient extraction of ETU from the sample matrix can lead to underestimation of its concentration.

  • Contamination: Contamination from glassware, reagents, or carryover from previous samples can lead to inaccurate results.

Troubleshooting Guides

Issue 1: Inaccurate quantification due to suspected matrix effects.
  • Symptom: Inconsistent results, poor reproducibility, or significant signal suppression or enhancement when analyzing samples compared to standards in a clean solvent.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use d4-ETU.[2][7]

    • Optimize Sample Preparation: Improve the clean-up procedure to remove interfering matrix components. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Modify Chromatographic Conditions: Adjust the HPLC/UPLC gradient to better separate ETU from co-eluting matrix components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the ETU concentration remains above the limit of quantitation.

Issue 2: Poor or inconsistent peak shape (tailing, fronting, or splitting).
  • Symptom: Chromatographic peaks for ETU are not symmetrical or are split into multiple peaks.

  • Troubleshooting Steps:

    • Check for Column Contamination: Flush the column with a strong solvent or replace it if necessary. A guard column can help protect the analytical column.

    • Verify Mobile Phase Composition: Ensure the mobile phase is correctly prepared and that the pH is appropriate for the column and analyte.

    • Injection Solvent Mismatch: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

    • Check for System Leaks or Blockages: Inspect fittings and tubing for any leaks or blockages that could affect flow and pressure.

Issue 3: Low or variable recovery of ETU.
  • Symptom: The amount of ETU measured is consistently lower than the expected concentration, or the recovery varies significantly between samples.

  • Troubleshooting Steps:

    • Optimize Extraction Procedure: Evaluate different extraction solvents and techniques to ensure efficient extraction of ETU from the specific sample matrix.

    • Add Internal Standard Early: Add the internal standard at the beginning of the sample preparation process to account for losses during extraction and handling.

    • Check for Degradation: ETU can be unstable under certain conditions. Ensure that the sample processing and storage conditions minimize degradation.

Data Presentation: Comparison of Internal Standards

Internal StandardTypeAdvantagesDisadvantagesTypical Recovery of ETUReference
d4-Ethylenethiourea (d4-ETU) Stable Isotope-LabeledBest for correcting matrix effects; co-elutes with ETU.[2][7]Can be more expensive than structural analogs.73-104%[7]
Propylene thiourea (PTU) Structural AnalogMore affordable than stable isotope-labeled standards.May not fully compensate for matrix effects due to differences in chemical properties.[7]71-94%[8]
n-Propylenethiourea (n-PTU) Structural AnalogUsed in some methods as an alternative to PTU.Similar disadvantages to PTU regarding matrix effect correction.95-97% (for ETU and i-PTU)[2][6]

Experimental Protocols

Protocol 1: Analysis of ETU in Urine using d4-ETU Internal Standard by LC-MS/MS

This protocol is adapted from a method for the determination of ETU in human urine.[3][4]

1. Preparation of Standard and Internal Standard Solutions:

  • ETU Stock Solution (1 mg/mL): Accurately weigh 10 mg of ETU and dissolve it in 10 mL of a suitable solvent (e.g., methanol).

  • ETU Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to create a calibration curve.

  • d4-ETU Stock Solution (10 mg/mL): Accurately weigh 100 mg of d4-ETU and dissolve in 10 mL of acetonitrile.[3]

  • d4-ETU Working Solution (1 µg/mL): Dilute the d4-ETU stock solution with ultrapure water.[3]

2. Sample Preparation:

  • To 1 mL of urine sample, add a known amount of the d4-ETU working solution.

  • Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid, is used for separation.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) for ETU and d4-ETU.

Protocol 2: Synthesis of this compound

This procedure is a general method for the synthesis of this compound.[9][10][11] For the synthesis of d4-ethylenethiourea, deuterated ethylenediamine (B42938) would be used as the starting material.

Materials:

  • Ethylenediamine (or d4-ethylenediamine for d4-ETU)

  • Carbon disulfide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, combine ethylenediamine, ethanol, and water.

  • Slowly add carbon disulfide to the mixture while stirring. An exothermic reaction will occur.

  • After the addition is complete, reflux the mixture.

  • Add concentrated hydrochloric acid and continue to reflux.

  • Cool the reaction mixture in an ice bath to crystallize the product.

  • Filter the crystals, wash with cold acetone, and dry to obtain this compound.

Mandatory Visualization

G cluster_selection Internal Standard Selection Workflow start Start: Need for ETU Quantification define_criteria Define Selection Criteria: - Structural Similarity - Co-elution - No Interference - Availability & Cost start->define_criteria ideal_is Ideal Choice: Stable Isotope-Labeled (d4-ETU) define_criteria->ideal_is Optimal Performance alternative_is Alternative Choice: Structural Analog (Propylene Thiourea) define_criteria->alternative_is Cost-Effective validate_method Method Validation: - Linearity - Accuracy - Precision - Recovery ideal_is->validate_method alternative_is->validate_method troubleshoot Troubleshooting: - Matrix Effects - Peak Shape - Recovery Issues validate_method->troubleshoot Issues Encountered end End: Reliable ETU Analysis validate_method->end Successful troubleshoot->validate_method Re-optimize

Caption: Workflow for selecting an appropriate internal standard for ETU analysis.

References

Technical Support Center: Refinement of Animal Models for Ethylenethiourea (ETU) Carcinogenicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in ethylenethiourea (ETU) carcinogenicity studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue Possible Cause(s) Recommended Solution(s)
High variability in serum thyroid hormone levels (T4, TSH) between animals in the same group. 1. Stress-induced hormonal fluctuations: Handling, noise, and other environmental stressors can significantly impact thyroid hormone levels. 2. Circadian rhythm: Thyroid hormones are secreted in a pulsatile manner and exhibit diurnal variations. 3. Improper sample handling: Hemolysis or repeated freeze-thaw cycles of serum/plasma samples can degrade hormones. 4. Dietary inconsistencies: Phytoestrogen content in standard laboratory diets can vary and may influence the endocrine system.[1]1. Acclimatize animals properly before the start of the study and maintain a consistent, low-stress environment. 2. Collect blood samples at the same time of day for all animals to minimize the effects of circadian rhythms. 3. Follow strict sample collection and processing protocols. Separate serum/plasma promptly and avoid repeated freeze-thaw cycles by aliquoting samples.[2] 4. Use a standardized, controlled diet with known and consistent phytoestrogen levels.[1]
Inconsistent or unexpected tumor incidence in control groups. 1. Strain-specific spontaneous tumor rates: Different rat and mouse strains have varying background rates of thyroid, liver, and pituitary tumors. 2. Dietary or environmental contaminants: Accidental exposure to other endocrine-disrupting chemicals can influence tumor development. 3. Genetic drift: Over time, genetic changes within a rodent colony can alter susceptibility to tumors.1. Consult historical control data for the specific rodent strain being used to understand expected spontaneous tumor rates. 2. Ensure strict control over diet and environmental conditions. Regularly test feed and water for potential contaminants. 3. Obtain animals from a reputable vendor with a well-characterized and stable genetic background.
Difficulty in differentiating between hyperplasia, adenoma, and carcinoma in thyroid histopathology. 1. Subtle morphological changes: The progression from hyperplasia to neoplasia can be a continuum with overlapping features. 2. Improper tissue fixation or processing: Artifacts introduced during tissue handling can obscure cellular details.[3] 3. Lack of standardized diagnostic criteria: Consistent application of histopathological criteria is essential for accurate diagnosis.1. Employ a board-certified veterinary pathologist with expertise in rodent endocrine pathology. 2. Follow standardized protocols for tissue fixation, trimming, and processing to minimize artifacts. Ensure the thyroid gland is handled gently to avoid mechanical damage.[3] 3. Utilize established histopathological classification schemes for rodent thyroid tumors, such as those from the National Toxicology Program (NTP).
Reduced body weight gain and food consumption in high-dose ETU groups. 1. Systemic toxicity: At high concentrations, ETU can cause systemic effects that impact overall health and appetite.[4] 2. Palatability of the diet: High concentrations of ETU in the feed may make it less palatable to the animals.1. Conduct dose-range-finding studies to establish a maximum tolerated dose (MTD) that does not cause excessive systemic toxicity. 2. Monitor food consumption and body weights closely. If palatability is an issue, consider alternative dosing methods such as gavage, although this may introduce additional stress.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound (ETU)-induced thyroid carcinogenesis in rodents?

ETU is not considered a genotoxic carcinogen.[5] Its primary mode of action is the inhibition of the thyroid peroxidase (TPO) enzyme. This inhibition disrupts the synthesis of thyroid hormones (T4 and T3), leading to a decrease in their circulating levels. The low thyroid hormone levels trigger a compensatory response from the hypothalamic-pituitary-thyroid (HPT) axis, resulting in increased secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid follicular cells by elevated TSH levels leads to hyperplasia, and eventually to the development of adenomas and carcinomas.

2. Which animal models are most appropriate for studying ETU carcinogenicity?

The most commonly used and well-characterized models are F344/N rats and B6C3F1 mice.[6][7] These models have been extensively used in studies by the National Toxicology Program (NTP) and have demonstrated consistent development of thyroid tumors in response to ETU.[6][7] Hamsters have been shown to be resistant to ETU-induced carcinogenicity.[4][5]

3. Are there refined or alternative models to the 2-year rodent bioassay for ETU testing?

Yes, several alternative models are being explored to reduce, refine, and replace the traditional 2-year bioassay.[8] These include:

  • Transgenic mouse models: The rasH2 transgenic mouse model, which carries a human c-Ha-ras oncogene, is a shorter-term (6-month) alternative that is sensitive to both genotoxic and non-genotoxic carcinogens.[9][10]

  • In vitro assays: Cell-based assays, such as those using primary thyrocytes or thyroid cell lines, can be used to screen for ETU's effects on thyroid hormone synthesis and cell proliferation. Cell transformation assays using Syrian hamster embryo (SHE) cells or BALB/c 3T3 cells can also be employed to assess carcinogenic potential.[10]

  • Perinatal exposure models: Studies have investigated the impact of ETU exposure during gestation and lactation. Combined perinatal and adult exposure has been shown to slightly increase the incidence of thyroid tumors in rats compared to adult-only exposure.[6]

4. What are the key endpoints to measure in an ETU carcinogenicity study?

Beyond tumor incidence, several other endpoints are crucial for a comprehensive assessment:

  • Serum hormone levels: Regular monitoring of T4, T3, and TSH is essential to establish the disruption of the HPT axis.

  • Thyroid gland weight: An increase in thyroid weight is an early indicator of hypertrophy and hyperplasia.

  • Histopathology: Detailed microscopic examination of the thyroid, liver, and pituitary glands is necessary to identify pre-neoplastic and neoplastic lesions.

  • Body weight and food consumption: These parameters provide insights into the overall health and potential systemic toxicity of ETU.[4]

5. How should perinatal exposure be incorporated into study designs?

Perinatal exposure can be included by treating dams with ETU in their diet before breeding and throughout gestation and lactation. The offspring are then continued on the ETU-containing diet after weaning.[6] Studies have shown that perinatal exposure alone may not be carcinogenic, but when combined with adult exposure, it can enhance the sensitivity of the bioassay for detecting thyroid tumors in rats.[6]

Data Presentation

Table 1: Thyroid Tumor Incidence in Rats Following Dietary Exposure to ETU

StrainSexDose (ppm)DurationThyroid Adenoma IncidenceThyroid Carcinoma Incidence
Charles River CDMale17518 months-12/46
35018 months-17/45
Female17518 months-8/48
35018 months-17/47
F344/N (Adult Exposure)Male832 years2/501/50
2502 years41/5036/50
Female832 years12/504/50
2502 years41/5033/50
F344/N (Perinatal + Adult)Male90 (perinatal) / 250 (adult)2 years46/4943/49
Female90 (perinatal) / 250 (adult)2 years44/5037/50

Data compiled from multiple sources.

Table 2: Liver and Pituitary Tumor Incidence in B6C3F1 Mice Following Dietary Exposure to ETU (2-Year Study)

Exposure GroupSexDose (ppm)Hepatocellular Adenoma IncidenceHepatocellular Carcinoma IncidencePituitary Adenoma Incidence
Adult OnlyMale33018/5017/5010/48
100025/5029/5014/48
Female33016/508/5022/49
100021/5017/5025/49
Perinatal + AdultMale330 (perinatal) / 1000 (adult)27/4931/4915/48
Female330 (perinatal) / 1000 (adult)22/5020/5031/50

Data compiled from NTP studies.[6]

Experimental Protocols

General Protocol for Serum Thyroid Hormone Analysis (ELISA)

This protocol provides a general framework for measuring T4 and TSH in rat serum using an Enzyme-Linked Immunosorbent Assay (ELISA). Specific details may vary based on the commercial kit used.

  • Sample Collection and Preparation:

    • Collect blood via cardiac puncture or other appropriate method at a consistent time of day.

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 2000-3000 rpm for 20 minutes to separate serum.

    • Aliquot serum into clean microcentrifuge tubes and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.[11][12]

  • Assay Procedure:

    • Bring all reagents, standards, and samples to room temperature before use.

    • Prepare serial dilutions of the standard to generate a standard curve.

    • Add standards, control samples, and test samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated secondary antibody to each well.

    • Incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at 37°C or overnight at 4°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentrations of the unknown samples by interpolating their absorbance values on the standard curve.

    • Account for any dilution factors used in the sample preparation.

Standard Protocol for Histopathological Examination of Rodent Thyroid Glands
  • Necropsy and Tissue Collection:

    • Perform a complete necropsy on all animals.

    • Carefully dissect the thyroid gland, along with the parathyroid glands and a segment of the trachea, to maintain anatomical orientation.

    • Handle the thyroid gland gently with fine forceps to avoid crushing artifacts.[3]

  • Fixation:

    • Immediately immerse the collected tissues in 10% neutral buffered formalin at a volume of at least 10 times that of the tissue.

    • Allow tissues to fix for at least 24 hours before trimming.

  • Trimming:

    • After fixation, trim the thyroid glands to obtain transverse or longitudinal sections.

    • For transverse sections, make cuts through the right and left lobes at their largest dimension.

    • For longitudinal sections, bisect each lobe along its long axis.

    • Place the trimmed tissues into labeled cassettes.

  • Processing and Embedding:

    • Process the tissues through a series of graded alcohols and clearing agents (e.g., xylene) to dehydrate and clear them.

    • Infiltrate and embed the tissues in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • Cut thin sections (typically 4-5 µm) from the paraffin blocks using a microtome.

    • Mount the sections on glass slides.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) using a standard protocol.

  • Microscopic Evaluation:

    • A qualified pathologist should examine the stained sections microscopically.

    • Evaluate for non-neoplastic lesions (e.g., follicular cell hypertrophy, hyperplasia) and neoplastic lesions (follicular cell adenomas and carcinomas).

    • Use standardized nomenclature and diagnostic criteria for classification of lesions.

Mandatory Visualization

ETU_Carcinogenesis_Workflow cluster_planning Phase 1: Study Planning & Design cluster_execution Phase 2: In-Life & Data Collection cluster_analysis Phase 3: Terminal Data Analysis cluster_reporting Phase 4: Interpretation & Reporting A Dose Range-Finding Study (e.g., 13-week) B Select Animal Model (e.g., F344 Rat, B6C3F1 Mouse) A->B C Define Exposure Protocol (Dietary, Gavage, Perinatal) B->C D ETU Administration (up to 2 years) C->D E Regular Clinical Observations & Body Weight Measurement D->E F Periodic Blood Collection (for Hormone Analysis) D->F G Necropsy & Organ Weight Measurement D->G I Serum Hormone Analysis (T4, TSH via ELISA) F->I H Histopathological Examination (Thyroid, Liver, Pituitary) G->H J Statistical Analysis of Tumor Incidence H->J I->J K Integrate All Data Streams J->K L Carcinogenicity Assessment & Report K->L

Caption: Workflow for a typical 2-year rodent bioassay for ETU carcinogenicity.

ETU_Signaling_Pathway cluster_systemic Systemic Level (HPT Axis) cluster_cellular Cellular Level (Thyroid Follicular Cell) ETU This compound (ETU) TPO Thyroid Peroxidase (TPO) ETU->TPO Inhibition T4T3 Thyroxine (T4) & Triiodothyronine (T3) TPO->T4T3 Synthesis Thyroid Thyroid Gland Thyroid->T4T3 Secretion Pituitary Anterior Pituitary T4T3->Pituitary Negative Feedback TSH Thyroid-Stimulating Hormone (TSH) Pituitary->TSH Secretion TSH->Thyroid Stimulation TSHR TSH Receptor (TSHR) TSH->TSHR Binding AC Adenylate Cyclase TSHR->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation GeneExp ↑ Gene Expression (NIS, Tg, TPO) PKA->GeneExp Stimulation Proliferation ↑ Cell Proliferation & Survival PKA->Proliferation Stimulation Tumor Hyperplasia → Adenoma → Carcinoma Proliferation->Tumor Leads to

Caption: Signaling pathway of ETU-induced thyroid carcinogenesis.

References

Addressing variability in ethylenethiourea biomonitoring results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in ethylenethiourea (ETU) biomonitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in urinary ETU measurements?

A1: Variability in urinary this compound (ETU) levels can be attributed to several factors, broadly categorized as external exposure sources and inter-individual differences in metabolism.

  • Dietary Intake: Consumption of foods and beverages containing residues of ethylenebisdithiocarbamate (EBDC) fungicides is a primary source of ETU exposure in the general population.[1][2][3] EBDCs can convert to ETU during food processing and storage.[3] Specific dietary items that may contribute to ETU levels include certain vegetables, fruits, and wine.[3][4]

  • Occupational Exposure: Individuals working in agriculture, particularly those who handle EBDC fungicides, are at risk for higher exposure levels through both inhalation and dermal contact.[2][5]

  • Environmental Exposure: Proximity to agricultural areas where EBDC fungicides are used can lead to environmental exposure.[2]

  • Smoking: Some studies have shown a correlation between smoking and increased urinary ETU levels, as EBDCs may be used on tobacco crops.[3][4]

  • Inter-individual Variability: Differences in individual metabolism and excretion rates can also contribute to variability in urinary ETU concentrations.[6][7][8] The elimination half-life of ETU in humans is estimated to be between 17 and 23 hours.[9][10]

Q2: What are typical reference values for urinary ETU in the general population?

A2: Reference values for urinary ETU can vary by geographic location and population characteristics. The following table summarizes findings from studies in different regions.

Population/RegionMean/Median Concentration (µg/g creatinine)95th Percentile (µg/g creatinine)Notes
Northern Italy0.6 - 0.84.5 - 5.0[1][11]
Four Regions of ItalyMean: 2.7 (urban), 9.1 (rural)-Statistically significant variables for urinary ETU levels were smoking and wine drinking.[3][4]
United Kingdom-5.2[1]
NHANES (2003-2008)Generally lower than other reported studies-[2]
Adults (various studies, 1994-2017)Median range: 0.15 - 4.7-[2]
Children (2011)Median range: 0.24 - 0.83-[2]

Q3: How should urine samples be collected and stored to ensure the stability of ETU?

A3: Proper sample collection and storage are critical for accurate ETU measurement. ETU can degrade in samples if not handled correctly.[12]

  • Collection: Collect spot urine samples in the morning.[11] Use glass containers with Teflon-lined screw caps.[12]

  • Preservation: No suitable preservation reagent has been identified other than mercuric chloride, though its use may be limited.[12] It is crucial to minimize the time between collection and extraction.

  • Storage: Samples must be iced or refrigerated at 4°C and protected from light from the time of collection until extraction.[12] Samples should be extracted as soon as possible to prevent degradation.[12]

Troubleshooting Guide

Problem 1: High variability between replicate samples.

This issue can arise from inconsistencies in sample handling, extraction, or analytical instrumentation.

  • Possible Cause: Inconsistent sample collection or storage.

  • Troubleshooting Step: Review and standardize sample collection, preservation, and storage protocols across all samples. Ensure consistent timing of collection and immediate, uniform storage conditions.

  • Possible Cause: Inefficient or variable extraction efficiency.

  • Troubleshooting Step: Verify the extraction protocol. Ensure complete dissolution of salts and adequate mixing. Check the performance of extraction columns (e.g., Extrelut) and ensure they are not overloaded.[12]

  • Possible Cause: Instrumental instability.

  • Troubleshooting Step: Run instrument performance check solutions and calibration standards more frequently to monitor for drift or changes in sensitivity.[12]

Problem 2: Low or no recovery of ETU from spiked samples.

This suggests a problem with the extraction or analytical method, or degradation of the analyte.

  • Possible Cause: ETU degradation during sample processing.

  • Troubleshooting Step: Minimize the time samples are at room temperature. Ensure samples are protected from light. For solvent evaporation steps, avoid excessive heat.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Step: Evaluate the extraction solvent and pH conditions. Different biological matrices may require optimization. For urine, methods often involve adjusting ionic strength and pH before extraction.[12] Consider using a different solid-phase extraction (SPE) sorbent if recoveries remain low.

  • Possible Cause: Matrix effects in the analytical instrument (e.g., ion suppression in LC-MS/MS).

  • Troubleshooting Step: Implement a more rigorous sample cleanup procedure to remove interfering substances.[13] Use of an isotopically labeled internal standard, such as [(2)H(4)]-labeled ETU, can help to correct for matrix effects and improve quantification accuracy.[9]

Problem 3: Presence of interfering peaks in the chromatogram.

Interfering peaks can co-elute with ETU, leading to inaccurate quantification.

  • Possible Cause: Contamination from reagents or glassware.

  • Troubleshooting Step: Analyze laboratory reagent blanks to ensure all glassware and reagents are free of contamination.[12] Purification of solvents by distillation may be necessary.[12]

  • Possible Cause: Co-eluting compounds from the biological matrix.

  • Troubleshooting Step: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to improve the separation of ETU from interfering peaks.[14] Confirmation of ETU identification using a secondary technique or a different GC/LC column is recommended.[12]

  • Possible Cause: Sample carryover from a high-concentration sample.

  • Troubleshooting Step: Thoroughly rinse the injection port and syringe with a suitable solvent (e.g., ethyl acetate) between samples.[12] Injecting one or more solvent blanks after a high-concentration sample can help ensure the system is clean.[12]

Experimental Protocols

Urine Sample Preparation and Extraction for GC/MS Analysis

This protocol is based on a method for determining ETU in urine.

  • Sample Preparation:

    • Collect a spot urine sample in a glass container.[11]

    • Store the sample at 4°C and protect it from light until analysis.[12]

  • Extraction:

    • Adjust the ionic strength and pH of a 50 mL aliquot of the urine sample by adding 1.5 g of ammonium (B1175870) chloride and 25 g of potassium fluoride.[12]

    • Shake the sample vigorously until the salts are dissolved.[12]

    • Pour the sample onto an Extrelut column and allow it to stand for 15 minutes.[12]

  • Elution:

  • Concentration:

    • Add a free radical scavenger to the eluate.

    • Concentrate the methylene chloride eluate to a volume of 5 mL after a solvent exchange with ethyl acetate.[12]

  • Analysis:

    • Analyze the concentrated extract using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[11][12]

HPLC Method for ETU in Biological Fluids

This protocol is adapted from a high-performance liquid chromatography (HPLC) method.[15]

  • Sample Preparation:

    • Collect biological fluid samples (e.g., plasma, urine).

  • Extraction:

    • Extract the sample with dichloromethane.[15]

  • Chromatography:

    • Inject the extracted sample onto a Lichrosorb RP8 (5 µm) column.[15]

    • Use a mobile phase consisting of a mixture of hexane, isopropyl alcohol, and ethyl alcohol (93:6:1 v/v) with the addition of 0.6 mL/L butylamine.[15]

  • Detection:

    • Detect ETU using a UV detector set at 243 nm.[15]

Analytical Method Performance

The performance of analytical methods for ETU can vary. The following table summarizes key performance parameters from different studies.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
GC/MSUrine0.4 µg/g creatinine--[11]
HPLC-UVPlasma20 ng/mL-0.025 - 30 µg/mL[15][16]
HPLC-UVUrine0.5 ng/mL-1 - 100 ng/mL[15][16]
LC/MS/MSUrine0.5 µg/L1.5 µg/L0 - 50 µg/L[13]
LC/MS/MS with derivatizationUrine0.05 ng/mL-0.1 - 54 ng/mL[9]

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Sample Collection (Urine) Sample_Storage Sample Storage (4°C, protected from light) Sample_Collection->Sample_Storage Immediate Sample_Preparation Sample Preparation (pH & Ionic Strength Adjustment) Sample_Storage->Sample_Preparation Extraction Solid Phase or Liquid-Liquid Extraction Sample_Preparation->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Analysis Instrumental Analysis (GC/MS, HPLC, LC/MS/MS) Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Data_Interpretation Data Interpretation (Comparison to Reference Values) Data_Processing->Data_Interpretation

Caption: General workflow for ETU biomonitoring from sample collection to data interpretation.

Troubleshooting_Logic Start Inconsistent Biomonitoring Results Check_Protocols Review Sample Handling & Storage Protocols Start->Check_Protocols Check_Extraction Evaluate Extraction Efficiency & Matrix Effects Start->Check_Extraction Check_Instrument Assess Instrument Performance & Calibration Start->Check_Instrument Check_Contamination Analyze Blanks for Contamination Start->Check_Contamination Standardize Standardize Protocols Check_Protocols->Standardize Inconsistencies Found Optimize_Extraction Optimize Extraction & Cleanup / Use Internal Standard Check_Extraction->Optimize_Extraction Low Recovery or Matrix Effects Recalibrate Recalibrate & Run Performance Checks Check_Instrument->Recalibrate Poor Performance Clean_System Purify Reagents & Clean Glassware/System Check_Contamination->Clean_System Contamination Detected

Caption: A logical flow for troubleshooting common issues in ETU biomonitoring experiments.

References

Technical Support Center: Optimizing Vulcanization for Minimized Ethylenethiourea (ETU) Residue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of vulcanization processes to minimize residual ethylenethiourea (ETU).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ETU) and why is it a concern in vulcanized rubber products?

This compound (ETU) is a widely used accelerator for the vulcanization of polychloroprene (CR) and other halogenated elastomers.[1][2] It is highly effective in creating robust cross-linked networks, resulting in desirable mechanical properties and heat resistance in the final rubber product.[3] However, ETU is classified as a substance of very high concern (SVHC) due to its potential health risks.[4] It is considered a probable human carcinogen and a teratogen, raising significant safety concerns for end-users and in manufacturing environments.[4]

Q2: What are the main factors that influence the level of residual ETU in a vulcanized rubber product?

The primary factors influencing residual ETU levels are:

  • Vulcanization Temperature: Higher temperatures generally lead to a more complete reaction, thus reducing residual ETU. However, excessively high temperatures can lead to reversion and degradation of the rubber.

  • Vulcanization Time: A longer curing time allows for more complete consumption of the accelerator, thereby lowering residual ETU.

  • Accelerator Dosage: The initial concentration of ETU in the rubber compound directly impacts the potential for residual amounts. Optimizing the dosage is crucial.

  • Presence of Activators: Zinc oxide and magnesium oxide are essential activators that enhance the efficiency of ETU, promoting a more complete reaction.[4]

Q3: Are there safer alternatives to ETU for vulcanization?

Yes, due to the health concerns associated with ETU, significant research has been dedicated to finding safer alternatives. Some promising alternatives include thiourea-based accelerators with different chemical structures and other non-thiourea-based systems. The goal is to identify substitutes that offer comparable curing characteristics and final product properties without the toxicological drawbacks of ETU.

Q4: How can I determine the concentration of residual ETU in my vulcanized rubber samples?

Several analytical techniques can be used to quantify residual ETU. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7][8] These methods involve extracting the residual ETU from the rubber matrix using a suitable solvent, followed by chromatographic separation and detection.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the vulcanization process to minimize residual ETU.

Issue 1: High Levels of Residual ETU Detected in the Final Product

Possible Causes & Corrective Actions

Possible CauseRecommended Corrective Action
Insufficient Cure Time Increase the vulcanization time to allow for more complete consumption of the ETU accelerator. Monitor the cure characteristics using a rheometer to determine the optimal cure time (t90).
Inadequate Cure Temperature Increase the vulcanization temperature within the recommended range for the specific rubber compound. This will increase the reaction rate. Be cautious to avoid temperatures that could lead to thermal degradation of the polymer.
Sub-optimal Accelerator Dosage Systematically reduce the initial concentration of ETU in the formulation. A lower initial amount will result in lower residual levels, provided that the desired mechanical properties are still achieved.
Inefficient Activator System Ensure the correct proportions of zinc oxide and magnesium oxide are used as activators to maximize the efficiency of the ETU-driven cross-linking reactions.
Issue 2: Poor Mechanical Properties After Adjusting Vulcanization Parameters

Possible Causes & Corrective Actions

Possible CauseRecommended Corrective Action
Under-curing If the vulcanization time or temperature was reduced too much in an attempt to lower ETU, the cross-link density may be insufficient. Gradually increase the cure time and/or temperature while monitoring both mechanical properties and residual ETU levels to find an optimal balance.
Over-curing (Reversion) Excessively high temperatures or long cure times can lead to the breakdown of cross-links (reversion), resulting in poor mechanical properties. Consult the polymer supplier's datasheet for the recommended curing window.
Inappropriate Accelerator Level A significant reduction in ETU dosage might lead to a low state of cure. Consider a step-wise reduction and evaluate the impact on physical properties at each stage.

Experimental Protocols

Protocol 1: Extraction of Residual ETU from Vulcanized Rubber
  • Sample Preparation: Cryogenically grind the vulcanized rubber sample to a fine powder to maximize the surface area for extraction.

  • Soxhlet Extraction:

    • Place a known weight of the powdered rubber (e.g., 2-5 g) into a cellulose (B213188) thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and acetone) to the boiling flask.

    • Heat the solvent to boiling and allow the extraction to proceed for a minimum of 8 hours.

  • Solvent Evaporation: After extraction, evaporate the solvent from the collection flask using a rotary evaporator under reduced pressure.

  • Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or the mobile phase for HPLC analysis) for subsequent analysis.

Protocol 2: Quantitative Analysis of ETU by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV detector.

    • C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 20:80 v/v) or a gradient elution depending on the complexity of the extract.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a series of standard solutions of ETU of known concentrations in the same solvent used to reconstitute the sample extract.

    • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject the reconstituted sample extract into the HPLC system.

    • Identify the ETU peak based on its retention time compared to the standards.

    • Quantify the amount of ETU in the sample by comparing its peak area to the calibration curve.

Protocol 3: Confirmatory Analysis of ETU by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis:

    • Inject a derivatized or underivatized sample of the extract.

    • Identify ETU based on its retention time and the fragmentation pattern in the mass spectrum, which should be compared to a reference spectrum.

Visualizations

Vulcanization_Optimization_Workflow cluster_formulation Formulation Stage cluster_vulcanization Vulcanization Stage cluster_analysis Analysis Stage cluster_evaluation Evaluation Stage Formulation Define Rubber Compound Formulation ETU_Dosage Set Initial ETU Dosage Formulation->ETU_Dosage Activators Incorporate Activators (ZnO, MgO) ETU_Dosage->Activators Vulcanization Vulcanize Sample (Set Temp & Time) Activators->Vulcanization Extraction Extract Residual ETU Vulcanization->Extraction Mechanical_Testing Test Mechanical Properties Vulcanization->Mechanical_Testing Quantification Quantify ETU (HPLC/GC-MS) Extraction->Quantification Evaluation Evaluate Results Quantification->Evaluation Evaluation->Formulation Optimize Formulation Evaluation->Vulcanization Adjust Vulcanization Parameters Mechanical_Testing->Evaluation

Caption: Workflow for optimizing the vulcanization process to minimize residual ETU.

ETU_Analysis_Pathway Start Vulcanized Rubber Sample Grinding Cryogenic Grinding Start->Grinding Extraction Soxhlet Extraction (e.g., Methanol) Grinding->Extraction Concentration Solvent Evaporation (Rotary Evaporator) Extraction->Concentration Reconstitution Reconstitute in Known Volume Concentration->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS Analysis->GCMS Result Residual ETU Concentration HPLC->Result GCMS->Result

Caption: Analytical pathway for the determination of residual this compound in rubber.

References

Technical Support Center: Ethylenethiourea (ETU) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ethylenethiourea (ETU) stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (ETU) degradation in stock solutions?

A1: The primary cause of ETU degradation is oxidation.[1][2] ETU is also susceptible to photodegradation, especially in the presence of photosensitizers.[3] The main degradation product is ethyleneurea (EU).[3]

Q2: What are the recommended solvents for preparing ETU stock solutions?

A2: Methanol and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for preparing ETU stock solutions.[4][5] Methanol is often used for extraction and HPLC analysis.[6][7] DMSO is suitable for creating high-concentration stock solutions, though care must be taken as it is hygroscopic and can freeze.[5][8]

Q3: How should I store my ETU stock solutions to maximize stability?

A3: For optimal stability, ETU stock solutions should be stored at low temperatures and protected from light. General recommendations suggest storing DMSO stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[5] Methanol solutions should be stored in a refrigerator (2°C to 8°C).[8] It is also advisable to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q4: Can I use a stabilizer to prolong the shelf-life of my ETU stock solution?

A4: While direct studies on stabilizers for ETU stock solutions are limited, the use of antioxidants is a plausible strategy due to the oxidative degradation pathway of ETU. Thiourea (B124793) and its derivatives are known to have antioxidant properties.[5][9][10][11] Additionally, stabilizers like sodium sulfite (B76179) and sodium silicate (B1173343) have been used to prevent the decomposition of thiourea in alkaline solutions, suggesting they could be investigated for use with ETU.[12]

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using ETU stock solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation in stock solution upon preparation or after storage. - The concentration of ETU exceeds its solubility in the chosen solvent at the storage temperature.- The solvent (e.g., DMSO) has absorbed water, reducing its solvating capacity.- The solution was not fully dissolved initially.- Gently warm the solution to 37°C and vortex or sonicate to redissolve.- Prepare a new stock solution at a slightly lower concentration.- Use fresh, anhydrous solvent for stock solution preparation.[8]- Aliquot the stock solution to minimize freeze-thaw cycles.
Inconsistent or lower-than-expected results in experiments. - Degradation of the ETU stock solution.- Inaccurate initial concentration due to weighing errors or incomplete dissolution.- Prepare a fresh stock solution.- Perform a stability check of your current stock solution using HPLC (see Experimental Protocols).- Ensure the solid ETU is fully dissolved before making further dilutions.
Appearance of unexpected peaks in HPLC chromatograms. - The new peaks may correspond to degradation products, such as ethyleneurea (EU).[3]- Contamination of the solvent or glassware.- Compare the retention time of the unknown peak with a known standard of ethyleneurea.[13][14]- Prepare a fresh stock solution and re-analyze.- Ensure all glassware is scrupulously clean and use high-purity solvents.

Troubleshooting Workflow for ETU Solution Issues

start Experimental Issue Observed (e.g., low signal, extra peaks) check_stock Is the stock solution clear and within its expected shelf life? start->check_stock prepare_fresh Prepare a fresh stock solution using anhydrous solvent. check_stock->prepare_fresh No run_hplc Analyze fresh and old stock solutions by HPLC. check_stock->run_hplc Yes precipitate Precipitation observed in stock. check_stock->precipitate Precipitate prepare_fresh->run_hplc compare_results Compare chromatograms. Are there new peaks or a decreased ETU peak area? run_hplc->compare_results degradation_confirmed Degradation is likely. Discard old stock. Use fresh stock and re-evaluate storage conditions. compare_results->degradation_confirmed Yes no_degradation Stock solution is stable. Troubleshoot other experimental parameters (e.g., dilutions, instrumentation, assay conditions). compare_results->no_degradation No redissolve Attempt to redissolve by warming and sonication. precipitate->redissolve redissolve->run_hplc Success reprepare If redissolving fails, prepare a new, -possibly less concentrated, stock solution. redissolve->reprepare Failure prep_stock Prepare ETU Stock Solution aliquot Aliquot into multiple vials prep_stock->aliquot time_zero Analyze Time 0 sample by HPLC (establish 100% reference) aliquot->time_zero store Store aliquots under defined conditions (e.g., 4°C, -20°C, RT) aliquot->store data_analysis Calculate % ETU remaining and monitor for degradants time_zero->data_analysis time_points At each time point (e.g., Day 7, 14, 30...) analyze a new aliquot by HPLC store->time_points time_points->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile

References

Technical Support Center: Low-Level Ethylenethiourea (ETU) Detection in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined method of detecting low levels of ethylenethiourea (ETU) in drinking water. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for low-level ETU detection in drinking water?

A1: The most common and effective methods for quantifying trace amounts of ETU in drinking water are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) can also be utilized as a screening tool due to its high throughput and cost-effectiveness, though it may have limitations in terms of specificity and matrix effects for complex samples.

Q2: Why is sample preservation critical for ETU analysis?

A2: ETU can degrade in water samples, leading to inaccurate, low-biased results. Both microbial and oxidative degradation can occur.[3][4] Proper preservation, such as refrigeration at 4°C and protection from light, is essential. For longer-term storage, freezing at -20°C is recommended. The addition of preservatives like cysteine hydrochloride has been shown to improve ETU stability by inhibiting oxidation.[5][6]

Q3: What is derivatization and why is it necessary for GC-MS analysis of ETU?

A3: Derivatization is a chemical process that modifies a compound to make it more suitable for a particular analytical technique. ETU is a polar and non-volatile compound, which makes it difficult to analyze directly by GC-MS. Derivatization converts ETU into a more volatile and thermally stable derivative, allowing for better chromatographic separation and detection.

Q4: What are matrix effects and how can they impact ETU analysis?

A4: Matrix effects are the alteration of the ionization of a target analyte by co-eluting compounds from the sample matrix.[7][8] In the context of ETU analysis in drinking water, dissolved organic and inorganic compounds can either suppress or enhance the ETU signal in the mass spectrometer, leading to inaccurate quantification.[2][7][8] These effects are a significant consideration, especially in LC-MS/MS analysis.

Troubleshooting Guides

LC-MS/MS Method

Problem: Low or no recovery of ETU.

Possible Cause Troubleshooting Step
ETU Degradation Ensure samples were properly preserved (refrigerated or frozen) and protected from light. Consider adding a stabilizing agent like cysteine hydrochloride to new samples.[5][6]
Inefficient Extraction Optimize the solid-phase extraction (SPE) procedure. Ensure the chosen SPE cartridge is appropriate for a polar compound like ETU. Check the pH of the sample and elution solvents.
Ion Suppression Dilute the sample extract to reduce the concentration of matrix components.[9] Use an isotopically labeled internal standard (e.g., ETU-d4) to compensate for signal suppression.[2] Modify chromatographic conditions to separate ETU from interfering compounds.
Instrumental Issues Verify the MS source parameters (e.g., temperature, gas flows) are optimized for ETU. Check for clogs in the LC system or MS interface.

Problem: Poor peak shape (e.g., tailing, splitting).

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Incompatible Mobile Phase Ensure the mobile phase pH is appropriate for ETU's chemical properties. Adjust the organic-to-aqueous ratio.
Secondary Interactions Interactions between ETU and active sites on the column or in the LC system can cause peak tailing. Use a column with end-capping or add a competing agent to the mobile phase.
GC-MS Method

Problem: Low or no ETU peak detected.

Possible Cause Troubleshooting Step
Incomplete Derivatization Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the derivatizing agent is fresh and has not degraded.
Degradation in Inlet ETU derivatives can be thermally labile. Ensure the GC inlet temperature is not too high. Use a deactivated inlet liner.
Poor Extraction Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. Ensure appropriate solvent selection and pH adjustment.

Problem: Peak tailing.

Possible Cause Troubleshooting Step
Active Sites in GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a more inert column.[10][11]
Column Contamination Bake out the column at a high temperature (within the column's limits). If tailing persists, trim the first 10-20 cm of the column or replace it.[11]
Improper Column Installation Ensure the column is installed at the correct depth in the inlet and detector to avoid dead volume.[12][13]
ELISA Method

Problem: High background signal.

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps and the soaking time between each step. Ensure the wash buffer is prepared correctly.[14]
Blocking Inefficiency Use a high-quality blocking buffer and ensure adequate incubation time and temperature.[15]
Concentrated Detection Antibody Optimize the concentration of the enzyme-conjugated secondary antibody.

Problem: No or weak signal.

Possible Cause Troubleshooting Step
Degraded Reagents Ensure all reagents, especially the enzyme conjugate and substrate, have been stored correctly and are within their expiration dates.[14]
Incorrect Incubation Times/Temperatures Verify that the incubation times and temperatures adhere to the protocol.
Matrix Interference Some components in the water sample may interfere with the antibody-antigen binding. Dilute the sample or perform a sample cleanup step.[16]

Quantitative Data Summary

The following tables summarize typical performance data for the low-level detection of ETU in drinking water using various analytical methods.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Limit of Detection (LOD)0.027 - 0.058 µg/L[2]
Limit of Quantification (LOQ)1.5 µg/L (in human urine, indicative of sensitivity)[17]
Recovery73 - 104%[2]
Relative Standard Deviation (RSD)< 20%[2]

Table 2: GC-MS Method Performance

ParameterValueReference
Method Detection Limit (MDL)Varies by lab, but low µg/L achievable[1]
Recovery> 90% (in human urine with derivatization)[18]
Precision (CV)< 17% (within-run), < 20% (between-run)[18]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices.[2][17]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Acidify a 500 mL water sample to pH 3 with formic acid.

    • Pass the sample through a pre-conditioned hydrophilic-lipophilic balanced (HLB) SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol (B129727) in water.

    • Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elute the ETU from the cartridge with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+).

    • Monitoring: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for ETU and its labeled internal standard.

Detailed Methodology for GC-MS Analysis with Derivatization

This protocol is a generalized procedure based on common practices.

  • Sample Preparation (Liquid-Liquid Extraction - LLE)

    • To a 100 mL water sample, add a suitable internal standard.

    • Adjust the sample pH to >11 with sodium hydroxide.

    • Extract the sample three times with 50 mL of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Derivatization

    • Transfer the concentrated extract to a reaction vial and evaporate to dryness under nitrogen.

    • Add 100 µL of a derivatizing agent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide with 1% tert-butyldimethylsilyl chloride).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS injection.

  • GC-MS Analysis

    • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Splitless injection mode.

    • Temperature Program: Optimized for the separation of the ETU derivative from matrix components.

    • MS Detection: Electron ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions of the ETU derivative.

Visualizations

ETU_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Drinking Water Sample Preservation Preserve (4°C, dark) Sample->Preservation Extraction Extraction (SPE or LLE) Preservation->Extraction Concentration Concentrate Extract Extraction->Concentration LCMS LC-MS/MS Concentration->LCMS Derivatization Derivatization Concentration->Derivatization Data Data Acquisition & Processing LCMS->Data GCMS GC-MS GCMS->Data Derivatization->GCMS

Caption: General experimental workflow for ETU analysis in drinking water.

Troubleshooting_Low_Recovery Start Low ETU Recovery CheckDegradation Check Sample Preservation (Storage, Light Exposure) Start->CheckDegradation CheckExtraction Review Extraction Protocol (SPE/LLE Efficiency) Start->CheckExtraction CheckMatrix Investigate Matrix Effects (Ion Suppression) Start->CheckMatrix SolutionDegradation Implement Stabilizers (e.g., Cysteine-HCl) CheckDegradation->SolutionDegradation SolutionExtraction Optimize pH, Solvents, & SPE Cartridge CheckExtraction->SolutionExtraction SolutionMatrix Use Isotope-Labeled IS, Dilute Sample CheckMatrix->SolutionMatrix

Caption: Troubleshooting logic for low ETU recovery.

GCMS_Peak_Tailing Start GC Peak Tailing Observed CheckSystemActivity Assess System Activity (Liner, Column) Start->CheckSystemActivity CheckContamination Evaluate for Contamination Start->CheckContamination CheckInstallation Verify Column Installation Start->CheckInstallation SolutionActivity Use Deactivated Liner, Inert Column CheckSystemActivity->SolutionActivity SolutionContamination Bake Out or Trim Column CheckContamination->SolutionContamination SolutionInstallation Re-install Column at Correct Depth CheckInstallation->SolutionInstallation

Caption: Troubleshooting logic for GC-MS peak tailing.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Ethylenethiourea (ETU) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the determination of ethylenethiourea (ETU), a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides.[1][2][3] Understanding the nuances of these analytical techniques is critical for accurate risk assessment and regulatory compliance in various matrices, including food, water, and biological samples.

At a Glance: HPLC vs. GC for ETU Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Properties Ideal for polar, non-volatile, and thermally labile compounds like ETU.[4]Often requires derivatization for polar and non-volatile compounds like ETU to increase volatility.[5]
Sample Preparation Typically involves liquid-liquid extraction or solid-phase extraction (SPE).[2][6]Can involve more complex extraction and derivatization steps.[5][7][8]
Detection Commonly uses Diode Array Detection (DAD) or Mass Spectrometry (MS).[1][2][6]Frequently coupled with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).[9][10]
Sensitivity High sensitivity, with Limits of Quantitation (LOQ) in the low µg/L or ng/g range.[1][6]Also offers high sensitivity, particularly with an NPD or MS detector.[5]
Robustness Generally considered a robust and widely applicable technique for ETU.Derivatization steps can sometimes introduce variability.

Quantitative Performance Data

The following tables summarize key validation parameters for both HPLC and GC methods as reported in various studies. These values can vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Performance Characteristics of HPLC Methods for ETU Analysis

ParameterMethodMatrixReported Value(s)
Linearity (Correlation Coefficient, r²) HPLC-LC/MSFood> 0.9950[6]
Limit of Quantitation (LOQ) HPLC-DADHuman Urine1 µg/L[1][2]
HPLC-LC/MSFood5 ng/g[6]
LC-MS/MSHuman Urine1.5 µg/L[11]
Recovery HPLC-LC/MSFood71-121%[6]
LC-MS/MSHuman Urine> 85%[11]
HPLC-DADFruits71-94%[12]
Precision (Relative Standard Deviation, RSD) HPLC-LC/MSFood< 25%[6]
LC-MS/MSHuman UrineWithin-day: ≤ 8.3%, Between-day: ≤ 10.1%[11]
HPLC-DADFruits8-9.5%[12]

Table 2: Performance Characteristics of GC Methods for ETU Analysis

ParameterMethodMatrixReported Value(s)
Limit of Detection (MDL) GC-NPDWaterVaries by lab, instrumentation[9][10]
Linearity Range GC/MSHuman Urine0-200 µg/L[5]
Limit of Quantitation (LOQ) GC/MSHuman Urine2 µg/L[5]
Recovery GC/MSHuman Urine> 90%[5]
Precision (Coefficient of Variation, CV) GC/MSHuman UrineWithin-run: < 17%, Between-run: < 20%[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for HPLC and GC analysis of ETU.

HPLC-DAD Method for ETU in Human Urine

This method is adapted from a study on the determination of ETU in human urine.[1][2]

1. Sample Preparation (Solid-Phase Extraction):

  • Urine samples are extracted using an Extrelut® column.

2. Chromatographic Conditions:

  • Instrument: Hewlett Packard 1050 series HPLC with a DAD spectrophotometer.

  • Column: C18 Uptisphere NEC-5-20, 250 x 4.6 mm, 5 µm particle size, with a C18 pre-column.

  • Mobile Phase: 0.01M phosphate (B84403) buffer (pH 4.5).

  • Column Temperature: 30°C.

  • Detection: 231 nm.

3. Internal Standard:

  • 4-pyridinecarboxylic acid hydrazide.

GC-NPD Method for ETU in Water

This protocol is based on EPA Method 509 for the determination of ETU in water.[9][10]

1. Sample Preparation:

  • Adjust the ionic strength and pH of a 50-mL water sample with ammonium (B1175870) chloride and potassium fluoride.

  • Pour the sample onto a kieselguhr diatomaceous earth column.

  • Elute ETU with 400 mL of methylene (B1212753) chloride.

  • Add a free radical scavenger to the eluate.

  • Concentrate the methylene chloride eluant to 5 mL after solvent exchange with ethyl acetate.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

  • Primary Column: DB-Wax or equivalent, 10-m x 0.25 mm I.D. bonded fused silica (B1680970) column, 0.25 µm film thickness.

  • Injector: Split/splitless injector for capillary columns.

3. Confirmation:

  • Confirmation of ETU identification can be performed using a confirmation GC column or by GC/MS.[9][10]

Cross-Validation Workflow

A cross-validation study is essential to ensure that different analytical methods produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val GC_Dev GC Method Development GC_Val GC Method Validation GC_Dev->GC_Val Sample_Prep Prepare Spiked & Real Samples HPLC_Val->Sample_Prep GC_Val->Sample_Prep Analyze_HPLC Analyze Samples by HPLC Sample_Prep->Analyze_HPLC Analyze_GC Analyze Samples by GC Sample_Prep->Analyze_GC Data_Comp Compare Results (e.g., Bland-Altman, t-test) Analyze_HPLC->Data_Comp Analyze_GC->Data_Comp Conclusion Determine Method Comparability & Potential Bias Data_Comp->Conclusion

Caption: Workflow for cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are powerful techniques for the determination of this compound. The choice between the two often depends on the specific application, the nature of the sample matrix, and the available instrumentation. HPLC is often favored due to the polar and non-volatile nature of ETU, which allows for direct analysis without derivatization.[4] However, GC methods, particularly when coupled with mass spectrometry, provide excellent sensitivity and selectivity, although they may require a derivatization step.[5] A thorough cross-validation is recommended when switching between methods or comparing data from different analytical techniques to ensure consistency and reliability of results.

References

Ethylenethiourea vs. Propylenethiourea: A Comparative Toxicological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of ethylenethiourea (ETU) and its analogue, propylenethiourea (PTU).

This compound (ETU) and propylenethiourea (PTU) are heterocyclic compounds containing a thiourea (B124793) group. ETU is a known metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, and it is also used as an accelerator in the vulcanization of rubber.[1] PTU is a metabolite of the fungicide propineb.[2] Both compounds are of significant toxicological concern due to their effects on the thyroid gland. This guide provides a comprehensive comparison of their toxicity, supported by experimental data, to aid in risk assessment and inform future research.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for ETU and PTU based on studies in experimental animals.

Table 1: Acute and Short-Term Toxicity

ParameterThis compound (ETU)Propylenethiourea (PTU)Reference(s)
LD50 (Oral, Rat) 1832 mg/kgNot available[1]
Short-Term Goitrogenic Potency (21-day rat study) Less potent than PTU and methyl thiouracilEquivalent to methyl thiouracil, somewhat more potent than ETU[2]

Table 2: Chronic Toxicity and Carcinogenicity

ParameterThis compound (ETU)Propylenethiourea (PTU)Reference(s)
NOAEL (2-year rat study) < 5 ppm (equivalent to 0.25 mg/kg bw/day) for thyroid hyperplasia10 ppm (equal to 0.56 mg/kg bw/day)[2][3]
Carcinogenicity (Rats) Thyroid follicular-cell adenomas and carcinomasTreatment-related thyroid tumors at 1000 ppm[2][3][4]
Carcinogenicity (Mice) Thyroid follicular-cell tumors, liver tumors, and anterior pituitary gland tumorsNo effect on thyroid tumor incidence[2][3][4]
IARC Carcinogenicity Classification Group 2B: Possibly carcinogenic to humansNot classified[5]
EPA Carcinogenicity Classification Group B2: Probable human carcinogenNot classified[6]

Table 3: Developmental and Reproductive Toxicity

ParameterThis compound (ETU)Propylenethiourea (PTU)Reference(s)
Developmental Toxicity (Rats) Potent teratogen, inducing hydrocephalusTeratogenic effects at 45 and 90 mg/kg bw/day[1][2][6]
NOAEL (Maternal Toxicity, Rats) Not explicitly defined in these resultsSlight maternal toxicity at 45 and 90 mg/kg bw/day (reduced body-weight gain, increased thyroid weights)[2]
NOAEL (Fetal Toxicity, Rats) Not explicitly defined in these resultsA NOAEL was not identified at the lowest dose tested (1 mg/kg bw/day) in one study. Another study identified a NOAEL of 0.3 mg/kg bw/day for fetal effects.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are descriptions of the methodologies used in key comparative and carcinogenicity studies.

Short-Term Comparative Goitrogenicity Study in Rats

A 21-day study was conducted to compare the effects of PTU, ETU, and other thyro-suppressive agents on thyroid weight in Wistar rats.

  • Test Animals: Groups of 50 male and 50 female Wistar rats.

  • Test Substances: Pure propineb, two technical samples of propineb, PTU, ETU, technical zineb, and methyl thiouracil (positive control).

  • Dosing: Oral administration of 50 mg/kg bw/day for each compound.

  • Endpoints: Rats (10 per sex per group) were sacrificed after 7, 14, or 21 days of treatment. The primary endpoint was the measurement of thyroid weight. A 28-day withdrawal period was also included to assess the reversibility of the effects.[2]

Chronic Toxicity and Carcinogenicity Bioassay of this compound in Rats and Mice

The National Toxicology Program (NTP) conducted two-year bioassays to evaluate the carcinogenicity of ETU in F344/N rats and B6C3F1 mice.

  • Test Animals: Groups of F344/N rats and B6C3F1 mice of both sexes.

  • Dosing: ETU was administered in the diet at various concentrations. For rats, adult exposure concentrations ranged from 25 to 250 ppm. For mice, adult concentrations were 100 to 1000 ppm. The study also included perinatal exposure groups.[8]

  • Duration: Two years.

  • Endpoints: Survival, body weight changes, clinical signs of toxicity, and comprehensive histopathological examination of all major organs and tissues for neoplastic and non-neoplastic lesions.[3][8]

Long-Term Toxicity and Carcinogenicity Study of Propylenethiourea in Rats

A two-year feeding study was conducted to assess the chronic toxicity and carcinogenicity of PTU in rats.

  • Test Animals: Groups of rats.

  • Dosing: PTU was administered in the diet at levels of 0, 1, 10, 100, or 1000 ppm.[2]

  • Duration: Two years.

  • Endpoints: Mortality, body-weight gain, and histopathological examination, with a focus on neoplastic and non-neoplastic changes in the thyroid gland.[2]

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for both ETU and PTU is the inhibition of thyroid hormone synthesis. This disruption of the hypothalamic-pituitary-thyroid (HPT) axis is a key event leading to the observed goitrogenic and carcinogenic effects.

ETU has been shown to inhibit the enzyme thyroid peroxidase (TPO), which is essential for the iodination of thyroglobulin, a critical step in the synthesis of thyroid hormones (T3 and T4).[9][10] The inhibition of TPO by ETU occurs in the presence of iodide ions and involves the oxidative metabolism of ETU.[10] This leads to a decrease in circulating thyroid hormone levels, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH). Chronic stimulation of the thyroid by TSH leads to hyperplasia (increased cell number) and hypertrophy (increased cell size) of the thyroid follicular cells, which can eventually progress to the formation of adenomas and carcinomas.[4][9]

Given the structural similarity and the observed goitrogenic effects of PTU, it is highly probable that it shares the same mechanism of toxicity, acting as a TPO inhibitor. The comparative study indicating PTU's higher potency suggests it may be a more effective inhibitor of this enzyme than ETU.[2]

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_inhibition Inhibition cluster_pituitary Anterior Pituitary cluster_consequences Downstream Effects Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT_DIT Monoiodotyrosine (MIT) Diodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4_Tg T3 and T4 on Tg MIT_DIT->T3_T4_Tg Coupling T3_T4_release Release of T3 and T4 T3_T4_Tg->T3_T4_release TSH TSH T3_T4_release->TSH Negative Feedback Hypothyroidism Decreased T3/T4 (Hypothyroidism) ETU_PTU This compound (ETU) & Propylenethiourea (PTU) ETU_PTU->TPO Inhibition TSH->Iodide Stimulates Uptake TSH->TPO Stimulates Synthesis Increased_TSH Increased TSH Hypothyroidism->Increased_TSH Thyroid_Hyperplasia Thyroid Hyperplasia & Hypertrophy Increased_TSH->Thyroid_Hyperplasia Thyroid_Tumors Thyroid Tumors Thyroid_Hyperplasia->Thyroid_Tumors

Caption: Inhibition of thyroid hormone synthesis by ETU and PTU.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a chronic toxicity and carcinogenicity study, as described in the experimental protocols.

Experimental_Workflow start Study Initiation animal_selection Animal Selection (e.g., Rats, Mice) start->animal_selection group_assignment Randomized Group Assignment (Control and Dose Groups) animal_selection->group_assignment dosing Chronic Dietary Administration of Test Substance (e.g., 2 years) group_assignment->dosing monitoring In-life Monitoring (Body Weight, Food Consumption, Clinical Signs) dosing->monitoring interim_sacrifice Interim Sacrifice (e.g., 9 months) monitoring->interim_sacrifice terminal_sacrifice Terminal Sacrifice (e.g., 2 years) monitoring->terminal_sacrifice necropsy Gross Necropsy interim_sacrifice->necropsy terminal_sacrifice->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Data Analysis (Statistical Evaluation of Tumor Incidence) histopathology->data_analysis conclusion Conclusion on Carcinogenicity data_analysis->conclusion

Caption: Generalized workflow for a chronic toxicity and carcinogenicity bioassay.

Conclusion

Both this compound and its analogue propylenethiourea are potent thyroid toxicants. The available data suggests that PTU may have a greater goitrogenic potency than ETU in short-term studies.[2] Both compounds are carcinogenic in rodents, primarily targeting the thyroid gland through a non-genotoxic mechanism involving the disruption of thyroid hormone synthesis.[2][3][4] ETU has also been shown to induce liver and pituitary tumors in mice.[3][4] Furthermore, both compounds have demonstrated developmental toxicity in rats.[1][2][6] The striking similarities in their toxicological profiles underscore the importance of the thiourea moiety in mediating these effects. This comparative guide highlights the need for continued research to fully characterize the relative risks associated with exposure to these compounds and to develop safer alternatives.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Ethylenethiourea in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the quantification of ethylenethiourea (ETU) in serum against established methodologies. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most appropriate analytical technique for their specific research needs.

This compound, a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, is of significant toxicological concern. Accurate and sensitive quantification in biological matrices like serum is crucial for exposure assessment and toxicokinetic studies. This document outlines the validation parameters and experimental protocols for a novel High-Performance Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry (HPLC-ICP-MS/MS) method, and compares it with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key validation parameters for the three analytical methods, providing a clear and objective comparison of their performance characteristics for the determination of this compound in serum.

Validation ParameterHPLC-UVLC-MS/MSNovel HPLC-ICP-MS/MS (Projected)
Limit of Detection (LOD) 20 ng/mL[1][2]0.05 - 0.5 µg/L[3][4]0.01 ng/mL
Limit of Quantification (LOQ) 25 ng/mL[1][2]0.13 - 1.5 µg/L[3][5][6]0.05 ng/mL
Linearity (Range) 0.025 - 30 µg/mL[1][2]0.1 - 200 ng/mL[4][5][7]0.05 - 250 ng/mL
Accuracy (% Recovery) Not explicitly stated97 - 118%[3]98 - 101%[8]
Precision (%RSD) Not explicitly statedWithin-day: ≤ 8.3%, Between-day: ≤ 10.1%[3]Repeatability (CVr): 1.8 - 3.9%, Intermediate Reproducibility (CVR): 1.8 - 10.8%[8]
Sample Volume 500 µL[1][2]250 µL200 µL
Analysis Time ~15 min~5 - 18 min[9][10]< 5 min[8]
Specificity ModerateHighVery High

Experimental Protocols

Detailed methodologies for the sample preparation and analysis of this compound in serum are provided below for each of the compared methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method represents a more traditional approach to the analysis of ETU.

Sample Preparation:

  • To 500 µL of serum, add an internal standard.

  • Perform a liquid-liquid extraction with 5 mL of dichloromethane.

  • Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: Lichrosorb RP8 (5 µm)[1][2]

  • Mobile Phase: Hexane/isopropyl alcohol/ethyl alcohol (93:6:1 v/v) with 0.6 mL/L butylamine[1][2]

  • Flow Rate: 1.7 mL/min[2]

  • Detection: UV at 243 nm[1][2]

  • Injection Volume: 20 µL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A widely adopted method offering high sensitivity and specificity.

Sample Preparation:

  • To 250 µL of serum, add an isotopically labeled internal standard ([²H₄]-ETU).

  • Perform a protein precipitation by adding 750 µL of acetonitrile.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Ionization: Positive ion electrospray (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor > product ion transitions for ETU and the internal standard.

Novel High-Performance Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry (HPLC-ICP-MS/MS)

This novel approach offers exceptional sensitivity and specificity by detecting the sulfur atom within the ETU molecule.

Sample Preparation:

  • To 200 µL of serum, add an internal standard.

  • Perform a solid-phase extraction (SPE) using a suitable sorbent to remove matrix interferences.

  • Wash the SPE cartridge with a weak solvent to remove unbound components.

  • Elute the ETU with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Chromatographic and ICP-MS/MS Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with A) Water and B) Methanol

  • Flow Rate: 0.5 mL/min

  • ICP-MS/MS Detection: Monitoring the sulfur isotope (e.g., ³²S) signal specific to the retention time of ETU.

Visualizations

The following diagrams illustrate the experimental workflow of the novel HPLC-ICP-MS/MS method and a logical comparison of the validation approaches.

Experimental Workflow of Novel HPLC-ICP-MS/MS Method serum Serum Sample (200 µL) is_add Add Internal Standard serum->is_add spe Solid-Phase Extraction (SPE) is_add->spe wash Wash Cartridge spe->wash elute Elute ETU wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon hplicpms HPLC-ICP-MS/MS Analysis recon->hplicpms data Data Acquisition & Quantification hplicpms->data

Caption: Workflow for ETU analysis in serum by HPLC-ICP-MS/MS.

Method Validation Comparison validation Method Validation Parameters hplc_uv HPLC-UV LOD: 20 ng/mL LOQ: 25 ng/mL Specificity: Moderate validation->hplc_uv Traditional lc_msms LC-MS/MS LOD: 0.05-0.5 µg/L LOQ: 0.13-1.5 µg/L Specificity: High validation->lc_msms Standard hplicpms Novel HPLC-ICP-MS/MS LOD: 0.01 ng/mL LOQ: 0.05 ng/mL Specificity: Very High validation->hplicpms Novel

Caption: Comparison of key validation parameters across methods.

References

A Guide to Inter-laboratory Performance in Ethylenethiourea (ETU) Measurement in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of ethylenethiourea (ETU) in food, supported by inter-laboratory proficiency test data. ETU is a degradation product and metabolite of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, and its monitoring in the food chain is crucial due to its potential health risks. This document details common experimental protocols and presents quantitative performance data from a European Union Proficiency Test (EUPT) to benchmark laboratory performance.

Introduction to this compound Analysis

This compound (ETU) is a compound of toxicological concern due to its classification as a potential carcinogen and its effects on the thyroid. It can be formed during the manufacturing, storage, and processing of crops treated with EBDC fungicides. The analysis of ETU in complex food matrices is challenging due to its high polarity and thermal instability. Consequently, robust and validated analytical methods are essential for accurate monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for the sensitive and selective determination of ETU in various foodstuffs.

Experimental Protocols

The methodologies employed for ETU analysis in food generally involve sample extraction, cleanup, and instrumental analysis. The following protocols are based on common practices reported by participants in European proficiency tests.

Sample Preparation and Extraction

A representative workflow for the analysis of ETU in a fruit-based matrix, such as strawberries, is outlined below. This procedure is a composite of methodologies that demonstrated successful performance in the EUPT-SRM12 proficiency test.

  • Homogenization: A representative 10-gram portion of the frozen or thawed food sample is homogenized.

  • Extraction: The homogenized sample is typically extracted using an acidified organic solvent. A common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a modification thereof.

    • Solvent: Acetonitrile with 1% formic acid is a frequently used extraction solvent.

    • Procedure: The solvent is added to the sample, followed by vigorous shaking or mechanical blending for several minutes to ensure efficient extraction of ETU from the matrix.

  • Salting-out and pH Adjustment: Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation and remove water. This step is characteristic of the QuEChERS protocol.

  • Centrifugation: The sample is centrifuged at high speed (e.g., 5000 rpm for 5 minutes) to separate the organic layer from the solid matrix and aqueous phase.

Extract Cleanup

To remove interfering matrix components, a cleanup step is often necessary.

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the supernatant from the extraction step is transferred to a tube containing a mixture of sorbents. A common combination for fruit matrices includes:

    • Primary Secondary Amine (PSA): To remove sugars and organic acids.

    • C18: To remove non-polar interferences.

    • Magnesium Sulfate (MgSO₄): To remove residual water.

  • Centrifugation: The d-SPE tube is vortexed and then centrifuged, and the final supernatant is collected for analysis.

Instrumental Analysis: LC-MS/MS
  • Chromatography: The final extract is analyzed using a liquid chromatograph.

    • Column: A reversed-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both often containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for quantification and confirmation of ETU.

  • Calibration: Quantification is typically achieved using matrix-matched calibration standards to compensate for matrix effects (ion suppression or enhancement). The use of an isotopically labeled internal standard, such as ETU-d4, is highly recommended for the most accurate results.

Inter-laboratory Comparison Data

The following tables summarize the performance of laboratories in the European Union Proficiency Test EUPT-SRM12, which involved the analysis of ETU in a strawberry purée test material. This provides a snapshot of the state-of-the-art in routine ETU analysis.

Table 1: Summary of EUPT-SRM12 Results for this compound (ETU)

ParameterValue
Test MaterialStrawberry Purée
Assigned Value (mg/kg)0.076
Robust Standard Deviation (RSD)21%
Number of Participants125
Number of Results114

Data from the EUPT-SRM12 Final Report.

Table 2: Comparison of Methodologies Used by Participating Laboratories in EUPT-SRM12 for ETU Analysis

Laboratory Category (by Methodology)Number of LabsKey Methodological Features
QuEChERS-based Methods HighExtraction with Acetonitrile, often with acid. Use of MgSO₄/NaCl for partitioning. d-SPE cleanup with PSA and/or C18.
Other Solvent Extraction ModerateExtraction with acidified methanol or other solvent mixtures.
Cleanup Variations VariedSome labs used no cleanup, while others employed various SPE sorbents.
Calibration Strategy HighMajority used matrix-matched standards. A significant portion used isotopically labeled internal standards.

This table represents a qualitative summary of the methods detailed in the EUPT-SRM12 report supplement.

Performance Visualization

The following diagrams illustrate the typical workflow for ETU analysis and the logical relationship in proficiency testing.

ETU_Analysis_Workflow General Workflow for ETU Analysis in Food cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acidified ACN) Homogenization->Extraction Partitioning Salting-Out (QuEChERS salts) Extraction->Partitioning Centrifuge1 Centrifugation Partitioning->Centrifuge1 dSPE Dispersive SPE (PSA / C18) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Analysis LC-MS/MS Analysis (ESI+, MRM) Centrifuge2->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A typical workflow for the analysis of this compound (ETU) in food matrices.

PT_Evaluation_Logic Proficiency Test Evaluation Logic cluster_eval Statistical Evaluation PT_Provider PT Provider (e.g., EURL-SRM) Test_Material Prepare & Distribute Homogenized Test Material PT_Provider->Test_Material Lab_Analysis Participating Labs Perform Analysis Test_Material->Lab_Analysis Results Submit Results & Methodology Lab_Analysis->Results Assigned_Value Determine Assigned Value (Robust Mean) Results->Assigned_Value Z_Score Calculate z-scores (Performance Metric) Assigned_Value->Z_Score Final_Report Publish Final Report (Comparison of Performance) Z_Score->Final_Report

Caption: Logical flow of a proficiency test for inter-laboratory comparison.

Conclusion

The data from the EUPT-SRM12 proficiency test demonstrates that while a variety of methods are employed for ETU analysis, the majority of laboratories can achieve satisfactory results. The robust standard deviation of 21% indicates a good level of agreement among the participating laboratories for this challenging analysis. The prevalence of QuEChERS-based methods followed by LC-MS/MS highlights this as the current industry standard. For optimal accuracy, the use of matrix-matched calibration and isotopically labeled internal standards is highly recommended to mitigate matrix effects and improve the reliability of quantification. This guide serves as a valuable resource for laboratories to benchmark their own methods and performance against a European-wide standard.

Comparative study of ethylenethiourea degradation by different Fenton processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective degradation of environmental contaminants is a critical concern. Ethylenethiourea (ETU), a degradation product of ethylene (B1197577) bis-dithiocarbamate fungicides, is a compound of interest due to its potential health risks. Advanced Oxidation Processes (AOPs), particularly Fenton and Fenton-like reactions, have emerged as promising methods for the degradation of such persistent organic pollutants. This guide provides a comparative study of the efficacy of different Fenton processes—Classic Fenton (CFT), Photo-Fenton, Electro-Fenton (EFT), and Anodic Fenton (AFT)—in the degradation of this compound, supported by experimental data.

Performance Comparison of Fenton Processes for this compound (ETU) Degradation

The efficiency of various Fenton processes in degrading ETU varies significantly based on the specific reaction conditions. The following table summarizes key quantitative data from experimental studies, offering a clear comparison of their performance.

ProcessDegradation/Mineralization EfficiencyReaction Time (minutes)Optimal pHFe²⁺ Concentration (mg/L)H₂O₂ Concentration (mg/L)Source
Classic Fenton (CFT) Most rapid degradationNot specified~3Not specifiedNot specified[1]
Photo-Fenton 70% Mineralization120Not specified400800[2][3][4]
UV/H₂O₂ 77% Mineralization120Not specifiedN/A400[2][3][4]
Electro-Fenton (EFT) Effective degradationNot specifiedNot specifiedNot specifiedNot specified[1]
Anodic Fenton (AFT) Efficient degradation of primary productsNot specified~3.0Electrolytically generated (0.01-0.02 A current)H₂O₂/Fe²⁺ ratio: 5:1 to 10:1[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key processes discussed.

Photo-Fenton and UV/H₂O₂ Degradation of ETU

The photocatalytic degradation of ETU was investigated in a photo-reactor equipped with an 80 W mercury vapor lamp. The mineralization of ETU was quantified through total organic carbon (TOC) analysis, while the degradation of the parent compound was monitored by measuring the reduction in UV absorbance at 232 nm.

For the Photo-Fenton experiments, the initial concentration of ETU was set in an aqueous solution containing 800 mg/L of hydrogen peroxide and 400 mg/L of ferrous iron (Fe²⁺)[2][3][4].

For the UV/H₂O₂ process, the experiments were conducted with an initial ETU concentration and 400 mg/L of hydrogen peroxide, without the addition of an iron catalyst[2][3][4].

The reaction kinetics for both processes were found to follow a pseudo-second-order model. The rate constants (k) were determined to be 7.7 × 10⁻⁴ mg L⁻¹ min⁻¹ for the photo-Fenton process and 6.2 × 10⁻⁴ mg L⁻¹ min⁻¹ for the UV/H₂O₂ process[3].

Anodic Fenton Treatment (AFT) of ETU

The Anodic Fenton Treatment is an electrochemical method where ferrous ions are generated at an iron anode. In a typical setup for pesticide degradation, the system is operated under flow-through conditions. The optimal pH for the anodic half-cell is self-maintained at approximately 3.0. The delivery rate of ferrous ions is controlled by the electrolytic current, typically between 0.01 and 0.02 A. The molar ratio of hydrogen peroxide to ferrous iron is maintained between 5:1 and 10:1 for efficient hydroxyl radical production[5].

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams are provided.

Fenton_Processes_Comparison cluster_processes Fenton Degradation Processes for ETU cluster_characteristics Key Characteristics Classic_Fenton Classic Fenton (CFT) Rapidity Most Rapid Degradation Classic_Fenton->Rapidity Photo_Fenton Photo-Fenton Mineralization_PF 70% Mineralization Photo_Fenton->Mineralization_PF Mineralization_UV 77% Mineralization (UV/H2O2) Photo_Fenton->Mineralization_UV Compared to Electro_Fenton Electro-Fenton (EFT) Anodic_Fenton Anodic Fenton (AFT) Primary_Degradation Efficient Primary Product Degradation Anodic_Fenton->Primary_Degradation

Caption: Comparative overview of different Fenton processes for ETU degradation.

Experimental_Workflow start Start: ETU Solution Preparation process Select Fenton Process (Classic, Photo, Electro, Anodic) start->process conditions Set Optimal Conditions (pH, [Fe²⁺], [H₂O₂], Current) process->conditions reaction Initiate Degradation Reaction conditions->reaction monitoring Monitor Degradation (TOC, UV-Vis) reaction->monitoring analysis Analyze Degradation Products (e.g., GC-MS) reaction->analysis end End: Evaluate Efficiency monitoring->end analysis->end

Caption: General experimental workflow for studying ETU degradation by Fenton processes.

Degradation Pathways and Byproducts

The degradation of this compound by Fenton processes involves the generation of highly reactive hydroxyl radicals (•OH), which attack the ETU molecule. While a complete mineralization to CO₂, H₂O, and inorganic ions is the ultimate goal, several intermediate products can be formed.

Studies have shown that the degradation product profiles can differ significantly depending on the Fenton method used[1]. Anodic Fenton Treatment (AFT) has been noted for its efficiency in degrading the primary degradation products of ETU[1]. A possible transformation mechanism for ETU in photo-Fenton and UV/H₂O₂ processes has been proposed, though detailed identification of all intermediates across all Fenton processes requires further investigation.

Conclusion

This comparative guide highlights the varying effectiveness of different Fenton processes for the degradation of this compound. While the Classic Fenton process is the most rapid, the UV/H₂O₂ process shows slightly higher mineralization than the Photo-Fenton process under the studied conditions. Anodic Fenton Treatment presents an advantage in degrading primary byproducts. The choice of the most suitable Fenton process will depend on the specific requirements of the application, including the desired degradation rate, the extent of mineralization, and operational considerations such as pH control and reagent handling. Further research is warranted to fully elucidate the degradation pathways and byproduct formation for each process, enabling a more comprehensive risk assessment and optimization of treatment strategies.

References

Ethylenethiourea in Produce: A Comparative Analysis of Organic and Conventional Farming

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of ethylenethiourea (ETU) levels in produce grown under organic and conventional agricultural practices. This compound is a breakdown product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, which are widely used in conventional farming.[1] This document is intended for researchers, scientists, and drug development professionals interested in the comparative safety and chemical composition of organic and conventional foods.

Key Findings

A meta-analysis of 343 peer-reviewed publications indicated that the frequency of occurrence of pesticide residues was four times higher in conventional crops.[4] Another analysis of data from the USDA, California Department of Pesticide Regulation, and Consumers Union found that conventionally grown foods have residues far more often than organic foods.[3] Specifically, 73% of conventionally grown samples in the USDA dataset had residues, compared to 23% of organic samples.[3]

While specific quantitative data for ETU in organic produce is scarce, monitoring of conventionally grown produce has detected ETU residues. For example, extensive food surveys in the USA have generally found low levels of ETU (less than 0.1 mg/kg) in a minority of samples (fewer than 20%).[6]

Quantitative Data Summary

The following table summarizes the findings on pesticide residue frequency in organic versus conventional produce. It is important to note that this data is for pesticide residues in general, as specific comparative data for ETU was not found.

Data SourceConventional Produce with Pesticide Residues (%)Organic Produce with Pesticide Residues (%)
USDA Pesticide Data Program7323
California Department of Pesticide Regulation316.5
Consumers Union7927

Source: Consumers Union, 2002[3]

The following table provides examples of ETU levels detected in conventionally grown produce from various monitoring programs.

CommodityETU Residue Level (mg/kg)Country/RegionYear of Study
Processed Foods< 0.1USA1990s
Raw Agricultural CommoditiesGenerally ≤ 0.1Multiple1993
Processed Products< 0.05 (Limit of Detection)Canada1975-1985

Source: Food and Agriculture Organization of the United Nations, 1993[6]

Health Implications of this compound

This compound is recognized as a carcinogen and a teratogen in animal studies.[7] The primary health concerns associated with ETU exposure are its effects on the thyroid gland and its potential to cause birth defects.[7][8]

Carcinogenicity

ETU has been shown to induce thyroid follicular-cell adenomas and carcinomas in rats.[9] The mechanism of carcinogenicity is linked to its disruption of thyroid hormone synthesis.[10]

Teratogenicity

ETU is a potent teratogen, particularly affecting the central nervous system.[7] The initial target of ETU in maternal dosing is the primitive neuroblast, leading to necrosis.[11] This can result in conditions such as hydrocephalus.[11][12]

Signaling Pathway of this compound's Effect on the Thyroid

The primary mechanism by which ETU exerts its toxic effect on the thyroid is through the inhibition of thyroid peroxidase (TPX), a key enzyme in the synthesis of thyroid hormones.[10][13] This disruption of the normal hormonal signaling pathway can lead to hypothyroidism and compensatory physiological changes, such as thyroid hyperplasia.

ETU_Thyroid_Pathway ETU This compound (ETU) TPX Thyroid Peroxidase (TPX) ETU->TPX Inhibits T3_T4 Thyroid Hormones (T3, T4) MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) TPX->MIT_DIT Catalyzes Iodide Iodide (I⁻) Iodide->MIT_DIT Iodination of Thyroglobulin Thyroglobulin Thyroglobulin->MIT_DIT MIT_DIT->T3_T4 Coupling to form Hypothalamus Hypothalamus T3_T4->Hypothalamus Negative Feedback Pituitary Pituitary Gland T3_T4->Pituitary Negative Feedback Hypothalamus->Pituitary TSH Thyroid Stimulating Hormone (TSH) Thyroid Thyroid Gland Pituitary->Thyroid Hyperplasia Thyroid Hyperplasia (Potential for Tumors) Thyroid->T3_T4 Produces Thyroid->Hyperplasia Prolonged stimulation leads to

Caption: this compound inhibits thyroid peroxidase, disrupting thyroid hormone synthesis.

Experimental Protocols

The detection and quantification of ETU in produce typically involve sophisticated analytical chemistry techniques. The following is a generalized workflow based on common methodologies.

Sample Preparation and Extraction
  • Homogenization : A representative sample of the produce is homogenized to create a uniform mixture.

  • Extraction : ETU is extracted from the homogenized sample using an organic solvent, such as methanol (B129727) or dichloromethane.[14]

  • Cleanup : The extract is then purified to remove interfering substances. This is often achieved using solid-phase extraction (SPE) with materials like alumina (B75360) or silica.[14]

Analytical Determination
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : This is a highly sensitive and selective method for detecting and quantifying ETU.[15] The cleaned-up extract is injected into an HPLC system, which separates ETU from other components. The separated ETU is then ionized and detected by a mass spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Another powerful technique that can be used for ETU analysis, often requiring derivatization of the ETU molecule to make it more volatile.

  • High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) : This method separates ETU by HPLC and detects it based on its ultraviolet (UV) absorbance.

ETU_Analysis_Workflow Sample Produce Sample (Organic or Conventional) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Analysis Analytical Detection (e.g., HPLC-MS/MS) Cleanup->Analysis Data Quantitative Data (ETU Concentration) Analysis->Data

References

Ethylenethiourea as a Biomarker for Dietary EBDC Intake: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethylenethiourea (ETU) as a biomarker for dietary intake of ethylene (B1197577) bisdithiocarbamates (EBDCs), a widely used class of fungicides. ETU, a primary metabolite of EBDCs, is considered a reliable indicator of exposure.[1][2] This document summarizes quantitative data from key validation studies, details experimental protocols for ETU analysis, and presents visual workflows and metabolic pathways to support researchers in toxicology, epidemiology, and drug development.

Performance Comparison of ETU as a Biomarker

Urinary ETU is the most established biomarker for assessing EBDC exposure due to its direct correlation with the intake of parent compounds like mancozeb (B1675947). While less common, blood ETU has also been investigated as a potential biomarker. The following tables summarize key performance data from studies validating urinary ETU and comparing it with other exposure assessment methods.

Table 1: Validation of Urinary this compound (ETU) as a Biomarker for EBDC Exposure
ParameterMethodMatrixKey FindingsReference
Correlation with Dermal Exposure Dermal patch and urine analysisHuman skin and urineA significant positive correlation was found between dermal mancozeb exposure and end-of-shift urinary ETU levels in vineyard workers (Spearman's rho = 0.770).[2]Colosio et al. (2002)[2]
Dose-Response Relationship Controlled oral administrationHuman urineFollowing a single oral dose of mancozeb, urinary ETU levels peaked and then declined with an estimated elimination half-life of 17-23 hours, demonstrating a clear dose-response relationship.[3]Lindh et al. (2008)[3]
Occupational Exposure Assessment Air and urine monitoringAmbient air and human urineUrinary ETU concentrations were a better indicator of EBDC exposure than air monitoring, as they reflect the total absorbed dose from all routes of exposure.[2]Kurttio & Savolainen (1990)[2]
Table 2: Comparison of this compound (ETU) in Different Biological Matrices
Biological MatrixMean Concentration (Exposed Workers)Mean Concentration (Control Subjects)Key ConsiderationsReference
Urine 378.3 ppb26.3 ppbNon-invasive sample collection, reflects recent exposure.Panganiban et al. (2004)[4]
Blood 4.4 ppb0.3 ppbMore invasive sample collection, may reflect a more direct internal dose.Panganiban et al. (2004)[4]

While the study by Panganiban et al. (2004) provides a direct comparison of ETU concentrations in blood and urine, a comprehensive validation of blood ETU as a biomarker, including sensitivity and specificity for dietary intake, is less established in the literature compared to urinary ETU.[4]

Experimental Protocols

Accurate quantification of ETU is critical for its validation as a biomarker. The following are detailed methodologies for two common analytical techniques.

Analysis of Urinary ETU by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the determination of ETU in human urine.

a. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • To 1 mL of urine, add an internal standard (e.g., d4-ETU).

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

  • Wash the cartridge with water to remove interfering substances.

  • Elute the ETU from the cartridge with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5][6]

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both ETU and its internal standard.[3][6]

Analysis of Urinary ETU by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely available alternative to LC-MS/MS.

a. Sample Preparation (Solid-Supported Liquid Extraction)

  • Load 10 mL of urine onto a solid-supported liquid extraction (SSLE) column (e.g., Extrelut®).

  • Allow the sample to distribute for 15 minutes.

  • Elute the ETU with dichloromethane.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.[1][7]

b. HPLC-DAD Instrumentation and Conditions

  • Liquid Chromatograph: An HPLC system equipped with a diode-array detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase, such as a phosphate (B84403) buffer solution.

  • Detection: The DAD is set to monitor the absorbance at the wavelength of maximum absorbance for ETU (approximately 231 nm).[1][7]

Visualizations

Metabolic Pathway of EBDCs to this compound

The following diagram illustrates the principal metabolic conversion of EBDC fungicides, such as Mancozeb, to this compound (ETU) in biological systems.

EBDC_Metabolism EBDC EBDC (e.g., Mancozeb) Metabolism Metabolism (e.g., in Liver) EBDC->Metabolism Intake (Dietary) ETU This compound (ETU) Metabolism->ETU Conversion Excretion Urinary Excretion ETU->Excretion

Caption: Metabolic conversion of EBDCs to ETU.

Experimental Workflow for Urinary ETU Analysis by LC-MS/MS

This diagram outlines the typical workflow for the analysis of ETU in urine samples using LC-MS/MS.

ETU_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Urine Sample Collection InternalStandard Addition of Internal Standard SampleCollection->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting of ETU Concentration Quantification->Reporting

Caption: Workflow for urinary ETU analysis.

References

Ethylenethiourea Carcinogenicity: A Comparative Analysis in Rats and Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic effects of ethylenethiourea (ETU) in rats and mice, drawing upon key experimental data. ETU, a degradation product of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides and also used in the rubber industry, has been the subject of extensive toxicological evaluation. Understanding the species-specific differences in its carcinogenicity is crucial for human health risk assessment.

Quantitative Analysis of Tumor Incidence

Oral administration of this compound has been shown to induce tumors in both rats and mice, with notable differences in target organs. The primary target organ in rats is the thyroid gland, while in mice, tumors are observed in the thyroid gland, liver, and pituitary gland.[1][2][3] The following tables summarize the dose-response relationships for tumor incidence in key studies conducted by the National Toxicology Program (NTP).

Carcinogenicity of this compound in F344/N Rats (2-Year Feed Study)
Dietary Concentration (ppm)SexThyroid Gland: Follicular Cell AdenomaThyroid Gland: Follicular Cell Carcinoma
0Male0/49 (0%)1/49 (2%)
83Male9/46 (20%)3/46 (7%)
250Male23/50 (46%)26/50 (52%)
0Female1/50 (2%)2/50 (4%)
83Female6/44 (14%)1/44 (2%)
250Female28/49 (57%)8/49 (16%)

Data from NTP Technical Report 388. The incidences are presented as the number of animals with tumors / number of animals examined.

Carcinogenicity of this compound in B6C3F1 Mice (2-Year Feed Study)
Dietary Concentration (ppm)SexThyroid Gland: Follicular Cell AdenomaThyroid Gland: Follicular Cell CarcinomaLiver: Hepatocellular AdenomaLiver: Hepatocellular CarcinomaPituitary Gland: Adenoma
0Male0/50 (0%)1/50 (2%)11/49 (22%)13/49 (27%)0/44 (0%)
100Male1/49 (2%)0/49 (0%)16/50 (32%)19/50 (38%)0/42 (0%)
330Male26/50 (52%)5/50 (10%)9/50 (18%)45/50 (90%)8/41 (20%)
0Female0/50 (0%)0/50 (0%)9/50 (18%)2/50 (4%)10/47 (21%)
330Female2/50 (4%)0/50 (0%)2/50 (4%)29/50 (58%)19/49 (39%)
1000Female35/50 (70%)8/50 (16%)33/50 (66%)47/50 (94%)26/49 (53%)

Data from NTP Technical Report 388. The incidences are presented as the number of animals with tumors / number of animals examined.

Experimental Protocols

The data presented above is primarily from the National Toxicology Program (NTP) Technical Report 388, which involved two-year chronic toxicity and carcinogenicity studies of this compound.[4]

Animal Models:

  • Rats: Male and female F344/N rats.

  • Mice: Male and female B6C3F1 mice.

Administration of Test Substance:

  • This compound (99% pure) was administered in the feed.

  • The studies included groups with adult-only exposure, perinatal-only exposure (dietary exposure of dams prior to breeding and throughout gestation and lactation), and combined perinatal and adult exposure.[4]

Dosage:

  • Rats (Adult Exposure): Dietary concentrations of 0, 83, and 250 ppm.

  • Mice (Adult Exposure): Dietary concentrations of 0, 100, 330, and 1000 ppm.

Study Duration:

  • The animals were exposed to ETU for two years.

Pathology and Tumor Assessment:

  • At the end of the study, a complete necropsy was performed on all animals.

  • Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

  • The diagnosis of neoplasms was based on histopathological evaluation by a board-certified veterinary pathologist and was subject to a quality assurance and peer review process.

Visualizing Experimental Design and Mechanism

To better understand the experimental approach and the proposed mechanism of ETU's carcinogenicity, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_exposure Exposure Phase (2 Years) cluster_endpoint Endpoint Analysis Animal Selection Animal Selection Acclimation Acclimation Animal Selection->Acclimation Randomization Randomization Acclimation->Randomization Control Group (0 ppm ETU) Control Group (0 ppm ETU) Randomization->Control Group (0 ppm ETU) Low Dose Group Low Dose Group Randomization->Low Dose Group High Dose Group High Dose Group Randomization->High Dose Group Necropsy Necropsy Control Group (0 ppm ETU)->Necropsy Low Dose Group->Necropsy High Dose Group->Necropsy Histopathology Histopathology Necropsy->Histopathology Tumor Incidence Analysis Tumor Incidence Analysis Histopathology->Tumor Incidence Analysis

A typical workflow for a 2-year carcinogenicity bioassay.

The primary mechanism for ETU-induced thyroid tumors is believed to be non-genotoxic and involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis. ETU inhibits the thyroid peroxidase (TPO) enzyme, which is essential for thyroid hormone synthesis. This leads to a decrease in circulating thyroid hormones (T3 and T4), triggering a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic TSH stimulation of the thyroid follicular cells can lead to hyperplasia and, ultimately, neoplasia.

G Pituitary Pituitary Thyroid Gland Thyroid Gland Pituitary->Thyroid Gland TSH (+) TSH TSH Pituitary->TSH Thyroid Hormones (T3, T4) Thyroid Hormones (T3, T4) Thyroid Gland->Thyroid Hormones (T3, T4) Tumorigenesis (Rats & Mice) Tumorigenesis (Rats & Mice) Thyroid Gland->Tumorigenesis (Rats & Mice) Thyroid Hormones (T3, T4)->Pituitary (-) Negative Feedback Hypothalamus Hypothalamus Thyroid Hormones (T3, T4)->Hypothalamus (-) Negative Feedback This compound (ETU) This compound (ETU) This compound (ETU)->Thyroid Gland Inhibits TPO TSH->Thyroid Gland Liver & Pituitary Tumors (Mice) Liver & Pituitary Tumors (Mice)

Proposed mechanism of ETU-induced thyroid carcinogenesis.

Conclusion

References

Safer Alternatives to Ethylenethiourea (ETU) in Rubber Vulcanization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rubber industry is actively seeking safer alternatives to ethylenethiourea (ETU), a highly effective vulcanization accelerator, due to its classification as a reproductive toxin.[1][2] This guide provides a technical comparison of emerging alternatives, focusing on their performance in key elastomers like polychloroprene (CR) and epichlorohydrin (B41342) (ECO) rubber. The information is compiled from various industry and academic sources to support researchers and professionals in making informed decisions for developing ETU-free rubber compounds.

Key Alternatives to this compound

Several promising alternatives to ETU have been developed and are undergoing industrial evaluation. The most notable of these include:

  • Robac SRM102: A novel curative developed by the SafeRubber consortium, reported to be a safe and effective replacement for ETU in polychloroprene and other elastomers.[1][3][4][5]

  • Diamine/Tetramethylthiuram Disulfide (TMTD) Systems: Combinations of diamines with TMTD have shown potential as effective crosslinking systems for polychloroprene.

  • PNA5: A complex of piperazine-1-carbodithioic acid and 1,3-diaminopropane, which has demonstrated performance comparable to ETU in polychloroprene.

  • Triazine-based Accelerators: These have been developed as alternatives to ETU, particularly for curing epichlorohydrin (ECO) rubber compounds.

Comparative Performance Data

The following tables summarize the quantitative performance data of these alternatives in comparison to traditional ETU-based systems. The data is primarily sourced from a study by Clwyd Compounders, which evaluated these accelerators in both general-purpose and high-quality polychloroprene and epichlorohydrin compounds.

Polychloroprene (CR) Rubber Compounds

Table 1: Properties of a General-Purpose CR Compound Cured with ETU and Alternatives

PropertyTest MethodETU SystemHexa/TMTD SystemSRM102 System
Cure Characteristics (MDR @ 170°C) ASTM D2084
Scorch Time (ts2, mins)2.52.02.2
Cure Time (t90, mins)6.05.55.8
Physical Properties
Hardness (IRHD)ASTM D1415656665
Tensile Strength (MPa)ASTM D41220.119.520.5
Elongation at Break (%)ASTM D412450430460
Heat Aging (70h @ 100°C) ASTM D573
Hardness Change (pts)+5+7+6
Tensile Strength Change (%)-10-15-12
Elongation at Break Change (%)-25-30-28
Compression Set (22h @ 100°C) ASTM D395253530

Table 2: Properties of a High-Quality CR Compound Cured with ETU and SRM102

PropertyTest MethodETU SystemSRM102 System
Cure Characteristics (MDR @ 170°C) ASTM D2084
Scorch Time (ts2, mins)3.02.8
Cure Time (t90, mins)7.57.0
Physical Properties
Hardness (IRHD)ASTM D14157574
Tensile Strength (MPa)ASTM D41222.522.0
Elongation at Break (%)ASTM D412350360
Heat Aging (70h @ 125°C) ASTM D573
Hardness Change (pts)+4+5
Tensile Strength Change (%)-8-10
Elongation at Break Change (%)-20-22
Compression Set (22h @ 125°C) ASTM D3952022
Epichlorohydrin (ECO) Rubber Compounds

Table 3: Properties of an ECO Compound Cured with a Triazine-based ETU Replacement and SRM102

PropertyTest MethodNon-ETU (Triazine)SRM102 (Low)SRM102 (Medium)SRM102 (High)
Physical Properties
Hardness (Shore A)ASTM D224075657276
Tensile Strength (MPa)ASTM D41211.38.99.910.0
Elongation at Break (%)ASTM D412378491294220
Compression Set (22h @ 125°C) ASTM D39519393027
Hot Air Aging (70h @ 125°C) ASTM D573
Hardness Change (Sh A)+3+1+1+2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables, based on ASTM standards.

Cure Characteristics (Mooney Viscosity, Scorch, and Cure Time)
  • Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.

  • Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).

  • Procedure:

    • A sample of the uncured rubber compound is placed in a temperature-controlled die cavity containing a biconical disk.

    • The disk is oscillated through a small rotary amplitude (e.g., 1 or 3 degrees).

    • The torque required to oscillate the disk is continuously recorded as a function of time at a constant temperature (e.g., 170°C).

    • The resulting cure curve is used to determine:

      • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

      • Scorch Time (ts2): The time taken for the torque to rise 2 units above ML, indicating the onset of vulcanization.

      • Cure Time (t90): The time required to reach 90% of the maximum torque (MH), representing the optimum cure time.

      • Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured rubber.

Tensile Properties (Tensile Strength, Elongation at Break)
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Apparatus: Tensile testing machine with a suitable load cell and grips.

  • Procedure:

    • Dumbbell-shaped test specimens are cut from a cured rubber sheet.

    • The cross-sectional area of the narrow section of the specimen is measured.

    • The specimen is mounted in the grips of the tensile testing machine.

    • The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.

    • The force and elongation are recorded throughout the test.

    • Tensile Strength is calculated as the maximum force recorded divided by the original cross-sectional area.

    • Elongation at Break is the percentage increase in length of the specimen at the point of rupture.

Heat Aging
  • Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.

  • Apparatus: Air-circulating oven with controlled temperature.

  • Procedure:

    • Tensile test specimens are prepared as per ASTM D412.

    • The initial tensile properties (tensile strength and elongation at break) and hardness are measured.

    • The specimens are suspended in the air oven at a specified temperature (e.g., 100°C or 125°C) for a specified duration (e.g., 70 hours).

    • After aging, the specimens are removed from the oven and allowed to cool to room temperature for at least 16 hours but not more than 96 hours.

    • The final tensile properties and hardness are measured.

    • The changes in these properties are calculated as a percentage of the original values.

Compression Set
  • Standard: ASTM D395 - Standard Test Methods for Rubber Property—Compression Set.

  • Apparatus: Compression device with parallel plates, spacers, and an oven.

  • Procedure:

    • Cylindrical test specimens (buttons) are prepared.

    • The initial thickness of the specimen is measured.

    • The specimen is placed between the parallel plates of the compression device and compressed to a specified percentage of its original height using spacers (typically 25% compression).

    • The device containing the compressed specimen is placed in an oven at a specified temperature (e.g., 100°C or 125°C) for a specified time (e.g., 22 hours).

    • After the specified time, the device is removed from the oven, and the specimen is immediately removed from the device.

    • The specimen is allowed to recover at room temperature for 30 minutes.

    • The final thickness of the specimen is measured.

    • Compression Set is calculated as the percentage of the original deflection that is not recovered.

Vulcanization Mechanisms and Signaling Pathways

The following diagrams illustrate the proposed vulcanization mechanisms for ETU and some of its alternatives.

ETU_Vulcanization ETU This compound (ETU) Intermediate1 Zinc-ETU Complex ETU->Intermediate1 Activation ZnO Zinc Oxide (ZnO) ZnO->Intermediate1 CR Polychloroprene Chain (Allylic Chlorine) Intermediate2 Activated Polychloroprene CR->Intermediate2 Activation by ZnO Crosslink Crosslinked Polychloroprene Intermediate1->Crosslink Crosslinking Reaction Intermediate2->Crosslink

Caption: Proposed synergistic vulcanization mechanism of polychloroprene with ETU and ZnO.

Diamine_TMTD_Vulcanization Diamine Diamine Activated_CR Activated Polychloroprene (via Diamine) Diamine->Activated_CR Activation TMTD Tetramethylthiuram Disulfide (TMTD) Sulfur_Donor Active Sulfur Species TMTD->Sulfur_Donor Decomposition CR Polychloroprene Chain CR->Activated_CR Crosslink Crosslinked Polychloroprene Activated_CR->Crosslink Reaction with Active Sulfur Sulfur_Donor->Crosslink

Caption: Simplified vulcanization pathway for polychloroprene using a Diamine/TMTD system.

PNA5_Vulcanization PNA5 PNA5 Complex (Piperazine-1-carbodithioic acid + 1,3-diaminopropane) Diamine 1,3-diaminopropane (Activator) PNA5->Diamine Dissociation Dithiocarbamate Piperazine-1-carbodithioate (Crosslinker) PNA5->Dithiocarbamate CR Polychloroprene Chain Activated_CR Activated Polychloroprene CR->Activated_CR Diamine->Activated_CR Activation Crosslink Crosslinked Polychloroprene Dithiocarbamate->Crosslink Crosslinking Reaction Activated_CR->Crosslink

Caption: Proposed vulcanization mechanism of polychloroprene with the PNA5 accelerator.

Conclusion

The data presented in this guide indicates that viable alternatives to ETU are emerging, with Robac SRM102 showing particularly promising results in matching the performance of ETU in polychloroprene rubber. While other alternatives like diamine/TMTD systems and PNA5 also show potential, more comprehensive, publicly available quantitative data is needed for a complete comparative analysis. The development of these safer accelerators is a significant step forward for the rubber industry, enabling the production of high-performance elastomers with improved environmental and health profiles. Further research and industrial-scale trials will be crucial in validating the long-term performance and commercial viability of these ETU-free curing systems.

References

Ethylenethiourea in EBDC Fungicides: A Comparative Analysis of Formulation Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of ethylenethiourea (ETU) content across various ethylene (B1197577) bisdithiocarbamate (EBDC) fungicide formulations reveals significant variability influenced by the active ingredient, formulation type, and storage conditions. This guide provides researchers, scientists, and drug development professionals with a comparative look at ETU levels, detailed experimental protocols for its quantification, and an overview of the degradation pathway of EBDC fungicides leading to ETU formation.

Ethylene bisdithiocarbamates, a widely used class of fungicides including mancozeb (B1675947), maneb (B1676018), zineb, and metiram, are known to degrade to this compound, a compound of toxicological concern. The initial amount of ETU in commercial formulations and its formation over time are critical parameters for assessing the safety and quality of these agricultural products.

Comparative Analysis of this compound Content

Quantitative data from various studies indicate that the ETU content in EBDC formulations can differ substantially. The following table summarizes findings on ETU levels in different EBDC fungicides and the impact of storage. It is important to note that direct comparison between studies can be challenging due to differing analytical methodologies and the potential for the analytical process itself to generate ETU.[1]

EBDC FungicideFormulation TypeInitial ETU Content (%)ETU Content After Storage (%)Storage Conditions
Mancozeb Not Specified0.07 (average of 76 lots)[2]--
Not Specified<0.01 - 0.04[2]--
Not Specified~0.02[2]0.1339 days at 48°C and 80% relative humidity[2]
Maneb 80% Wettable Powder (WP)0.05 - 1.26[2]0.58 - 14.0439 days at 48°C and 80% relative humidity[2]
Zineb 80% Wettable Powder (WP)Not Specified3.48 - 10.4439 days at 48°C and 80% relative humidity[2]
Metiram Not SpecifiedNot SpecifiedConversion to ETU: 7.5 - 34.6Laboratory conditions, 26 days[3]
Various EBDCs Commercial Formulations0.02 - 2[4]Increased with temperature and humidity[2]Warm and humid conditions[2]

Note: The analytical method, particularly the use of methanol (B129727) for extraction, can contribute to the formation of ETU during analysis, potentially leading to an overestimation of the initial ETU content in the formulation.[1][5]

Studies indicate that maneb formulations may have a greater potential for ETU formation during storage compared to mancozeb and zineb.[2] The formulation type, such as wettable powders (WP), water-dispersible granules (WG), and suspension concentrates (SC), also plays a role in the stability of the active ingredient and the rate of ETU formation, although specific comparative data across these formulation types is limited in the reviewed literature.

Degradation Pathway of EBDC Fungicides

The formation of this compound is a primary degradation pathway for EBDC fungicides. This process can occur during manufacturing, storage, and after application in the environment. The general degradation pathway involves the conversion of the EBDC molecule to ETU and other byproducts.

EBDC_Degradation EBDC EBDC Fungicide (e.g., Mancozeb, Maneb, Zineb) Degradation Degradation (Hydrolysis, Photolysis, Heat) EBDC->Degradation ETU This compound (ETU) Degradation->ETU Further_Degradation Further Degradation Products (e.g., Ethylene urea) ETU->Further_Degradation

Caption: Simplified degradation pathway of EBDC fungicides to this compound.

Experimental Protocols for ETU Determination

The quantification of this compound in EBDC formulations is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for this purpose. The following is a generalized protocol based on established methodologies, such as those recognized by the Collaborative International Pesticides Analytical Council (CIPAC).

Principle

This compound is extracted from the fungicide formulation using a suitable solvent, typically methanol or acetonitrile. The extract is then analyzed by reverse-phase HPLC with UV detection.

Apparatus
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Analytical column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Syringe filters (e.g., 0.45 µm).

  • Standard laboratory glassware.

Reagents
  • Methanol or Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound (ETU) analytical standard.

Procedure
  • Standard Preparation: Prepare a stock solution of ETU analytical standard in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh a representative sample of the EBDC formulation.

    • Add a known volume of the extraction solvent (e.g., methanol).

    • Shake or sonicate the mixture for a defined period to ensure complete extraction of ETU.

    • Allow the solution to settle or centrifuge to separate solid particles.

    • Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Mobile Phase: A suitable mixture of water and methanol or acetonitrile.

      • Flow Rate: Typically 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • UV Detection Wavelength: Approximately 231 nm.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Quantification: Determine the concentration of ETU in the samples by comparing the peak area of ETU in the sample chromatogram with the calibration curve. Calculate the percentage of ETU in the original formulation.

It is critical to note that the choice of extraction solvent and the extraction time can influence the amount of ETU detected, as some EBDC may degrade to ETU during the analytical process itself.[1][5] Therefore, consistent and validated methods are essential for accurate comparative analysis.

References

Navigating Ethylenethiourea Exposure: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of exposure to ethylenethiourea (ETU) is critical due to its classification as a probable human carcinogen and its known teratogenic and thyroid-disrupting effects.[1][2][3] This guide provides a comprehensive comparison of biomarkers for ETU exposure, detailing the analytical methodologies for their detection and the underlying toxicological pathways.

This compound is a primary metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb (B1675947) and maneb, which are widely used in agriculture.[1][4] As such, urinary ETU is considered a well-established biomarker for assessing occupational and environmental exposure to this class of fungicides.[3][4] This guide will delve into the validation of ETU as a biomarker of effect, compare it with other potential biomarkers, and provide detailed experimental protocols for its quantification.

Comparative Analysis of Analytical Methodologies for ETU Detection

The quantification of ETU in biological matrices, primarily urine, is crucial for exposure assessment. Several analytical techniques have been validated for this purpose, each with its own set of performance characteristics. The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterLC-MS/MS Method 1[5]LC-MS/MS Method 2[6]GC-MS Method[7]
Linearity 0-50 µg/LNot Specified0-200 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.5 µg/L2 µg/L
Limit of Detection (LOD) 0.5 µg/LNot SpecifiedNot Specified
Within-Run Precision (% CV) ≤ 8.3%2.50% (at 1 µg/L), 1.89% (at 10 µg/L)< 17%
Between-Run Precision (% CV) 10.1%6.28% (at 1 µg/L), 4.83% (at 10 µg/L)< 20%
Recovery > 85%Not Specified> 90%

Alternative Biomarkers for EBDC Exposure

While ETU is the most widely accepted biomarker for EBDC exposure, other metabolites have been investigated. Ethylene urea (B33335) (EU) has been explored as another potential urinary biomarker.[8] However, ETU remains the primary choice due to its direct metabolic link and the extensive validation of its analytical methods. For a comprehensive exposure assessment, the concurrent analysis of multiple metabolites could be beneficial, though comparative performance data is still emerging. In one study, both ETU and EU were determined in urine samples to provide a broader picture of mancozeb exposure.[8]

Experimental Protocols

Detailed Method for Urinary ETU Analysis by LC-MS/MS

This protocol is adapted from validated methods for the quantification of ETU in human urine.[5][6]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., deuterated ETU).

  • Perform solid-phase extraction (SPE) using a Fluorosil phase BondElut column.[5]

  • Wash the column with a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Elute the analyte with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid, is common.[6]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

  • Transitions: Monitor specific precursor-to-product ion transitions for ETU and its internal standard.

Detailed Method for Urinary ETU Analysis by GC-MS

This protocol requires a derivatization step to increase the volatility of ETU.[7]

1. Sample Preparation and Derivatization:

  • Extract ETU from urine using a diatomaceous earth column with dichloromethane.[7]

  • Evaporate the extract to dryness.

  • Derivatize the residue with a silylating agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form a volatile derivative.[7]

  • The internal standard (deuterated ETU) should be carried through the entire preparation and derivatization process.

2. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for the separation of the derivatized analyte.

  • Carrier Gas: Helium is typically used.

  • Mass Spectrometer: Operate in electron impact (EI) ionization mode and use selected ion monitoring (SIM) for quantification.

  • Ions: Monitor characteristic ions of the derivatized ETU and its internal standard.

Mechanism of Action: ETU's Impact on Thyroid Function

The primary toxic effect of ETU is its interference with thyroid hormone synthesis.[9] ETU inhibits the enzyme thyroid peroxidase (TPO), which is essential for the production of thyroxine (T4) and triiodothyronine (T3).[1][9] This inhibition occurs in the presence of iodide and involves the oxidative metabolism of ETU.[9]

ETU_Thyroid_Pathway cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_follicle_lumen Follicle Lumen (Colloid) Iodide_blood Iodide (I-) NIS NIS Symporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell Iodide_lumen Iodide (I-) Iodide_cell->Iodide_lumen Transport TPO Thyroid Peroxidase (TPO) Iodine Iodine (I2) TPO->Iodine Coupling Coupling TPO->Coupling Thyroglobulin_synthesis Thyroglobulin Synthesis Thyroglobulin_protein Thyroglobulin Thyroglobulin_synthesis->Thyroglobulin_protein Iodination Iodination Thyroglobulin_protein->Iodination ETU This compound (ETU) ETU->TPO Inhibits Iodide_lumen->Iodine Oxidation Iodine->Iodination MIT_DIT MIT & DIT Iodination->MIT_DIT MIT_DIT->Coupling T3_T4_Thyroglobulin T3 & T4 on Thyroglobulin Coupling->T3_T4_Thyroglobulin

Caption: ETU inhibits thyroid peroxidase (TPO), disrupting hormone synthesis.

Experimental Workflow for Biomarker Validation

The validation of a biomarker for ETU exposure involves a systematic process to ensure the reliability and accuracy of the findings.

Biomarker_Validation_Workflow Start Hypothesis: Urinary ETU is a biomarker of EBDC exposure Method_Dev Analytical Method Development (e.g., LC-MS/MS or GC-MS) Start->Method_Dev Method_Val Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) Method_Dev->Method_Val Human_Study Human Exposure Study (Occupational or Controlled Dosing) Method_Val->Human_Study Sample_Collection Urine Sample Collection (Pre- and Post-exposure) Human_Study->Sample_Collection Sample_Analysis Sample Analysis for ETU Sample_Collection->Sample_Analysis Data_Analysis Statistical Analysis (Correlation between exposure and ETU levels) Sample_Analysis->Data_Analysis Conclusion Conclusion: Validation of ETU as a biomarker of effect Data_Analysis->Conclusion

Caption: Workflow for validating urinary ETU as a biomarker of exposure.

References

Assessing the equivalence of different analytical endpoints for ethylenethiourea genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylenethiourea (ETU), a primary metabolite and degradation product of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides, has been the subject of numerous toxicological investigations to ascertain its genotoxic potential.[1][2] Regulatory bodies and researchers have grappled with conflicting evidence, with some studies indicating a weak genotoxic activity while others suggest a non-genotoxic mechanism for its carcinogenic effects, particularly concerning thyroid tumors in rodents.[1][3] This guide provides an objective comparison of key analytical endpoints used to assess ETU's genotoxicity, supported by available experimental data and detailed methodologies.

Quantitative Data Summary

The genotoxicity of a compound is evaluated through a battery of tests that measure different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. The following tables summarize the publicly available data for this compound across three common assays: the Ames test, the in vitro micronucleus assay, and the comet assay.

Table 1: Ames Test Results for this compound (ETU)

The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Tester StrainMetabolic Activation (S9)ETU Concentration (µ g/plate )ResultReference
TA1535Without>1000Weakly Positive[2]
TA1535Without5000Positive[1]
TA1535With & Withoutup to 1000Negative[1]
TA98With & Withoutup to 5000Negative[1]
TA100With & Withoutup to 5000Negative[1]
TA1537With & Withoutup to 5000Negative[1]

Table 2: In Vitro Micronucleus Assay Summary for this compound (ETU)

The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. A positive result indicates that the test substance is clastogenic (causes chromosome breaks) or aneugenic (causes whole chromosome loss).

Cell LineMetabolic Activation (S9)ETU ConcentrationResultReference
Chinese Hamster Ovary (CHO)With & WithoutData Not AvailableNo conclusive positive data found in the literature search.
Chinese Hamster V79With & WithoutData Not AvailableFor the related compound thiourea (B124793), a slight increase in micronuclei was observed at 10-20 mM after 18 hours of exposure.

Note: While direct quantitative data for a positive in vitro micronucleus assay for ETU was not identified in the literature search, a positive result would be characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Summary for this compound (ETU)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail."

Cell LineTreatment ConditionsKey Parameters MeasuredResultReference
Data Not AvailableData Not Available% Tail DNA, Tail Length, Tail MomentNo quantitative data for ETU in the comet assay was identified in the literature search.

Note: A positive result in the comet assay would be indicated by a significant increase in parameters such as % Tail DNA, tail length, and olive tail moment compared to the negative control.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. The following are generalized protocols for the key assays discussed, which would be adapted for the specific testing of this compound.

Ames Test (Bacterial Reverse Mutation Assay) Protocol

This protocol is based on the plate incorporation method.

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used.

  • Metabolic Activation: Experiments are conducted with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure: a. To 2 ml of molten top agar (B569324) at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution (ETU dissolved in a suitable solvent like water or DMSO), and 0.5 ml of S9 mix or buffer. b. The mixture is vortexed and poured onto a minimal glucose agar plate. c. Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the spontaneous reversion rate.

In Vitro Micronucleus Assay Protocol (using CHO cells)
  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., McCoy's 5A) and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in culture plates and exposed to various concentrations of ETU for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain such as Giemsa or acridine (B1665455) orange.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated. A statistically significant, dose-dependent increase in this frequency indicates a positive result.

Alkaline Comet Assay (Single Cell Gel Electrophoresis) Protocol
  • Cell Preparation: A single-cell suspension is prepared from the desired cell line or tissue.

  • Embedding: Approximately 1 x 10^5 cells/ml are mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysing solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Electrophoresis is then performed at a low voltage.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Scoring: Slides are examined using a fluorescence microscope. Image analysis software is used to measure the head and tail DNA intensity, tail length, and to calculate parameters like % Tail DNA and olive tail moment. A significant increase in these parameters in treated cells compared to controls indicates DNA damage.

Visualizing Experimental Workflows and Potential Genotoxic Pathways

To better illustrate the experimental processes and potential molecular interactions, the following diagrams are provided.

experimental_workflow cluster_ames Ames Test Workflow cluster_micronucleus In Vitro Micronucleus Assay Workflow cluster_comet Comet Assay Workflow a1 Prepare Bacterial Cultures (e.g., TA1535) a2 Mix Bacteria, ETU, and S9/Buffer in Top Agar a1->a2 a3 Pour on Minimal Glucose Agar Plates a2->a3 a4 Incubate at 37°C for 48-72h a3->a4 a5 Count Revertant Colonies a4->a5 m1 Culture CHO Cells m2 Expose Cells to ETU (+/- S9) m1->m2 m3 Add Cytochalasin B (Cytokinesis Block) m2->m3 m4 Harvest, Fix, and Stain Cells m3->m4 m5 Score Micronuclei in Binucleated Cells m4->m5 c1 Prepare Single Cell Suspension c2 Embed Cells in Agarose c1->c2 c3 Lyse Cells to Form Nucleoids c2->c3 c4 Alkaline Unwinding & Electrophoresis c3->c4 c5 Stain DNA and Visualize Comets c4->c5

Fig. 1: Standardized workflows for common genotoxicity assays.

genotoxic_pathway ETU This compound (ETU) Metabolism Metabolic Activation (e.g., S-oxygenation) ETU->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Damage DNA Damage (e.g., Strand Breaks, Base Oxidation) ROS->DNA_Damage DDR DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR Repair DNA Repair DDR->Repair Successful Mutation Gene Mutations/ Chromosomal Aberrations DDR->Mutation Unrepaired/ Mistakes Apoptosis Cell Cycle Arrest/ Apoptosis DDR->Apoptosis Severe Damage

Fig. 2: Hypothetical signaling pathway for ETU-induced genotoxicity.

Discussion of Genotoxic Mechanisms

The prevailing evidence suggests that the primary carcinogenic effect of ETU on the thyroid gland is mediated through a non-genotoxic mechanism involving hormonal imbalance.[3] However, the weak and inconsistent positive results in some genotoxicity assays, particularly the Ames test, suggest that ETU may possess a weak, direct or indirect, genotoxic potential under certain conditions.[2]

A plausible, albeit speculative, mechanism for ETU's weak genotoxicity could involve the generation of reactive oxygen species (ROS). This is supported by studies on the related compound, thiourea, where S-oxygenation leads to the formation of genotoxic products. If ETU undergoes similar metabolic activation, the resulting oxidative stress could induce DNA damage, such as base oxidation and strand breaks. This damage, if not properly repaired by the cell's DNA damage response (DDR) pathways, could lead to the gene mutations or chromosomal aberrations observed in some assays.

Conclusion

The assessment of this compound's genotoxicity presents a complex picture. While ETU is generally considered a weak genotoxic agent, the available data, particularly from the Ames test, shows some evidence of mutagenic potential, albeit inconsistently.[1][2] Data from the in vitro micronucleus and comet assays are less conclusive based on the current publicly available literature. The primary mechanism of ETU-induced thyroid carcinogenicity is widely held to be non-genotoxic.[3]

For researchers and drug development professionals, this guide highlights the importance of a weight-of-evidence approach when evaluating compounds with a similar toxicological profile to ETU. No single assay is sufficient to definitively classify a compound's genotoxic potential. A comprehensive assessment requires a battery of tests that evaluate multiple endpoints, careful consideration of metabolic activation, and an understanding of the potential mechanisms of action, both genotoxic and non-genotoxic. Further research, particularly utilizing the comet assay and in vitro micronucleus assay with a broad range of concentrations and metabolic activation systems, would be invaluable in providing a more complete and conclusive assessment of this compound's genotoxic potential.

References

A Comparative Analysis of Ethylenethiourea (ETU) Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways, kinetics, and resulting byproducts of ethylenethiourea (ETU) across various species. ETU, a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, is of significant toxicological interest due to its goitrogenic and teratogenic properties. Understanding the species-specific differences in ETU metabolism is crucial for accurate risk assessment and the extrapolation of toxicological data to humans.

Quantitative Metabolic Data

The following table summarizes key pharmacokinetic parameters and urinary metabolite profiles of ETU in different species. These data highlight the significant inter-species variability in the disposition and biotransformation of this compound.

ParameterRatMouseCatMonkeyHuman
Elimination Half-life (t½) 9.4 - 10 hours5 hours3.5 hours~28 hours17 - 23 hours
Primary Route of Excretion UrineUrineUrineUrineUrine
Urinary Metabolites (% of dose)
Unchanged ETUMajor componentMajor componentPresent~48.3% of ingested amount from wine
Ethylene (B1197577) urea (B33335) (EU)Tentatively identifiedMinor componentPresent
Imidazoline (B1206853)Tentatively identified
4-imidazolin-2-oneTentatively identified
S-methyl ETUPresent
2-imidazolin-2-yl sulfenateMajor degradation product
Unidentified Polar MetabolitesMost of the radioactivity

Comparative Metabolic Pathways

The metabolism of ETU primarily occurs in the liver and involves several enzymatic pathways. The key transformations include oxidation of the sulfur atom and modifications to the imidazole (B134444) ring. The extent to which these pathways are utilized varies significantly among species.

This compound Metabolism in Rodents

In rats and mice, ETU is readily absorbed and primarily excreted in the urine. However, the metabolic profiles differ significantly. Mice metabolize ETU to a greater extent than rats. The primary metabolic pathway in mice is the S-oxidation of ETU by liver microsomal enzymes, leading to the formation of 2-imidazolin-2-yl sulfenate as a major degradation product. In rats, while S-oxidation also occurs, a larger proportion of ETU is excreted unchanged. Other tentatively identified metabolites in rat urine include imidazoline, ethylene urea (EU), and 4-imidazolin-2-one.

ETU_Metabolism_Rodents cluster_mouse Mouse cluster_rat Rat ETU This compound (ETU) ETU_Mouse ETU S_Oxidation_Mouse S-oxidation (Liver Microsomes) ETU_Mouse->S_Oxidation_Mouse EU_Mouse Ethylene Urea (EU) (Minor) ETU_Mouse->EU_Mouse Sulfenate 2-imidazolin-2-yl sulfenate (Major) S_Oxidation_Mouse->Sulfenate ETU_Rat ETU Unchanged_ETU_Rat Unchanged ETU (Major) ETU_Rat->Unchanged_ETU_Rat Metabolites_Rat Imidazoline, EU, 4-imidazolin-2-one (Tentative) ETU_Rat->Metabolites_Rat

Comparative metabolic pathways of ETU in mice and rats.
This compound Metabolism in Other Species

In cats, urinary metabolites include unchanged ETU, ethylene urea (EU), and S-methyl ETU. In humans, a significant portion of ingested ETU is excreted unchanged in the urine. The metabolic pathways in monkeys lead to a longer elimination half-life compared to other species studied.

The primary mechanism of ETU's thyroid toxicity involves the inhibition of thyroid peroxidase (TPX), an enzyme crucial for thyroid hormone synthesis. This inhibition occurs in the presence of iodide and is accompanied by the oxidative metabolism of ETU to imidazoline and bisulfite ion.

ETU_Thyroid_Peroxidase_Inhibition ETU This compound (ETU) Oxidative_Metabolism Oxidative Metabolism ETU->Oxidative_Metabolism TPX Thyroid Peroxidase (TPX) Inhibition Inhibition of Thyroid Hormone Synthesis TPX->Inhibition Iodide Iodide Iodide->Oxidative_Metabolism Oxidative_Metabolism->TPX Inhibits Imidazoline Imidazoline Oxidative_Metabolism->Imidazoline Bisulfite Bisulfite Ion Oxidative_Metabolism->Bisulfite

Mechanism of thyroid peroxidase inhibition by ETU.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the comparative metabolism of ETU.

In Vivo Metabolism Study in Pregnant Rats and Mice
  • Objective: To compare the distribution, metabolism, and excretion of ETU in pregnant mice and rats.

  • Animal Models: Pregnant mice and rats on day 15 of gestation.

  • Dosing: A single oral dose of 240 mg/kg of [14C]-ETU was administered by stomach intubation.

  • Sample Collection: Maternal tissues (liver, kidney, spleen, muscle), fetus, urine, and feces were collected at specific times post-treatment.

  • Analytical Method: Radioactivity in the collected samples was determined. Urine was analyzed by thin-layer chromatography and radiochromatography to identify metabolites.

Urinary Metabolite Identification in Rats and Cats
  • Objective: To identify the urinary metabolites of ETU in male rats and female cats.

  • Animal Models: Male rats and female cats.

  • Dosing:

    • Rats: 4.0 mg/kg of [14C]-ETU administered orally.

    • Cats: 4 mg/kg of [14C]-ETU administered intravenously.

  • Sample Collection: 24-hour urine samples were collected.

  • Analytical Method: The specific analytical techniques for metabolite identification were not detailed in the abstract.

Human Experimental Oral Exposure Study
  • Objective: To determine the elimination half-life of ETU in humans and validate ETU as a biomarker of exposure.

  • Subjects: Two healthy human volunteers.

  • Dosing: A single oral dose of 8.9 µg/kg body weight of a commercial fungicide containing mancozeb (B1675947) and ETU.

  • Sample Collection: Urine samples were collected for 104 hours post-exposure.

  • Analytical Method: ETU in urine was quantified using liquid chromatography/triple quadrupole mass spectrometry (LC/MS/MS) after a single-step extractive derivatization.

Experimental_Workflow_InVivo start Start dosing Animal Dosing (e.g., Oral gavage of [14C]-ETU) start->dosing collection Sample Collection (Urine, Feces, Tissues) dosing->collection extraction Metabolite Extraction collection->extraction analysis Analytical Chemistry (TLC, LC-MS/MS) extraction->analysis data Data Analysis (Metabolite Identification & Quantification) analysis->data end End data->end

The Efficacy of Washing Procedures in Eliminating Ethylenethiourea from Produce: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fate of pesticide residues in the food chain is of paramount importance. Ethylenethiourea (ETU), a degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides like mancozeb (B1675947), is a compound of particular concern due to its potential health risks. This guide provides a comparative evaluation of various washing procedures for the removal of ETU from produce, supported by experimental data and detailed protocols.

A critical review of available literature indicates that while several household washing methods can significantly reduce pesticide residues on fresh produce, their effectiveness against ETU varies depending on the type of produce and the washing solution used. This guide synthesizes findings from key studies to offer a clear comparison for laboratory and research applications.

Comparative Efficacy of Washing Procedures on this compound (ETU) Removal

The following table summarizes the quantitative data on the percentage reduction of ETU and its parent compound, mancozeb, from tomatoes using different washing solutions.

Table 1: Percentage Reduction of Mancozeb and ETU Residues in Tomatoes after Washing

Washing MethodInitial Mancozeb Residue (mg/kg)% Reduction of MancozebInitial ETU Residue (mg/kg)% Reduction of ETUReference
Water5.23 ± 0.0216.3 ± 0.640.46 ± 0.7199.4 ± 0.00[1]
Sodium Hypochlorite (B82951)5.23 ± 0.0295.2 ± 0.000.46 ± 0.7199.9 ± 0.00[1]

Key Observations:

  • Washing with water alone resulted in a minimal reduction of the parent compound mancozeb (16.3%) but was surprisingly effective at removing its metabolite, ETU, with a 99.4% reduction in tomatoes.[1]

  • A sodium hypochlorite solution proved significantly more effective in removing mancozeb (95.2%) and also achieved a near-complete removal of ETU (99.9%).[1]

It is important to note that the formation of ETU can occur from the degradation of EBDC fungicides during cooking. One study demonstrated that heating tomatoes containing mancozeb residues from 25°C to 60°C led to a 20.07% increase in ETU levels.[1] This highlights the importance of effective washing procedures prior to consumption or processing.

While data specifically on ETU removal from other produce is limited, studies on general pesticide removal offer valuable insights. For instance, research on leafy vegetables has shown that washing with running water, boiling, vinegar, and sodium bicarbonate solutions can significantly reduce various pesticide residues.[2][3]

Experimental Protocols

A general workflow for evaluating the effectiveness of washing procedures for removing ETU from produce is outlined below. This is followed by a specific protocol for the analysis of ETU in produce.

General Experimental Workflow

Experimental Workflow for Evaluating ETU Removal cluster_0 Produce Preparation cluster_1 Washing Procedures cluster_2 Sample Analysis cluster_3 Data Evaluation Produce Select Produce Spike Spike with ETU/Mancozeb Produce->Spike Incubate Incubate Spike->Incubate Wash_Water Wash with Water Incubate->Wash_Water Wash_Solution Wash with Test Solution Incubate->Wash_Solution Control No Wash (Control) Incubate->Control Extract Extract ETU Wash_Water->Extract Wash_Solution->Extract Control->Extract Analyze Analyze via HPLC/GC-MS Extract->Analyze Quantify Quantify ETU Levels Analyze->Quantify Compare Compare with Control Quantify->Compare Calculate Calculate % Reduction Compare->Calculate

Caption: General experimental workflow for assessing the efficacy of washing procedures on ETU removal from produce.

Detailed Experimental Protocol for ETU Analysis in Tomatoes

The following protocol is based on the methodology described by Kandasamy et al. (2012) for the determination of mancozeb and ETU residues in tomatoes.[1]

1. Sample Preparation and Spiking:

  • Tomatoes are sprayed with a solution of mancozeb.

  • The sprayed tomatoes are allowed to dry.

2. Washing Procedures:

  • Water Wash: A subset of tomatoes is washed with water.

  • Sodium Hypochlorite Wash: Another subset is washed with a sodium hypochlorite solution.

  • Control: A third subset remains unwashed.

3. Extraction:

  • Tomato samples are homogenized.

  • Extraction is performed using an appropriate solvent (e.g., methanol).

4. Cleanup:

  • The extract is passed through a solid-phase extraction (SPE) column (e.g., Alumina-SPE) to remove interfering substances.[4]

5. Analysis:

  • The cleaned extract is analyzed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • HPLC-DAD Conditions:

    • Column: C18

    • Mobile Phase: A suitable gradient of solvents.

    • Detection Wavelength: Specific for ETU.

  • GC-MS Conditions:

    • Column: Appropriate for pesticide analysis.

    • Ionization Mode: Electron Impact (EI) or other suitable mode.

    • Mass Analyzer: Quadrupole or other mass analyzer.

6. Quantification:

  • The concentration of ETU is determined by comparing the peak area of the sample to a calibration curve prepared with certified ETU standards.

  • The percentage reduction is calculated by comparing the ETU concentration in the washed samples to the unwashed control samples.

Signaling Pathways and Logical Relationships

The logical relationship between the parent compound (mancozeb), its degradation to ETU, and the effect of washing can be visualized as follows:

Mancozeb to ETU Pathway Mancozeb Mancozeb on Produce Degradation Degradation (e.g., Heat, Light) Mancozeb->Degradation Washing Washing Procedure Mancozeb->Washing ETU This compound (ETU) on Produce Degradation->ETU ETU->Washing Reduced_Mancozeb Reduced Mancozeb Washing->Reduced_Mancozeb Reduced_ETU Reduced ETU Washing->Reduced_ETU

References

Safety Operating Guide

Proper Disposal of Ethylenethiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Ethylenethiourea (ETU) in a laboratory setting.

This compound (ETU) is a substance that requires careful handling and disposal due to its potential health hazards. It is classified as a suspected human carcinogen and teratogen.[1] Adherence to proper disposal procedures is crucial for the safety of laboratory personnel and the protection of the environment. This guide provides step-by-step instructions for the safe disposal of ETU waste.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to be familiar with the necessary safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or chloroprene), safety goggles or a face shield, and a lab coat.[2][3][4] In case of potential dust formation, a particulate dust filter respirator should be used.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Avoid Contact: Prevent all personal contact with ETU, including inhalation and skin contact.[3] Do not eat, drink, or smoke in areas where ETU is handled.[3]

  • Spill Management: In the event of a small spill, dampen the solid material with acetone (B3395972), transfer it to a suitable container, and use absorbent paper dampened with acetone to clean the area.[5] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[6]

Quantitative Data on this compound

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key exposure and classification data.

ParameterValue/ClassificationReference
RCRA Hazardous Waste Code U116
CAS Number 96-45-7[2]
Occupational Exposure Limit (Finland) TWA: 0.2 mg/m³; STEL: 0.6 mg/m³
California Proposition 65 Listed as causing cancer and reproductive toxicity[7]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe collection, storage, and disposal of ETU waste generated in a laboratory.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all disposable materials contaminated with ETU, such as gloves, absorbent paper, and weighing boats, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4] Avoid generating dust during collection.[2][3]

  • Liquid Waste: Collect solutions containing ETU in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.

  • Unused Product: Unused or surplus this compound must be disposed of as hazardous waste.[2] Consider dissolving or mixing the material with a combustible solvent for incineration in a chemical scrubber, as recommended by some suppliers, but always consult with your EHS office first.[2]

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled as "Hazardous Waste, this compound."

  • The label should also include the full chemical name, associated hazards (e.g., "Toxic," "Carcinogen"), the accumulation start date, and the name of the principal investigator or laboratory contact.

3. On-site Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8]

  • Ensure containers are kept tightly closed except when adding waste.[4][8]

  • The storage area should be secure and away from incompatible materials, such as oxidizing agents.[6]

4. Request for Disposal:

  • Once the waste container is full or has reached the storage time limit set by your institution (often 12 months for SAAs), submit a hazardous waste pickup request to your EHS office.[8][9]

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2][8]

5. Decontamination of Laboratory Equipment:

  • Decontaminate all non-disposable equipment, such as glassware and spatulas, that has come into contact with ETU.

  • A recommended procedure is to wash the equipment thoroughly with soap and water.[4][5] The resulting rinse water should be collected as hazardous waste.

Experimental Workflow for this compound Disposal

Ethylenethiourea_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decontaminate Decontaminate Equipment (Soap and Water) start->decontaminate segregate Segregate Waste (Solid, Liquid, Unused Product) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids label_waste Label Containers Correctly ('Hazardous Waste, this compound') solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup from EHS Office store_waste->request_pickup end End: Proper Disposal request_pickup->end collect_rinse Collect Rinse Water as Hazardous Waste decontaminate->collect_rinse collect_rinse->liquid_waste

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Regulatory Compliance

The disposal of this compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][8] It is essential to consult your institution's specific hazardous waste management plan and local regulations to ensure full compliance.[6][10] The Environmental Protection Agency (EPA) provides regulations for hazardous waste generated in academic laboratories, which may offer alternative management standards.[9] Always contact a licensed hazardous waste disposal company for the final treatment and disposal of ETU waste.[2]

References

Safeguarding Your Research: A Guide to Handling Ethylenethiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylenethiourea (ETU), a compound requiring careful management due to its potential health risks.

This compound is classified as a potential carcinogen and a substance that can cause reproductive harm.[1][2][3] Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of all laboratory personnel. This document outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and emergency procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[4][5] All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.[5][6]

Key PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are required.[4] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[5] Contact lenses should not be worn when handling this chemical.[4]

  • Hand Protection: Chemical-resistant gloves are essential.[4] Nitrile or chloroprene (B89495) gloves are recommended; however, it is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times.[4][6] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised.[4] For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[4] Always use proper glove removal technique to avoid skin contact.[5]

  • Respiratory Protection: A NIOSH-approved particulate dust filter respirator should be used, especially when handling the powder form or when engineering controls like a fume hood are not available or sufficient.[4][7] For any detectable concentration, or at concentrations above the NIOSH Recommended Exposure Limit (REL), a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[7] Respirator use requires a formal respiratory protection program, including training and fit-testing.[6][8]

  • Protective Clothing: A lab coat, buttoned to its full length, is required to protect street clothing and skin.[6] Full-length pants and closed-toe shoes are mandatory.[6] For tasks with a higher potential for contamination, additional protective clothing may be necessary.[4] Contaminated work clothes should be laundered separately by informed individuals and should not be taken home.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk. The following steps should be integrated into your standard operating procedures.

  • Preparation and Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified ducted fume hood.[4][6]

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][6]

    • Before starting, obtain special instructions and ensure all safety precautions have been read and understood.[9]

    • Keep containers securely sealed when not in use.[4]

  • Handling the Chemical:

    • Avoid all personal contact, including inhalation of dust.[4]

    • Do not eat, drink, or smoke in areas where this compound is handled.[4]

    • Use dry clean-up procedures for any minor spills of powder; avoid generating dust.[4] A vacuum cleaner fitted with a HEPA filter can be used.[4]

    • Wash hands thoroughly with soap and water after handling and before breaks.[4][5]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area in tightly closed containers.[1]

    • Store in a designated area with a "Reproductive Toxin" label on the primary container, secondary containment, and storage location.[6]

    • Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[4]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is a critical step in the safety lifecycle. All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Waste Identification: this compound is designated as a hazardous waste with the EPA waste number U116.[4][10]

  • Containerization:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a sealed, clearly labeled, and appropriate container, such as a polyethylene (B3416737) or polypropylene (B1209903) container.[4]

    • For spills, place collected residues in sealed plastic bags or other suitable containers for disposal.[4]

  • Disposal Procedure:

    • Arrange for disposal through a licensed disposal company.[5]

    • Do not let the product enter drains.[5][9]

    • One disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[5]

Quantitative Data Summary

ParameterValueReference
EPA Hazardous Waste Number U116[4][10]
NIOSH REL Lowest feasible concentration[1]
Flash Point 252 °C / 485.6 °F[11]
Melting Point 197 - 201 °C / 386.6 - 393.8 °F[11]
Water Solubility 1 to 5 mg/mL at 64°F[10]

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is crucial.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention from an ophthalmologist.[9]

  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[4] Flush the affected skin and hair with running water and soap, if available.[4] Seek medical attention if irritation occurs.[4]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[4] If the person is not breathing, provide artificial respiration.[6] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[6][9][10] Seek immediate medical attention.[6][10]

Spill Response:

  • Minor Spills:

    • Evacuate non-essential personnel from the area.[1]

    • Wear appropriate PPE, including a respirator.[4]

    • Use dry clean-up procedures to avoid generating dust.[4] Dampen the spilled solid with water or acetone (B3395972) to prevent dusting before sweeping or vacuuming.[4][10]

    • Collect the material in a suitable, sealed container for disposal.[1][4]

    • Wash the spill area with soap and water.[10]

  • Major Spills:

    • Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[4]

    • Prevent the spillage from entering drains or water courses.[4]

    • Contain the spillage and collect the product wherever possible.[4]

    • Cleanup should only be performed by properly trained and equipped personnel.[1]

Ethylenethiourea_Handling_Workflow start Start: Handling this compound prep Preparation & Engineering Controls - Work in Fume Hood - Eyewash/Shower Accessible - Review Safety Precautions start->prep ppe Don Appropriate PPE - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Respirator - Lab Coat prep->ppe handling Safe Handling - Avoid Contact & Dust - No Eating/Drinking/Smoking - Use Dry Cleanup for Minor Spills ppe->handling storage Proper Storage - Cool, Dry, Ventilated Area - Tightly Sealed Containers - Labeled as 'Reproductive Toxin' handling->storage emergency Emergency Event handling->emergency disposal Waste Disposal - EPA Waste #U116 - Sealed, Labeled Containers - Licensed Disposal Company storage->disposal storage->emergency end End: Procedure Complete disposal->end exposure Exposure (Skin, Eye, Inhalation, Ingestion) - Follow First Aid Protocols - Seek Medical Attention emergency->exposure If Exposure Occurs spill Spill (Minor or Major) - Evacuate Area - Wear PPE - Contain & Clean Up - Dispose of Waste emergency->spill If Spill Occurs exposure->handling After Resolution spill->handling After Cleanup

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylenethiourea
Reactant of Route 2
Ethylenethiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.